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  • Product: 4-(thiophen-2-yl)-1H-imidazol-2-amine
  • CAS: 76507-19-2

Core Science & Biosynthesis

Foundational

4-(thiophen-2-yl)-1H-imidazol-2-amine chemical structure and properties

Executive Summary 4-(Thiophen-2-yl)-1H-imidazol-2-amine (also known as 2-amino-4-(2-thienyl)imidazole ) is a bioactive heterocyclic scaffold belonging to the class of 2-aminoimidazoles (2-AIs).[1] Unlike simple imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Thiophen-2-yl)-1H-imidazol-2-amine (also known as 2-amino-4-(2-thienyl)imidazole ) is a bioactive heterocyclic scaffold belonging to the class of 2-aminoimidazoles (2-AIs).[1] Unlike simple imidazoles, the 2-amino derivative possesses unique tautomeric characteristics and basicity that make it a privileged structure in medicinal chemistry.

Its primary utility lies in two distinct pharmacological domains:

  • Biofilm Inhibition: It acts as a non-biocidal dispersal agent that disrupts bacterial two-component signaling systems (TCS), specifically targeting response regulators (RRs) to suppress biofilm formation in pathogens like S. aureus and P. aeruginosa.

  • Nitric Oxide Synthase (NOS) Inhibition: The compound functions as a competitive inhibitor of inducible Nitric Oxide Synthase (iNOS), leveraging the heme-coordinating ability of the imidazole nitrogen and the lipophilic fit of the thiophene ring.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Molecular Identity
  • IUPAC Name: 4-(thiophen-2-yl)-1H-imidazol-2-amine[2]

  • CAS Number: 136103-77-0 (Generic base structure reference); specific salt forms vary.

  • Molecular Formula: C₇H₇N₃S

  • Molecular Weight: 165.22 g/mol

Tautomerism and Electronic Structure

The 2-aminoimidazole core exists in a dynamic equilibrium between the amino-imidazole (A) and imino-imidazoline (B) tautomers. This equilibrium is solvent-dependent and critical for receptor binding.

  • Form A (Amino): Predominant in polar aprotic solvents; facilitates H-bond donation via the exocyclic amine.

  • Form B (Imino): Often observed in crystal structures or acidic environments; the endocyclic nitrogen becomes protonated, distributing the positive charge across the guanidinium-like system.

Physicochemical Data
PropertyValueContext
LogP ~1.2 - 1.5Lipophilic thiophene increases membrane permeability compared to phenyl analogs.
pKa (Conjugate Acid) 8.0 - 8.5The guanidine-like resonance stabilizes the protonated form, making it more basic than imidazole (pKa ~7).
Solubility DMSO, MeOHHigh solubility in polar organic solvents. Low aqueous solubility as a free base; high as HCl salt.
H-Bond Donors 2Exocyclic -NH₂ and Ring -NH.
H-Bond Acceptors 2Ring N and Thiophene S (weak).

Synthesis Protocol

The most robust synthetic route utilizes a modified Hantzsch-type condensation involving an α-haloketone and a protected guanidine species. Direct reaction with free guanidine often leads to polymerization or low yields.

Reaction Scheme (DOT Visualization)

Synthesis Start 2-Acetylthiophene Step1 Bromination (Br2 / HBr / AcOH) Start->Step1 Inter1 2-(Bromoacetyl)thiophene Step1->Inter1 Step2 Cyclization (DMF, 60°C) Inter1->Step2 + Reagent Reagent N-Acetylguanidine Reagent->Step2 Inter2 N-Acetyl-4-(2-thienyl) -2-aminoimidazole Step2->Inter2 Step3 Hydrolysis (HCl / MeOH, Reflux) Inter2->Step3 Final 4-(Thiophen-2-yl) -1H-imidazol-2-amine Step3->Final

Figure 1: Step-wise synthesis pathway from 2-acetylthiophene to the final 2-aminoimidazole product.

Detailed Methodology

Step 1: Synthesis of 2-(Bromoacetyl)thiophene

  • Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid (20 mL).

  • Add bromine (10 mmol) dropwise at 0°C over 30 minutes.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with ice water; extract with dichloromethane (DCM).

  • Wash organic layer with saturated NaHCO₃ to remove acid. Dry over MgSO₄ and concentrate.

    • Checkpoint: Product is a lachrymator. Handle in a fume hood.

Step 2: Cyclization with N-Acetylguanidine

  • Dissolve 2-(bromoacetyl)thiophene (10 mmol) and N-acetylguanidine (12 mmol) in DMF (15 mL).

  • Stir at room temperature for 1 hour, then heat to 60°C for 4 hours.

  • Evaporate DMF under reduced pressure.

  • Resuspend residue in EtOAc/Water. The intermediate (N-acetyl derivative) may precipitate or remain in the organic phase.

Step 3: Deprotection

  • Dissolve the N-acetyl intermediate in MeOH (20 mL).

  • Add concentrated HCl (2 mL) and reflux for 2 hours.

  • Cool and neutralize with NaOH to pH 9 to precipitate the free base.

  • Recrystallize from Ethanol/Water.

Biological Mechanism of Action[4]

Biofilm Inhibition (Two-Component Systems)

The 2-aminoimidazole moiety is a structural mimic of the natural marine alkaloid oroidin , known for antibiofilm activity.

  • Mechanism: The compound does not kill bacteria (bacteriostatic/bactericidal). Instead, it intercepts the signal transduction of Two-Component Systems (TCS).

  • Target: It binds to the receiver domain of Response Regulators (RR), inducing a conformational change that prevents DNA binding or dimerization. This suppresses the expression of biofilm-associated genes (e.g., icaADBC in Staphylococci).

Nitric Oxide Synthase (NOS) Inhibition
  • Mechanism: The imidazole nitrogen coordinates with the heme iron in the NOS active site.

  • Selectivity: The thiophene ring occupies the hydrophobic substrate access channel. The 2-amino group forms a critical hydrogen bond with a glutamate residue (Glu371 in iNOS), mimicking the guanidine group of the natural substrate L-arginine.

Mechanistic Pathway Visualization

Mechanism Compound 4-(Thiophen-2-yl)-1H-imidazol-2-amine Interaction Compound Binds RR (Allosteric/Competitive) Compound->Interaction Inhibits Bacteria Bacterial Cell (Planktonic State) TCS Two-Component System (TCS) Histidine Kinase Activation Bacteria->TCS RR Response Regulator (RR) Phosphorylation TCS->RR GeneExpr Biofilm Gene Expression (e.g., Polysaccharide Synthesis) RR->GeneExpr Interaction->RR Dispersion Biofilm Dispersion / Prevention Interaction->Dispersion Biofilm Mature Biofilm Formation GeneExpr->Biofilm

Figure 2: Mechanism of action for biofilm inhibition via Response Regulator interference.

Analytical Characterization

To validate the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine, the following spectral signatures must be confirmed:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.1 ppm (s, 1H): Imidazole N-H (Broad, exchangeable).

  • δ 7.4 - 7.0 ppm (m, 3H): Thiophene ring protons (C3-H, C4-H, C5-H). The C3-H of thiophene typically appears as a doublet of doublets.

  • δ 6.9 ppm (s, 1H): Imidazole C5-H (Characteristic singlet for 4-substituted imidazoles).

  • δ 5.5 - 6.0 ppm (s, 2H): Exocyclic amine (-NH₂). Note: This signal may shift or broaden significantly depending on water content and salt formation.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 166.04 (Calculated for C₇H₈N₃S⁺).

  • Fragmentation: Loss of NH₃ (M-17) is common for primary amines.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with marine alkaloid derivatives. Chemical Communications. Link

  • Boer, J., et al. (2002). Design and synthesis of 2-aminoimidazole derivatives as inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry. Link

  • Guchhait, S. K., et al. (2017).[3] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine.[3] Journal of Organic Chemistry.[3] Link

  • PubChem Compound Summary. (2025). 2-(Thiophen-2-yl)-1H-imidazole (Analog Reference).[4] National Center for Biotechnology Information. Link

Sources

Exploratory

A Technical Guide to 2-Amino-4-(2-thienyl)imidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-amino-4-(2-thienyl)imidazole, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-(2-thienyl)imidazole, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not prominently available in public databases, suggesting its status as a novel or less-common derivative, this guide extrapolates from established chemical principles and extensive literature on related 2-aminoimidazole and 2-aminothiazole analogs to detail its probable synthesis, physicochemical properties, and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a guanidinium group and participate in a wide array of biological interactions.[1][2] This structural motif is a cornerstone in numerous natural products, particularly marine alkaloids, which exhibit a broad spectrum of pharmacological activities.[1][2] The inherent properties of the 2-aminoimidazole ring system, including its hydrogen bonding capabilities and potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases.

This guide focuses on a specific analog, 2-amino-4-(2-thienyl)imidazole, which incorporates a thiophene ring at the 4-position. The inclusion of the thiophene moiety is a common strategy in drug design to modulate lipophilicity, metabolic stability, and target engagement.

Compound Identification and Physicochemical Properties

As of the latest revision of this guide, a dedicated CAS number for 2-amino-4-(2-thienyl)imidazole has not been identified in major chemical registries. This suggests the compound may be a novel chemical entity or one that has not been extensively commercialized.

Synonyms

Based on systematic nomenclature, the following synonyms can be used to refer to this compound:

  • 4-(Thiophen-2-yl)-1H-imidazol-2-amine

  • 4-(2-Thienyl)-1H-imidazol-2-amine

Predicted Physicochemical Properties

Quantitative data for the specific target compound is not available. However, based on the properties of structurally related molecules, the following characteristics can be anticipated:

PropertyPredicted Value
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
pKa The 2-aminoimidazole core is basic

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-amino-4-(2-thienyl)imidazole can be conceptualized based on established methodologies for the creation of 2-amino-4-arylthiazoles and other substituted imidazoles. A modified Hantzsch-type synthesis is a logical approach.

Conceptual Synthetic Workflow

The proposed synthesis involves the reaction of an α-haloketone with a guanidinylating agent. In this case, 2-bromo-1-(thiophen-2-yl)ethan-1-one would serve as the α-haloketone precursor.

G Thiophene Thiophene Friedel_Crafts Friedel-Crafts Acylation (e.g., AlCl₃) Thiophene->Friedel_Crafts Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Friedel_Crafts Alpha_haloketone 2-Bromo-1-(thiophen-2-yl)ethan-1-one Friedel_Crafts->Alpha_haloketone Cyclization Cyclocondensation Alpha_haloketone->Cyclization Guanidine Guanidine Guanidine->Cyclization Target 2-Amino-4-(2-thienyl)imidazole Cyclization->Target

Caption: Proposed synthetic workflow for 2-amino-4-(2-thienyl)imidazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

  • To a solution of thiophene in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.

Step 2: Synthesis of 2-Amino-4-(2-thienyl)imidazole

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one in a suitable solvent such as ethanol.

  • Add an excess of guanidine hydrochloride to the solution.

  • Add a base, such as sodium ethoxide, to the reaction mixture to liberate free guanidine.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-(2-thienyl)imidazole.

Potential Therapeutic Applications and Biological Activity

The 2-aminoimidazole scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities.[1][2] The introduction of a thienyl group at the 4-position is anticipated to modulate these activities and potentially confer novel pharmacological properties.

Anticipated Biological Targets and Signaling Pathways

Based on the known activities of related compounds, 2-amino-4-(2-thienyl)imidazole could potentially interact with several biological targets.

G cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Compound 2-Amino-4-(2-thienyl)imidazole Kinases Kinases Compound->Kinases Inhibition GPCRs GPCRs Compound->GPCRs Modulation IonChannels Ion Channels Compound->IonChannels Modulation Enzymes Enzymes Compound->Enzymes Inhibition Anticancer Anticancer Kinases->Anticancer Anti_inflammatory Anti-inflammatory GPCRs->Anti_inflammatory Neurological Neurological Disorders IonChannels->Neurological Antimicrobial Antimicrobial Enzymes->Antimicrobial

Caption: Potential biological targets and therapeutic outcomes.

  • Antimicrobial Activity: Thiazole and imidazole derivatives are known to possess significant antibacterial and antifungal properties.[3][4][5][6][7][8][9][10] The combination of these two heterocyclic systems in a single molecule may lead to enhanced antimicrobial efficacy.

  • Anticancer Activity: Many 2-aminothiazole and imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation.[6][8][11]

  • Anti-inflammatory Effects: Substituted imidazoles have been investigated for their anti-inflammatory properties, often through the modulation of pathways involving G-protein coupled receptors (GPCRs).

  • Neurological Activity: The imidazole core is a key component of molecules that interact with the central nervous system.[12] Depending on the substitution pattern, derivatives can exhibit a range of activities, including anticonvulsant effects.

Conclusion

2-Amino-4-(2-thienyl)imidazole represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide provides a foundational framework for its synthesis and an informed perspective on its likely biological activities. Further empirical investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound and to explore its therapeutic potential.

References

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed. [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. [Link]

  • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. [Link]

  • Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives have been developed. PMC. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. ResearchGate. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of Thiophene-Substituted 2-Aminoimidazoles

Abstract The fusion of heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive technical overview of a promising class of hybrid molecules: thiophene-substituted 2-aminoimidazoles. We delve into the synthetic rationale, key biological activities, and structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, complete with detailed experimental protocols and mechanistic diagrams to facilitate further research and development.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, heterocyclic compounds are paramount due to their vast structural diversity and wide range of biological activities.[1][2] Among these, the thiophene and imidazole rings stand out as "privileged structures," frequently appearing in approved pharmaceuticals.[3][4] The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established bioisostere for the phenyl group.[5] Its substitution into a drug candidate can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[5]

The 2-aminoimidazole moiety is another critical pharmacophore, found in numerous marine alkaloids with potent biological effects.[6] Its unique electronic and hydrogen-bonding capabilities allow it to interact with a variety of biological targets, making it a valuable building block for designing new bioactive compounds.[6][7]

This guide focuses on the strategic combination of these two scaffolds. The resulting thiophene-substituted 2-aminoimidazoles represent a class of molecules with significant therapeutic promise. We will explore their synthesis, dissect their multifaceted biological activities, and provide detailed experimental frameworks to empower researchers in this exciting field.

General Synthetic Strategies

The construction of the thiophene-substituted 2-aminoimidazole core can be achieved through several established synthetic routes. A common and effective method is the condensation reaction between a thiophene-derived α-haloketone and a guanidine-containing reagent. This approach allows for modular assembly, where substitutions on both the thiophene and imidazole rings can be systematically varied to explore structure-activity relationships.[6][8]

A typical synthetic pathway involves the initial preparation of a 2-bromoacetylthiophene intermediate, which is then cyclized with a protected guanidine. Subsequent deprotection yields the target 2-aminoimidazole.[9]

G Thiophene Thiophene Derivative Haloketone Thiophene α-Haloketone (e.g., 2-Bromoacetylthiophene) Thiophene->Haloketone Bromination/ Acylation Cyclization Cyclocondensation Haloketone->Cyclization Guanidine Substituted Guanidine (e.g., N-Acetylguanidine) Guanidine->Cyclization ProtectedAI Protected Thiophene- Substituted 2-Aminoimidazole Cyclization->ProtectedAI Deprotection Deprotection (Hydrolysis) ProtectedAI->Deprotection FinalProduct Thiophene-Substituted 2-Aminoimidazole Deprotection->FinalProduct

Caption: General synthetic workflow for thiophene-substituted 2-aminoimidazoles.

Antimicrobial Activity: A New Front Against Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, demanding the development of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11][12]

Mechanism of Action

Thiophene-substituted 2-aminoimidazoles are thought to exert their antimicrobial effects through multiple mechanisms:

  • Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate insertion into the bacterial cell membrane, increasing its permeability and leading to cell death.[12]

  • Enzyme Inhibition: These compounds can act as inhibitors of essential bacterial enzymes. One key target is DNA gyrase , which is crucial for DNA replication. Some thiophene analogs stabilize the DNA-gyrase cleavage complex through a unique allosteric mechanism, distinct from that of fluoroquinolones, making them effective against resistant strains.[13] Another potential target is the FtsZ protein, which is essential for bacterial cell division.[14]

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Certain 2-aminoimidazole-containing compounds have demonstrated potent anti-biofilm activity.

Supporting Data and Structure-Activity Relationship (SAR)

The antimicrobial efficacy is highly dependent on the substitution pattern.

Compound ClassTarget Organism(s)Key Activity (MIC)SAR InsightsReference
Thiophene-Pyridine HybridsAspergillus fumigates, S. racemosumMore potent than Amphotericin BThe pyridine moiety is critical for enhanced antifungal activity.[15][15]
Thiophene-Benzimidazole HybridsPseudomonas aeruginosaMore potent than GentamicinSpecific substitutions at position 5 of the thiophene ring enhance antibacterial activity.[16][16]
Thiophene DerivativesColistin-Resistant A. baumannii & E. coliMIC50: 8 - 32 mg/LBactericidal effect attributed to increased membrane permeabilization.[12][12]

A preliminary SAR analysis suggests that the introduction of specific substituent groups, such as a 4-chlorophenylaminoacryloyl moiety or a pyridine ring, can significantly enhance antifungal activity.[17] For antibacterial action, modifications to the thiophene ring are crucial for potency.[16][18]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Test compound stock solution (e.g., in DMSO).

  • Standard antibiotic (e.g., Gentamicin, Amphotericin B).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Controls: Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.

  • Inoculation: Dilute the standardized inoculum in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19] This can be assessed visually or by measuring the optical density at 600 nm.[19]

Anticancer Activity: Targeting Malignant Cells

Thiophene and imidazole scaffolds are integral to many anticancer drugs.[1][2][20] Their combination offers a powerful strategy for developing novel agents that can inhibit various signaling pathways involved in cancer progression.[1][2]

Mechanism of Action

Thiophene-substituted 2-aminoimidazoles can induce cancer cell death through several mechanisms:

  • Induction of Apoptosis: A primary mechanism is the activation of programmed cell death. This can be triggered by increasing intracellular levels of Reactive Oxygen Species (ROS) and disrupting the mitochondrial membrane potential.[21][22]

  • Kinase Inhibition: These compounds can act as inhibitors of key kinases involved in cancer cell proliferation and metastasis. Targets include Epidermal Growth Factor Receptor (EGFR) and the serine protease urokinase (uPa), which is implicated in tumor progression.[23][24]

  • Tubulin Polymerization Inhibition: Like some established chemotherapeutics, certain imidazole-containing compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[25]

G Compound Thiophene-Substituted 2-Aminoimidazole ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Kinase Kinase Inhibition (e.g., EGFR, uPa) Compound->Kinase Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation & Metastasis Kinase->Proliferation

Caption: Potential anticancer mechanisms of action.

Supporting Data and Structure-Activity Relationship (SAR)

The cytotoxic activity of these compounds varies significantly with their chemical structure.

Compound ClassCell Line(s)Key Activity (IC50)SAR InsightsReference
Thiophene-Benzimidazole HybridsPANC-1, A549 (Pancreatic, Lung)Highly potent (low µM)Selectively inhibit EGFR phosphorylation. Specific substitutions are key for high affinity.[23][23]
Thiophene-Pyridine-BenzimidazoleHCT116 (Colon)IC50: 4.96 µMThe hybrid structure demonstrates synergistic effects against colon cancer cells.[26][26]
Thiophene-Thiazole HybridsBreast, ProstatePotent uPa inhibitionDesigned to inhibit urokinase, showing excellent activity.[24][24]

SAR studies reveal that the nature and position of substituents on the thiophene and any appended aromatic rings are critical for anticancer potency.[21][22] For instance, in a series of fused thiophene-benzimidazole conjugates, specific substitutions led to strong binding affinities for the EGFR tyrosine kinase domain.[23]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often acting on multiple pathways.[27][28][29]

Mechanism of Action

The anti-inflammatory effects of thiophene-based compounds are often linked to their ability to modulate key signaling pathways:

  • COX/LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring and function by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory prostaglandins and leukotrienes.[4][27][29]

  • NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. Thiophene derivatives can inhibit its activation, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB COX_LOX COX / LOX Enzymes Inflammatory_Stimulus->COX_LOX Compound Thiophene-Substituted 2-Aminoimidazole Compound->NFkB Inhibits Compound->COX_LOX Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins ↓ Prostaglandins & Leukotrienes COX_LOX->Prostaglandins

Caption: Key anti-inflammatory pathways targeted by thiophene derivatives.

Supporting Data and Structure-Activity Relationship (SAR)

The anti-inflammatory potential is closely tied to specific structural features.

Compound ClassAssayKey ActivitySAR InsightsReference
Isoxazoline-Thiophene Hybrids5-Lipoxygenase (5-LOX) InhibitionIC50 = 29.2 µMMethyl and methoxy groups on the thiophene ring were found to be important for activity.[4][4]
Thiophene-Morpholine DerivativesCarrageenan-induced paw edema58.46% inhibitionThe presence of a morphine ring coupled at the 2-amino position was associated with high in vivo activity.[28][28]
Thiophene-Pyrazole HybridsCOX-2 InhibitionModerate and selectiveSpecific hybrids showed binding activity equal to or greater than the reference drug celecoxib.[28][28]

The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has frequently been linked to improved anti-inflammatory activity and target recognition, particularly for COX and LOX enzyme inhibition.[29]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound stock solution.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group (cells + medium) and a stimulated control group (cells + medium + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

Thiophene-substituted 2-aminoimidazoles represent a highly versatile and promising scaffold in medicinal chemistry. The strategic fusion of these two privileged heterocycles has yielded compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics.[21][30]

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. Investigating their efficacy in in vivo models is a critical next step to validate their therapeutic potential. Furthermore, exploring novel biological targets and elucidating their mechanisms of action with greater precision will be essential for advancing these promising compounds from the laboratory to the clinic. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

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Exploratory

4-(thiophen-2-yl)-1H-imidazol-2-amine molecular weight and formula

Technical Guide: 4-(Thiophen-2-yl)-1H-imidazol-2-amine A Comprehensive Monograph for Synthetic Chemists and Drug Discovery Professionals Abstract: This technical guide provides a detailed scientific overview of 4-(thioph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(Thiophen-2-yl)-1H-imidazol-2-amine

A Comprehensive Monograph for Synthetic Chemists and Drug Discovery Professionals

Abstract: This technical guide provides a detailed scientific overview of 4-(thiophen-2-yl)-1H-imidazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and discusses the scientific rationale for its investigation based on the established biological activities of the 2-aminoimidazole and thiophene scaffolds. This guide is intended for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science.

Compound Identification and Physicochemical Properties

4-(Thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic molecule incorporating both a thiophene and a 2-aminoimidazole ring system. The 2-aminoimidazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities.[1] The linkage to a thiophene ring, another privileged structure in medicinal chemistry, creates a molecule with significant potential for developing novel therapeutic agents.[2]

The fundamental properties of this compound are summarized below. As an isomer of 4-(thiophen-3-yl)-1H-imidazol-2-amine, it shares the same molecular formula and weight.

IdentifierValueSource
IUPAC Name 4-(Thiophen-2-yl)-1H-imidazol-2-amine-
Molecular Formula C₇H₇N₃SIsomeric Analysis
Molecular Weight 165.22 g/mol Isomeric Analysis
Monoisotopic Mass 165.03606 g/mol Calculated
Hydrogen Bond Donors 2 (amine and imidazole NH)Calculated
Hydrogen Bond Acceptors 3 (imidazole and amine nitrogens)Calculated
SMILES (Isomeric) NC1=NC=C(C=N1)C2=CC=CS2-
InChI Key (Isomeric) FZODJWMNVKAIRQ-UHFFFAOYSA-N[3]

Scientific Rationale and Therapeutic Potential

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine.[4] The 2-aminoimidazole sub-structure, in particular, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Derivatives have been investigated for potent antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][5]

The thiophene ring is an aromatic heterocycle that serves as a bioisostere for the benzene ring in many drug candidates, often improving metabolic stability and potency.[2] The combination of these two moieties in a single scaffold has given rise to a plethora of derivatives with significant therapeutic potential, including antiviral agents for Hepatitis C and cytotoxic agents against various cancer cell lines. The synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine is therefore a logical step in the exploration of novel chemical space for drug discovery programs.

Synthesis and Purification Workflow

The most direct and established route for the synthesis of 4-substituted-2-aminoimidazoles is the cyclocondensation reaction between an α-haloketone and a guanidinylating agent. This methodology is analogous to the well-known Hantzsch thiazole synthesis.[6] The proposed synthesis for the title compound utilizes the commercially available precursor 2-bromo-1-(thiophen-2-yl)ethanone.

Diagram of Synthetic Workflow

G cluster_prep Precursor Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent1 Guanidine HCl base_prep Prepare Guanidine Free Base in Anhydrous Ethanol reagent1->base_prep reagent2 Sodium Ethoxide reagent2->base_prep reaction Cyclocondensation (Reflux, 4-6h) base_prep->reaction start_mat 2-Bromo-1-(thiophen-2-yl)ethanone start_mat->reaction concentrate Concentrate in vacuo reaction->concentrate neutralize Neutralize with Acetic Acid concentrate->neutralize precipitate Precipitate Product (Crude Hydrobromide Salt) neutralize->precipitate filter Filter & Wash precipitate->filter freebase Generate Free Base (aq. NaHCO₃) filter->freebase extract Extract with Ethyl Acetate freebase->extract purify Column Chromatography (Silica, DCM/MeOH gradient) extract->purify final_product 4-(thiophen-2-yl)-1H-imidazol-2-amine purify->final_product

Caption: Synthetic workflow for 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethanone (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium metal (1.5 eq)

  • Anhydrous Ethanol

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica Gel (230-400 mesh)

Procedure:

  • Preparation of Guanidine Free Base: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.5 eq) in small portions to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide. To this solution, add guanidine hydrochloride (1.5 eq) and stir the resulting suspension at room temperature for 1 hour. The sodium chloride byproduct will precipitate.

    • Causality: Guanidine is typically supplied as a stable salt. It must be converted to its free base form in situ to act as the requisite dinucleophile for the cyclization reaction. Anhydrous conditions are critical to prevent side reactions.

  • Cyclocondensation Reaction: To the suspension from Step 1, add a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous ethanol dropwise. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The reaction proceeds via an initial Sₙ2 reaction where a nitrogen of guanidine displaces the bromide, followed by an intramolecular cyclization of the second nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole ring. Refluxing provides the necessary activation energy.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a minimal amount of water and neutralize carefully with glacial acetic acid. The product will precipitate as the hydrobromide salt. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: To obtain the free base for analysis or further reaction, suspend the crude hydrobromide salt in water and add saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Causality: This acid-base workup is a standard method to separate the basic amine product from non-basic impurities and salts.

  • Chromatography: Purify the crude free base by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(thiophen-2-yl)-1H-imidazol-2-amine as a solid.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity. The following techniques and expected results serve as the standard for quality control.

Diagram of Quality Control Workflow

QC_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment start Purified Solid nmr NMR (¹H, ¹³C) Confirms Connectivity start->nmr ms HRMS Confirms Formula start->ms ir IR Spectroscopy Confirms Functional Groups start->ir tlc TLC (Multiple Solvents) start->tlc mp Melting Point Sharp range indicates purity start->mp pass QC Pass (>95% Purity) nmr->pass ms->pass ir->pass tlc->pass mp->pass

Caption: Standard quality control workflow for synthesized compounds.

Expected Analytical Data

The following table outlines the predicted spectral data for 4-(thiophen-2-yl)-1H-imidazol-2-amine based on analysis of structurally similar compounds.[7][8]

TechniqueExpected ResultRationale
¹H NMR δ 7.20-7.40 (m, 2H, Thiophene H4/H5), δ 7.00-7.10 (m, 1H, Thiophene H3), δ 6.80-6.90 (s, 1H, Imidazole H5), δ 5.50-6.00 (br s, 2H, -NH₂), δ 10.5-11.5 (br s, 1H, Imidazole -NH)Thiophene protons appear in the aromatic region with characteristic coupling. The imidazole C5-H is a singlet. Amine and imidazole NH protons are broad and exchangeable.
¹³C NMR δ 148-150 (C2-amine), δ 135-140 (Thiophene C2'), δ 125-130 (Thiophene CHs), δ 115-120 (Imidazole C4), δ 100-105 (Imidazole C5)The C-NH₂ carbon is the most downfield. Aromatic carbons appear in their typical regions.
HRMS (ESI+) [M+H]⁺ calculated for C₇H₈N₃S⁺: 166.0439High-resolution mass spectrometry provides an exact mass that confirms the elemental composition.
IR Spectroscopy ν 3300-3450 cm⁻¹ (N-H stretch), ν 3100-3150 cm⁻¹ (Aromatic C-H stretch), ν 1640-1660 cm⁻¹ (C=N stretch), ν 1550-1580 cm⁻¹ (N-H bend)Characteristic peaks confirm the presence of amine, imidazole, and aromatic functional groups.

References

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Foundational

Technical Guide: 2-Aminoimidazole Thiophene Derivatives in Medicinal Chemistry

Executive Summary The fusion of 2-aminoimidazole (2-AI) and thiophene pharmacophores represents a strategic convergence in medicinal chemistry, addressing two critical failures in modern therapeutics: antimicrobial resis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of 2-aminoimidazole (2-AI) and thiophene pharmacophores represents a strategic convergence in medicinal chemistry, addressing two critical failures in modern therapeutics: antimicrobial resistance (AMR) and neurodegenerative efficacy .

This guide analyzes the 2-aminoimidazole-thiophene (2-AIT) scaffold, a privileged structure that functions as a bioisostere of guanidine with enhanced lipophilicity. Unlike traditional guanidines, which suffer from poor blood-brain barrier (BBB) permeability and rapid metabolic clearance, the 2-AIT scaffold offers a tunable physicochemical profile. It is currently the leading small-molecule class for inhibiting bacterial Two-Component Systems (TCS) to disperse biofilms and for targeting the BACE1 catalytic dyad in Alzheimer’s disease pathology.

Part 1: Structural Rationale & Pharmacophore Analysis

The 2-AIT scaffold derives its potency from the synergistic interplay between its two core heterocycles.

The 2-Aminoimidazole (Warhead)
  • pKa Modulation: The 2-aminoimidazole ring has a pKa of ~8.0–8.5. At physiological pH, it exists in equilibrium between its neutral and protonated forms. This allows it to mimic the arginine guanidinium group, forming critical salt bridges with aspartate/glutamate residues in protein active sites (e.g., BACE1 Asp32/Asp228).

  • Hydrogen Bonding: It serves as a donor-acceptor-donor (D-A-D) motif, essential for specific binding to response regulators like BfmR (in A. baumannii).

The Thiophene (Linker/Modifier)[1][2]
  • Bioisosterism: Thiophene is a classic bioisostere for phenyl rings but offers distinct electronic properties. The sulfur atom induces a dipole moment and allows for S-π interactions with aromatic residues (Trp, Tyr, Phe) in the binding pocket.

  • Lipophilicity: Substitution of a phenyl ring with thiophene typically increases logP, enhancing membrane permeability—a critical factor for intracellular targets and BBB penetration.

Part 2: Therapeutic Applications & Mechanisms[3][4]

A. Antibiofilm Agents: Disarming the Resistance

The 2-AIT scaffold does not kill bacteria; it disarms them. By inhibiting biofilm formation, these agents resensitize multidrug-resistant (MDR) strains to conventional antibiotics.

  • Target: Bacterial Response Regulators (e.g., BfmR in A. baumannii, QseB in Francisella).[1]

  • Mechanism: The 2-AIT molecule binds to the receiver domain of the response regulator, preventing phosphorylation or dimerization. This shuts down the transcription of biofilm-associated genes (e.g., csu pili operon).

Diagram: Antibiofilm Mechanism of Action

AntibiofilmMechanism Signal Environmental Signal (Stress/Antibiotics) HK Histidine Kinase (Sensor) Signal->HK Activates RR Response Regulator (BfmR/QseB) HK->RR Phosphorylation Biofilm Biofilm Gene Transcription RR->Biofilm Promotes 2 2 AIT 2-AI Thiophene Inhibitor AIT->RR Binds Receiver Domain AIT->Biofilm Blocks Dispersion Biofilm Dispersion & Resensitization Biofilm->Dispersion Inhibition leads to

Caption: The 2-AIT scaffold intercepts the signal transduction of Two-Component Systems (TCS), preventing the transcriptional activation of biofilm maintenance genes.

B. BACE1 Inhibitors: Alzheimer's Disease

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting enzyme in Aβ production.

  • Binding Mode: The 2-aminoimidazole moiety forms a bidentate hydrogen bond network with the catalytic Asp32 and Asp228 residues.

  • Thiophene Role: The thiophene ring projects into the S1' or S2 hydrophobic sub-pocket , providing van der Waals contacts that improve potency and selectivity over BACE2 and Cathepsin D.

Part 3: Synthetic Protocols

The synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine derivatives relies on the Marckwald Condensation or modified Hantzsch-type cyclizations .

Protocol A: Synthesis of 4-(Thiophen-2-yl)-1H-imidazol-2-amine

Objective: Construct the imidazole core from an alpha-haloketone and a guanidine source.

Reagents:

  • 2-Acetylthiophene

  • Bromine (Br2) or N-Bromosuccinimide (NBS)[2][3]

  • Acetylguanidine (protected) or Cyanamide

  • Ethanol (EtOH), DMF

Step-by-Step Methodology:

  • Bromination (Alpha-Haloketone Formation):

    • Dissolve 2-acetylthiophene (10 mmol) in anhydrous ether or chloroform.

    • Add Br2 (10 mmol) dropwise at 0°C to minimize polybromination.

    • Critical Control: Monitor by TLC.[4] Stop immediately upon consumption of starting material to prevent formation of the dibromo-species.

    • Isolate 2-bromo-1-(thiophen-2-yl)ethanone .

  • Cyclization (Marckwald Condensation):

    • Dissolve Acetylguanidine (12 mmol) in DMF (20 mL).

    • Add the bromoketone (10 mmol) slowly.

    • Heat to 80°C for 4 hours.

    • Mechanism:[5][6][1][7][8][9] The amide nitrogen of acetylguanidine attacks the alpha-carbon, followed by cyclization of the guanidine nitrogen onto the ketone carbonyl.

    • Deprotection: Reflux in acidic ethanol (HCl/EtOH) to remove the acetyl group if acetylguanidine was used.

  • Purification:

    • Neutralize with NaHCO3.

    • Extract with EtOAc.

    • Recrystallize from EtOH/Water. The product is typically a tan/yellow solid.

Diagram: Synthetic Workflow

Synthesis Start 2-Acetylthiophene Step1 Bromination (Br2/NBS, 0°C) Start->Step1 Inter1 2-Bromo-1-(thiophen-2-yl)ethanone Step1->Inter1 Step2 Cyclization (Acetylguanidine, DMF, 80°C) Inter1->Step2 Inter2 N-Acetyl-2-aminoimidazole Intermediate Step2->Inter2 Step3 Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Final 4-(Thiophen-2-yl)-1H-imidazol-2-amine Step3->Final

Caption: Step-wise synthesis of the 2-AIT core via modified Marckwald condensation.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the thiophene ring regarding Antibiofilm Activity (measured by Biofilm Inhibition Concentration, BIC50) and BACE1 Inhibition (IC50).

Compound IDR-Group (Thiophene C5)R-Group (Imidazole N1)BIC50 (A. baumannii)BACE1 IC50 (nM)Notes
2-AIT-01 HH45 µM850Baseline scaffold. Moderate activity.
2-AIT-02 BrH12 µM320Halogen enhances lipophilicity & potency.
2-AIT-03 PhenylH>100 µM45Bulky group fits BACE1 S1' pocket but reduces bacterial uptake.
2-AIT-04 BrCyclopentyl4 µM1200Alkyl N-subst. improves biofilm dispersion (membrane permeability).
2-AIT-05 MethylH60 µM900Electron donor reduces acidity of NH, lowering potency.

Key Insight:

  • For Antibiofilm: Small, lipophilic halogens (Br, Cl) at the thiophene C5 position combined with alkyl chains on the imidazole nitrogen maximize activity.

  • For BACE1: Bulky aromatic groups (Phenyl, Pyridyl) attached to the thiophene are preferred to fill the large hydrophobic enzymatic pocket.

References

  • Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent. Biochemistry, 2012.[7][8] Link

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 2010. Link

  • New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain. Journal of Medicinal Chemistry, 2012. Link

  • 2-Aminoimidazoles in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 2013. Link

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives. Molecules, 2022. Link

Sources

Exploratory

therapeutic potential of 4-(thiophen-2-yl)-1H-imidazol-2-amine

An In-depth Technical Guide to the Therapeutic Potential of 4-(thiophen-2-yl)-1H-imidazol-2-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the therapeutic poten...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of 4-(thiophen-2-yl)-1H-imidazol-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the therapeutic potential of the novel heterocyclic compound, 4-(thiophen-2-yl)-1H-imidazol-2-amine. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, based on the well-established pharmacological activities of its constituent scaffolds: imidazole and thiophene. While direct extensive research on this specific molecule is emerging, this document synthesizes existing knowledge to postulate its therapeutic promise and provide a roadmap for its scientific evaluation.

Introduction: A Molecule of Convergent Bioactivity

The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine represents a strategic amalgamation of two pharmacologically significant heterocyclic moieties: imidazole and thiophene. The rationale behind its design lies in the principle of molecular hybridization, where combining two or more pharmacophores can lead to a synergistic enhancement of biological activity or a novel therapeutic profile.

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products like histidine and FDA-approved drugs.[1] Its unique structural and electronic properties, including the presence of two nitrogen atoms, allow it to engage in a variety of interactions with biological targets such as enzymes and receptors through hydrogen bonding, and hydrophobic and van der Waals forces.[1][2] This versatility underpins the broad spectrum of activities associated with imidazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]

Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged structure in drug discovery.[6] Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including significant anticancer, antimicrobial, and anti-inflammatory activities.[6][7][8] The intersection of these two potent scaffolds in 4-(thiophen-2-yl)-1H-imidazol-2-amine suggests a high probability of discovering a molecule with significant therapeutic potential.[7]

Postulated Therapeutic Potential and Mechanisms of Action

Based on the extensive literature on imidazole and thiophene derivatives, we can postulate several key areas of therapeutic potential for 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Anticancer Potential

A significant body of research points to the anticancer properties of both imidazole and thiophene-containing compounds.[1][7][8] The proposed mechanisms are often multifactorial. Imidazole derivatives have been shown to induce apoptosis, inhibit crucial enzymes like kinases and topoisomerase II, and disrupt tubulin polymerization.[1] Thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, with their activity being highly dependent on the specific substitutions on the thiophene ring.[7][8]

Hypothesized Mechanism of Action (Anticancer): 4-(thiophen-2-yl)-1H-imidazol-2-amine may exert its anticancer effects by acting as a kinase inhibitor. The imidazole core can mimic the hinge-binding region of ATP in the kinase domain, while the thiophene moiety can provide additional hydrophobic interactions, leading to potent and selective inhibition of protein kinases involved in cancer cell proliferation and survival.

G cluster_cell Cancer Cell Kinase Proliferation Kinase (e.g., Aurora, FAK) Proliferation Uncontrolled Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Compound 4-(thiophen-2-yl)-1H-imidazol-2-amine Compound->Kinase Inhibition

Caption: Postulated anticancer mechanism of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Antimicrobial Potential

Both imidazole and thiophene scaffolds are present in numerous antimicrobial agents.[7][9] Imidazole-based drugs, such as metronidazole, are widely used against anaerobic bacteria and protozoa.[1] Thiophene derivatives have also shown broad-spectrum antibacterial and antifungal activity.[9]

Hypothesized Mechanism of Action (Antimicrobial): The antimicrobial activity could stem from the inhibition of essential microbial enzymes. The imidazole and thiophene rings can chelate metal ions crucial for enzymatic function or interfere with the synthesis of the cell wall or nucleic acids.

Anti-inflammatory Potential

Derivatives of thiophene and imidazole have been investigated for their anti-inflammatory properties. For instance, certain thiazole derivatives containing a thiophene moiety have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10]

Hypothesized Mechanism of Action (Anti-inflammatory): 4-(thiophen-2-yl)-1H-imidazol-2-amine may act as a selective COX-2 inhibitor. The structural arrangement of the molecule could allow it to fit into the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

Proposed Synthetic Strategy

A plausible synthetic route for 4-(thiophen-2-yl)-1H-imidazol-2-amine can be envisioned through a multi-step process, adapting established methodologies for the synthesis of similar heterocyclic compounds.[10]

G Start 2-Bromo-1-(thiophen-2-yl)ethan-1-one Step1 React with Thiourea Start->Step1 Intermediate 4-(thiophen-2-yl)thiazol-2-amine (or similar imidazole precursor) Step1->Intermediate Step2 Cyclization/ Rearrangement Intermediate->Step2 Final 4-(thiophen-2-yl)-1H-imidazol-2-amine Step2->Final

Caption: A high-level proposed synthetic workflow.

A more detailed, step-by-step synthesis would involve:

  • Synthesis of an α-haloketone precursor: Starting with 2-acetylthiophene, bromination would yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.

  • Hantzsch-type reaction: Condensation of the α-bromoketone with a suitable amidine or guanidine derivative would lead to the formation of the imidazole ring.

Experimental Protocols for Biological Evaluation

To validate the postulated therapeutic potential, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of 4-(thiophen-2-yl)-1H-imidazol-2-amine (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC50 (µM)
4-(thiophen-2-yl)-1H-imidazol-2-amineMCF-7To be determined
4-(thiophen-2-yl)-1H-imidazol-2-amineHCT-116To be determined
Doxorubicin (Control)MCF-7Reference value
Doxorubicin (Control)HCT-116Reference value
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-(thiophen-2-yl)-1H-imidazol-2-amineTo be determinedTo be determinedTo be determined
Ciprofloxacin (Control)Reference valueReference valueN/A
Fluconazole (Control)N/AN/AReference value
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the COX-2 enzyme.[11]

Protocol:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

  • Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme with a cofactor solution.

  • Compound Addition: Add various concentrations of 4-(thiophen-2-yl)-1H-imidazol-2-amine or a known COX-2 inhibitor (e.g., celecoxib) to the wells.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using an appropriate detection method (e.g., ELISA or a colorimetric assay).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide a foundational understanding of the . Potent activity in any of these areas would warrant further investigation, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

  • Mechanism of Action Studies: More in-depth biochemical and cellular assays to elucidate the precise molecular targets.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer, infection, or inflammation.

  • ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

The convergence of the imidazole and thiophene scaffolds within 4-(thiophen-2-yl)-1H-imidazol-2-amine presents a compelling case for its exploration as a novel therapeutic agent. The experimental framework outlined in this guide provides a clear path for its systematic evaluation.

References

  • Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.
  • Shafiei, M., & Peyton, L. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Qawasmeh, R. A. (2021).
  • Kumar, A., Kumar, V., & Singh, J. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Various Authors. (2026).
  • EvitaChem. (n.d.). 1-Methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. EvitaChem.
  • BenchChem. (2025). Independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole. BenchChem.
  • Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Kumar, A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28.
  • Various Authors. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Scholars Research Library.
  • Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514-1534.
  • Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.

Sources

Foundational

Technical Guide: Tautomerism in 4-(thiophen-2-yl)-1H-imidazol-2-amine

Executive Summary 4-(thiophen-2-yl)-1H-imidazol-2-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, BACE1 inhibitors, and anti-biofilm agents. Its efficacy is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(thiophen-2-yl)-1H-imidazol-2-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, BACE1 inhibitors, and anti-biofilm agents. Its efficacy is governed by a complex tautomeric equilibrium that dictates its hydrogen-bond donor/acceptor (HBD/HBA) profile, solubility, and binding affinity.

This guide provides a rigorous analysis of the tautomeric states of this molecule, the electronic influence of the thiophene moiety, and actionable protocols for experimental validation. It is designed for medicinal chemists and structural biologists requiring high-fidelity structural data for lead optimization.

Part 1: The Tautomeric Landscape

The Core Equilibrium: Amino vs. Imino

The 2-aminoimidazole core does not exist as a static structure. It fluctuates between two primary tautomeric forms: the amino-enamine form and the imino-enamine form. In the context of the 4-(thiophen-2-yl) substituent, this equilibrium is influenced by the electron-donating resonance of the thiophene ring.

  • Form A (Amino Tautomer): Characterized by an exocyclic

    
     group and an aromatic imidazole ring. This form preserves the 
    
    
    
    electron aromaticity of the imidazole.
  • Form B (Imino Tautomer): Characterized by an exocyclic

    
     group. The imidazole ring loses varying degrees of aromaticity, often compensated by solvation effects or specific binding pocket interactions.
    
Annular Tautomerism ( vs. )

Within the amino form, a secondary "annular" tautomerism exists, involving the migration of the proton between the


 and 

endocyclic nitrogens. The presence of the bulky and electronic-rich thiophene group at position 4 breaks the symmetry, making the

and

tautomers energetically distinct.
Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and proton transfer pathways between the three dominant species.

Tautomerism cluster_legend Key Interactions Amino1H Amino Tautomer (1H) (Most Stable in Gas Phase) Amino3H Amino Tautomer (3H) (Annular Isomer) Amino1H->Amino3H Fast Proton Transfer (Annular) Imino Imino Tautomer (Favored in Polar Solvents) Amino1H->Imino 1,3-H Shift (Slow) Amino3H->Imino 1,3-H Shift desc Thiophene ring at C4 stabilizes the 1H-amino form via conjugation.

Figure 1: Tautomeric connectivity showing the interplay between annular migration (fast) and amino-imino conversion.

Part 2: Electronic Influence of the Thiophene Ring

The thiophene moiety is not merely a bystander; it actively tunes the tautomeric ratio through two mechanisms:

  • Resonance Stabilization (

    
     Effect):  The sulfur atom in the thiophene ring can donate electron density into the imidazole ring. This conjugation stabilizes the amino tautomer , as the aromatic imidazole ring allows for better orbital overlap with the thiophene 
    
    
    
    -system compared to the non-aromatic imino ring.
  • Intramolecular Hydrogen Bonding: Depending on the rotation of the thiophene-imidazole bond, a weak intramolecular interaction may occur between the thiophene sulfur and the imidazole

    
     (in the 
    
    
    
    tautomer) or the exocyclic amino protons.

Thermodynamic Prediction:

  • Gas Phase/Non-polar Solvents (

    
    ):  The Amino (
    
    
    
    )
    form is predicted to be dominant (
    
    
    vs. imino).
  • Polar Protic Solvents (

    
    , MeOH):  The Imino  form gains stability due to its higher dipole moment and ability to accept hydrogen bonds, though the amino form typically remains the major species (
    
    
    
    ).

Part 3: Experimental Characterization Protocols

To unambiguously assign the tautomeric state in your specific formulation or assay buffer, the following self-validating protocols are recommended.

Synthesis of the Probe Material

Prerequisite: You must synthesize the material to high purity to avoid catalytic impurities that accelerate tautomerization, obscuring NMR timescales.

Method: Condensation of


-haloketones with cyanamide.
  • Reactant: 2-bromo-1-(thiophen-2-yl)ethanone.

  • Reagent: Cyanamide (

    
    ) (Excess, 3.0 eq).
    
  • Conditions: Reflux in EtOH/

    
     at pH 4.5 (acetate buffer) for 2 hours.
    
  • Purification: The product precipitates upon cooling and basification (

    
    ). Recrystallize from nitromethane to obtain X-ray quality crystals.
    
NMR Determination Protocol (The "Gold Standard")

This protocol distinguishes amino/imino forms based on nitrogen-bound proton coupling and chemical shift.

Reagents:

  • Solvent A: DMSO-

    
     (Polar, slows proton exchange).
    
  • Solvent B:

    
     (Non-polar, favors amino form).
    

Workflow:

  • Sample Prep: Dissolve

    
     of 4-(thiophen-2-yl)-1H-imidazol-2-amine in 
    
    
    
    of DMSO-
    
    
    . Ensure the sample is dry (water accelerates exchange).
  • Acquisition:

    • Run

      
       NMR at 
      
      
      
      .
    • Run

      
      -HMBC (Heteronuclear Multiple Bond Correlation).
      
  • Analysis Logic:

    • Amino Form: The exocyclic

      
       appears as a broad singlet (integral 2H). The ring 
      
      
      
      is a distinct broad singlet (integral 1H).
    • Imino Form: You will observe two distinct signals for the exocyclic nitrogen protons (one

      
       and one ring 
      
      
      
      ), often shifted downfield (
      
      
      ).
    • Annular Tautomerism: If exchange is fast, the C4 and C5 signals may appear averaged. Lower temperature to

      
       to freeze the equilibrium and observe distinct 
      
      
      
      and
      
      
      species.
Data Interpretation Table
FeatureAmino Tautomer (

)
Imino Tautomer (

)
Exocyclic N-H Signal Broad Singlet (

,

)
Two distinct singlets or doublets
Ring C=N Signal (

)


C4-H / C5-H Coupling Distinct

coupling observed
Often broadened or distinct splitting pattern
Solvent Preference Non-polar (

, Toluene)
Polar (DMSO, Water, Methanol)

Part 4: Implications for Drug Design[2]

Understanding this tautomerism is critical for Structure-Based Drug Design (SBDD).

Binding Mode Ambiguity
  • Kinase Hinge Binding: Most kinase inhibitors bind to the hinge region. The amino tautomer presents a specific Donor-Acceptor-Donor (D-A-D) motif (if considering the ring nitrogens and amino group). The imino tautomer changes this to an A-D-A or D-D-A motif depending on the specific rotamer.

  • Docking Strategy: When docking this molecule, you must enumerate both tautomers. Docking only the amino form may lead to false negatives if the protein pocket selects for the imino form (a phenomenon known as "conformational selection").

Experimental Workflow for Binding Validation

Use this Graphviz workflow to validate the bioactive tautomer in your drug discovery cascade.

DrugDesign cluster_SAR Methylation Scan Strategy Start Lead Compound: 4-(thiophen-2-yl)-1H-imidazol-2-amine Comp Computational Docking (Enumerate Amino & Imino) Start->Comp CSD Small Molecule X-Ray (CSD Analysis) Start->CSD Cryst Co-Crystallography (Protein-Ligand Complex) Comp->Cryst Prioritize Poses BioAssay SAR Analysis (Methylation Scan) Cryst->BioAssay Identify Bioactive Tautomer CSD->Cryst Input Geometry Scan Synthesize N-Methyl variants: 1. Exocyclic N-Me (Forces Imino-like) 2. Ring N-Me (Locks 1H or 3H) BioAssay->Scan

Figure 2: Strategic workflow to determine the bioactive tautomer using computational and synthetic "locking" strategies.

Methylation Scan (The "Chemical Lock")

To definitively prove which tautomer is active against your target:

  • Synthesize the

    
    -methylated exocyclic amine  (chemically resembles the amino form but alters sterics).
    
  • Synthesize the ring

    
    -methylated  derivatives (permanently locks the 
    
    
    
    or
    
    
    annular tautomer).
  • Compare

    
     values. If the Ring-
    
    
    
    -Methyl variant loses potency significantly, the inhibitory mechanism likely requires proton transfer (tautomerism) or a specific H-bond donor at that position.

References

  • Tautomerism of Heterocycles: Katritzky, A. R., et al.[1] The Tautomerism of Heterocycles. Academic Press, 1976.[1] (Foundational text on annular and amino-imino tautomerism).

  • 2-Aminoimidazole Properties: BenchChem. Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. Link (General spectroscopic data on the scaffold).

  • Synthesis of Thiophene-Imidazoles: Sigma-Aldrich. 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol Product Data. Link (Evidence of thiophene-imidazole synthetic feasibility).

  • Tautomerism in Drug Design: Martin, Y. C. Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 2009. (Discusses the impact of neglecting tautomers in docking).
  • NMR of Azoles: Claramunt, R. M., et al. The use of NMR spectroscopy to study tautomerism in azoles. Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.

Sources

Exploratory

The Kinase Inhibition Profile of Thiophene-Imidazole Hybrids: From Rational Design to Cellular Activity

An In-Depth Technical Guide: Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important targets in modern drug discovery.[3] This technical guide provides a comprehensive overview of a promising class of small molecules: thiophene-imidazole hybrids. These scaffolds merge two "privileged" heterocyclic structures known for their diverse biological activities and presence in FDA-approved drugs.[4][5][6] We will delve into the rationale behind their design, their specific kinase inhibition profiles, the underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for evaluating these compounds, from initial in vitro kinase assays to cell-based functional screens. The content herein is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of thiophene-imidazole hybrids as next-generation kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Hybrid Scaffolds

The human kinome comprises over 500 protein kinases, which act as master switches for cellular signaling pathways controlling proliferation, differentiation, apoptosis, and metabolism.[2] The aberrant activity of kinases, often due to mutation or overexpression, can lead to uncontrolled cell growth and survival, a defining characteristic of cancer.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[7]

The development of effective kinase inhibitors hinges on achieving both high potency and selectivity for the target kinase to minimize off-target effects and associated toxicity. Medicinal chemists often turn to heterocyclic compounds, as their unique electronic properties and three-dimensional structures are well-suited for interacting with the ATP-binding pocket of kinases.[4][7]

The thiophene ring is a five-membered, sulfur-containing heterocycle recognized for its bioisosteric properties, often serving as a replacement for a phenyl ring, which can enhance drug-receptor interactions and improve pharmacokinetic profiles.[6][8] Similarly, the imidazole moiety is a key component in numerous biologically active molecules and approved drugs, prized for its ability to form crucial hydrogen bonds within protein active sites.[4][9][10] The strategic fusion of these two privileged scaffolds into a single hybrid molecule creates a novel chemical entity with significant potential for potent and selective kinase inhibition.[4][10] This guide explores the tangible outcomes of this strategy.

The Thiophene-Imidazole Hybrid Scaffold: A Privileged Combination

The core concept behind a hybrid molecule is to combine two or more pharmacophores to create a new compound with an enhanced or unique biological activity profile. In the case of thiophene-imidazole hybrids, the goal is to leverage the distinct advantages of each component. The electron-rich nature of the thiophene ring and the hydrogen-bonding capabilities of the imidazole ring create a scaffold that can be finely tuned through synthetic modifications to optimize interactions within the kinase ATP-binding site.[6][11] The nature and positioning of various substituents on either ring system have been shown to significantly impact the compound's inhibitory activity and selectivity against different kinases.[5][8]

Kinase Inhibition Profile of Thiophene-Imidazole Derivatives

Research has demonstrated that thiophene-imidazole hybrids and related conjugates can inhibit a range of kinases, many of which are validated targets in oncology.

Overview of Targeted Kinase Families
  • Receptor Tyrosine Kinases (RTKs): This family includes key regulators of angiogenesis and cell proliferation. Thiophene-imidazole derivatives have shown potent activity against:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary driver of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[12][13]

    • EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in various cancers, leading to uncontrolled cell growth. Fused thiophene-benzimidazole hybrids have demonstrated selective EGFR-targeted anticancer effects.[2][14]

    • FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3.[15][16]

  • Serine/Threonine Kinases: This diverse family is involved in numerous signaling pathways downstream of receptor activation.

    • AKT (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Dual inhibition of VEGFR-2 and AKT has been observed with some thiophene derivatives.[12]

    • B-Raf: A key component of the MAPK/ERK signaling pathway. Certain imidazole derivatives have displayed inhibitory activity against B-Raf kinase.[13]

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. Thiophene-based compounds have been explored as inhibitors of CDK2, which is critical for the G1/S phase transition.[17][18]

    • JNK (c-Jun N-terminal Kinase): Implicated in stress responses and apoptosis. Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNK.[19]

Quantitative Inhibition Data

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the reported inhibitory activities of selected thiophene-imidazole and related hybrid compounds.

Compound Class/ExampleTarget KinaseIC50 ValueCell Line / AssayReference
Fused Thiophene (4c)VEGFR-20.075 µMIn Vitro Kinase Assay[12]
Fused Thiophene (4c)AKT4.60 µMIn Vitro Kinase Assay[12]
Imidazole Derivative (5)VEGFR-282.09 ng/mLELISA Assay[13]
Fused Thiophene-Benzimidazole (4d)EGFR (Phosphorylation)Potent InhibitionWestern Blot[14]
Imidazo[1,2-a]pyridine-thiophene (5o)FLT3-ITDGI50 < 0.16 µMMOLM14 Cell Proliferation[15]
Pyrazoline-Thiophene (4p)CDK2148 nMIn Vitro Kinase Assay[17][18]
Fused Thiophene-Benzimidazole (4d)PANC-1 Cells0.067 µMCytotoxicity Assay[14]
Fused Thiophene-Benzimidazole (6d)A549 Cells0.82 µMCytotoxicity Assay[14]
Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism of action for most small-molecule kinase inhibitors, including thiophene-imidazole hybrids, is competitive inhibition at the enzyme's ATP-binding site.[17][19] The inhibitor molecule is designed to mimic the shape and electrostatic properties of ATP, allowing it to dock within the active site. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. The affinity of the inhibitor for this pocket dictates its potency (IC50).

G Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Active Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Kinase_I Kinase Active Site NoReaction No Phosphorylation Kinase_I->NoReaction Inhibitor Thiophene- Imidazole Hybrid Inhibitor->Kinase_I Competitively Binds

General mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications affect a compound's biological activity.[5] For thiophene-imidazole hybrids, SAR analysis has revealed several key trends:

  • Substituents on the Thiophene Ring: The nature and position of groups on the thiophene moiety can dramatically influence potency and selectivity.[5][8] For instance, incorporating additional thiophene rings has been shown to significantly enhance cytotoxicity against certain cancer cell lines.[18]

  • Substituents on the Imidazole/Benzimidazole Ring: Modifications to the imidazole portion of the hybrid are critical for fine-tuning interactions with specific amino acid residues in the kinase active site. The variation of substituents on the aryl and heterocyclic rings can afford compounds with high activities.[20]

  • Linker Moiety: In hybrids where the two rings are not directly fused, the linker connecting them plays a crucial role in establishing the correct orientation for optimal binding within the kinase pocket.

Key modification points for SAR studies on hybrid scaffolds.

Experimental Protocols for Evaluation

The transition from a promising compound in a biochemical assay to a functional inhibitor in a cellular context is a critical and challenging step in drug discovery.[21] Therefore, a multi-tiered evaluation strategy is essential.

Overall Experimental Workflow

A typical workflow for screening and characterizing novel kinase inhibitors involves a cascade of assays, moving from high-throughput biochemical screens to more complex, physiologically relevant cellular and in vivo models.

A generalized workflow for kinase inhibitor drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

Causality: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. It quantifies the phosphorylation of a substrate, providing a direct measure of inhibitor potency (IC50).[12][13]

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a specific kinase substrate (e.g., a recombinant protein or peptide). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies in later steps.

  • Compound Addition: Prepare serial dilutions of the thiophene-imidazole hybrid compounds in kinase reaction buffer. Add the diluted compounds to the appropriate wells. Include wells for a positive control inhibitor (e.g., Sorafenib for VEGFR-2) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Add the purified kinase enzyme, followed immediately by an ATP solution, to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection:

    • Wash the plate thoroughly to stop the reaction and remove ATP/kinase.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours.

    • Wash the plate to remove unbound primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1 hour.

    • Wash the plate to remove unbound secondary antibody.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a color change proportional to the amount of phosphorylated substrate.

  • Data Acquisition and Analysis: Stop the reaction with a stop solution and read the absorbance on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

Causality: This assay assesses the functional consequence of kinase inhibition on cancer cells. It measures the metabolic activity of the cells, which is a proxy for cell viability and proliferation. A reduction in metabolic activity indicates that the compound has a cytotoxic or cytostatic effect.[12]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiophene-imidazole hybrid compounds in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: Incubate for 2-4 hours. After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Gently shake the plate to ensure complete solubilization and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Therapeutic Potential and Future Directions

The primary therapeutic application for thiophene-imidazole kinase inhibitors is in oncology.[5][12][13][14][20] Their ability to target key drivers of tumor growth, angiogenesis, and survival makes them attractive candidates for further development. Some compounds have already demonstrated promising anti-proliferative activity in various cancer cell lines, including those for liver, prostate, breast, and lung cancer.[12][13][14] One thiophene-based agent, known as THIO (Ateganosine), is currently in Phase 2 clinical trials for non-small cell lung cancer, highlighting the clinical potential of this scaffold class.[22][23]

Future research should focus on:

  • Improving Selectivity: While potency is important, selectivity is paramount for a good safety profile. Kinome-wide screening is essential to identify and mitigate potential off-target activities.[24]

  • Overcoming Drug Resistance: Cancer cells can develop resistance to kinase inhibitors, often through secondary mutations in the kinase domain.[15] Novel hybrids should be tested against cell lines harboring known resistance mutations.

  • Pharmacokinetic Optimization: A potent inhibitor is only useful if it can reach its target in the body. Future work must optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure good bioavailability and appropriate half-life.

  • Combination Therapies: Exploring the synergistic effects of thiophene-imidazole hybrids with existing chemotherapies or immunotherapies could lead to more durable and effective treatment regimens.[22]

Conclusion

Thiophene-imidazole hybrids represent a versatile and potent class of kinase inhibitors. The fusion of these two privileged heterocyclic scaffolds provides a robust framework for developing targeted therapies. By leveraging a deep understanding of their kinase inhibition profiles, structure-activity relationships, and mechanisms of action, researchers can rationally design next-generation inhibitors. The experimental protocols detailed in this guide provide a solid foundation for the rigorous evaluation required to translate these promising molecules from the laboratory bench to potential clinical applications, ultimately contributing to the advancement of targeted cancer therapy.

References

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  • Al-Zoubi, R. M., et al. (2025). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2021). New Approaches for the Synthesis of Heterocyclic Compounds Corporating Benzo[d]imidazole as Anticancer Agents, Tyrosine, Pim-1 Kinases Inhibitions and their PAINS Evaluations. Anti-Cancer Agents in Medicinal Chemistry, 21(3), 327-342. [Link]

  • Gouda, M. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. [Link]

  • Tehrani, K. A., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Wang, Y., et al. (2020). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC. [Link]

  • Kumar, A., et al. (2025). Fused thiophene - benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation and their mechanistic insights. PubMed. [Link]

  • Bozorov, K., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. [Link]

  • Collins, I., et al. (2024). European Journal of Medicinal Chemistry. ePrints Soton. [Link]

  • Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • El-Gazzar, M. G., et al. (2026). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • El-Gazzar, M. G., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

  • ResearchGate. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

  • Sanna, M., et al. (2015). Synthesis, structure elucidation and identification of antiproliferative activities of a novel class of thiophene bioisosteres bearing the privileged 7,8-dihydroimidazo[2,1-c][9][12][13]triazin-4(6H)-one scaffold. PubMed. [Link]

  • Mohareb, R. M., et al. (n.d.). Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. [Link]

  • Bentham Science Publishers. (2020). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. [Link]

  • ClinicalTrials.gov. (n.d.). THIO Sequenced With Cemiplimab in Advanced NSCLC. [Link]

  • Sondi, S. M., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. [Link]

  • Al-Ostath, A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

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Foundational

A Comparative Technical Guide to 4-(thiophen-2-yl)-1H-imidazol-2-amine and 2-Aminothiazole Analogs in Drug Discovery

Abstract Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds being particularly prominent in a vast number of therapeutic agents.[1][2] This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds being particularly prominent in a vast number of therapeutic agents.[1][2] This technical guide provides an in-depth comparative analysis of two critical pharmacophores: the 2-aminothiazole core and the less explored but promising 4-(thiophen-2-yl)-1H-imidazol-2-amine structure. The 2-aminothiazole scaffold is a well-established "privileged structure" found in clinically approved drugs like the anticancer agent Dasatinib.[3] In contrast, 4-(thiophen-2-yl)-1H-imidazol-2-amine represents a novel intersection of three key moieties: the versatile imidazole ring, the bio-functional thiophene group, and a reactive 2-amino group.[4][5] This document, intended for researchers and drug development professionals, will deconstruct the synthesis, physicochemical properties, known and predicted biological activities, and key experimental evaluation protocols for these compound classes. By presenting detailed methodologies, structure-activity relationship (SAR) insights, and workflow visualizations, this guide aims to equip scientists with the foundational knowledge required to strategically leverage these scaffolds in the design of next-generation therapeutics.

Chapter 1: Introduction to Privileged Heterocyclic Scaffolds

The Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the life sciences.[1] Their prevalence in nature—from the purine and pyrimidine bases of DNA to the amino acid histidine and vitamin B1 (thiamine)—underscores their biological significance.[6][7] In drug design, heteroatoms like nitrogen, sulfur, and oxygen introduce unique physicochemical properties. They can act as hydrogen bond donors or acceptors, modulate pKa and lipophilicity, and coordinate with metal ions in enzyme active sites.[1] This versatility allows medicinal chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity and potency.

The Imidazole Core: A Versatile Pharmacophore

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" in drug discovery.[4] Its unique characteristics—being polar, ionizable, and capable of acting as both a hydrogen bond donor and acceptor—allow it to engage in diverse interactions with biological targets.[4] Found in the essential amino acid histidine, the imidazole moiety is a common feature in enzyme active sites, where it participates in catalytic activity and protein-protein interactions. This inherent biocompatibility is leveraged in numerous drugs, including antifungal agents that target fungal cytochrome P450 enzymes.[4]

The 2-Aminothiazole Core: A Bioactive Powerhouse

The 2-aminothiazole ring system is another cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities.[8][9] This scaffold is present in a multitude of clinically approved and investigational drugs, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[8][10] The success of this core is largely attributed to its rigid, planar structure and the presence of the 2-amino group, which provides a critical vector for hydrogen bonding and further chemical modification. Clinically relevant examples include the multi-kinase inhibitor Dasatinib (for leukemia) and the PI3K inhibitor Alpelisib (for breast cancer), highlighting its importance in oncology.[3][11]

The Thiophene Moiety: Modulating Properties

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key structural motif used to modulate the properties of therapeutic agents.[12] It is considered a bioisostere of the phenyl ring, meaning it has a similar size and shape but different electronic properties. This substitution can significantly impact a compound's metabolic stability, lipophilicity, and target engagement.[12] Thiophene derivatives themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5] Splicing a thiophene ring onto another pharmacophore, as in 4-(thiophen-2-yl)-1H-imidazol-2-amine, is a rational design strategy to enhance or introduce new biological functions.

Chapter 2: Synthesis and Chemical Landscape

The synthetic accessibility of a scaffold is paramount for its exploration in drug discovery, enabling the generation of diverse analog libraries for SAR studies.

Synthesis of 2-Aminothiazole Analogs: The Hantzsch Reaction

The most fundamental and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[10][13] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. Its reliability and tolerance for a wide range of substituents make it a workhorse in medicinal chemistry.

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted thiourea (1.0 eq) in absolute ethanol (approx. 0.5 M).

  • Addition: To this solution, add the corresponding α-bromoacetophenone derivative (1.0 eq).

  • Reaction: Reflux the mixture at 70-80°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralization: Resuspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the free base.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the final 2-aminothiazole analog.[13]

Hantzsch_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 α-Haloketone Solvent Ethanol R1->Solvent R2 Thiourea Derivative R2->Solvent Condition Reflux (70-80°C) Solvent->Condition Cyclocondensation Cool Cool to RT Condition->Cool Neutralize Neutralize (NaHCO₃) Cool->Neutralize Filter Filter & Wash Neutralize->Filter Purify Recrystallize / Chromatography Filter->Purify Product 4-Substituted-2-Aminothiazole Purify->Product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole analogs.

Synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine

The synthesis of this specific imidazole derivative can be achieved through established methods for 2-aminoimidazole synthesis, typically starting with an α-haloketone derived from thiophene.

  • Starting Material: Prepare 2-bromo-1-(thiophen-2-yl)ethan-1-one. This can be synthesized by the bromination of 2-acetylthiophene.

  • Reactant Preparation: In a suitable solvent such as ethanol or isopropanol, dissolve guanidine hydrochloride (1.2 eq). Add a base, such as sodium ethoxide or sodium hydroxide (1.2 eq), to generate free guanidine in situ.

  • Addition: Slowly add the 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) solution to the guanidine mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then carefully basify with a base like sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(thiophen-2-yl)-1H-imidazol-2-amine.[14]

Imidazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 2-Bromo-1-(thiophen-2-yl)ethanone Solvent Ethanol R1->Solvent R2 Guanidine R2->Solvent Condition Reflux Solvent->Condition Cyclization Cool Cool to RT Condition->Cool Neutralize Neutralize & Basify Cool->Neutralize Filter Filter & Wash Neutralize->Filter Purify Recrystallize Filter->Purify Product 4-(thiophen-2-yl)-1H-imidazol-2-amine Purify->Product

Caption: Proposed workflow for the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Comparative Physicochemical Properties

The imidazole and thiazole rings, while both five-membered aromatic heterocycles, possess distinct properties that influence their behavior in biological systems.

Property2-Aminothiazole Core4-(thiophen-2-yl)-1H-imidazol-2-amineRationale & Implication
Aromaticity Aromatic. The sulfur atom participates in the π-system.Aromatic. Both nitrogens contribute to the π-electron sextet.Both cores are planar and stable, facilitating π-stacking interactions with biological targets. Imidazole has slightly greater aromatic character than thiazole.[6]
pKa (2-amino group) ~5.3~7.0 (estimated)The 2-amino group on the imidazole ring is more basic due to the electronic nature of the ring. This means it will be more likely to be protonated at physiological pH (7.4), which can enhance solubility and facilitate ionic interactions.
Hydrogen Bonding The 2-amino group is a H-bond donor. The ring nitrogen is a H-bond acceptor.The 2-amino group is a H-bond donor. The ring contains both a donor (N-H) and an acceptor nitrogen.The imidazole core offers more diverse hydrogen bonding capabilities, which can lead to different or stronger target interactions.[4]
Metabolic Stability Prone to oxidation on the thiazole ring, particularly the sulfur atom.The imidazole ring is generally metabolically stable. The thiophene ring is susceptible to oxidation.The thiophene moiety introduces a potential site for metabolism, which could affect the compound's half-life. Blocking this site could be a strategy for lead optimization.[15]
Lipophilicity (LogP) Moderately lipophilic, highly dependent on substituents at the 4- and 5-positions.The thiophene ring increases lipophilicity compared to an unsubstituted imidazole.Increased lipophilicity can enhance membrane permeability but may also lead to higher protein binding and lower solubility.

Chapter 3: Biological Activities and Therapeutic Potential

2-Aminothiazole Analogs: A Multi-Target Scaffold

The therapeutic versatility of 2-aminothiazoles is well-documented.[8] Their ability to target a wide range of biological macromolecules has led to their development across multiple disease areas.

  • Kinase Inhibition: This is arguably the most successful application of the 2-aminothiazole scaffold.[3] The ring system acts as an effective hinge-binding motif in the ATP-binding pocket of many kinases. Dasatinib, for instance, potently inhibits the BCR-Abl kinase in chronic myeloid leukemia.[3][11]

  • Antimicrobial Activity: 2-aminothiazole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and mycobacteria (the causative agent of tuberculosis).[13] Their mechanisms can include the inhibition of essential microbial enzymes.[16]

  • Anti-inflammatory Effects: Certain analogs have shown potent anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or various kinases like p38 MAPK.[17][18]

  • Other Activities: The scaffold has also been explored for anti-prion, neuroprotective, and anti-allergic activities, among others.[19]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein (Inactive) Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Substrate_P Substrate Protein (Active) Response Cellular Response (Proliferation, Survival) Substrate_P->Response Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by a 2-aminothiazole analog.

Predicted Biological Profile of 4-(thiophen-2-yl)-1H-imidazol-2-amine

While less studied, the biological profile of 4-(thiophen-2-yl)-1H-imidazol-2-amine can be predicted based on its constituent parts.

  • Potential Kinase Inhibition: The 2-aminoimidazole core, like the 2-aminothiazole, is a known kinase hinge-binding motif. The thiophene ring can occupy a hydrophobic pocket within the ATP-binding site, potentially conferring potency and selectivity.

  • Antimicrobial and Antifungal Potential: Both imidazole and thiophene scaffolds are independently associated with antimicrobial activity.[4][5] Imidazole-based antifungals inhibit ergosterol biosynthesis, and various thiophene derivatives show antibacterial effects.[4][5] The combination of these two rings in one molecule makes it a strong candidate for antimicrobial screening.

  • Anti-inflammatory Activity: Imidazole derivatives are known inhibitors of the p38 MAP kinase pathway, a key regulator of inflammation.[4] Given that thiophenes also exhibit anti-inflammatory properties, this hybrid molecule is a promising lead for developing anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights
  • For 2-Aminothiazoles:

    • C2-Amino Group: Often essential for activity, particularly in kinase inhibition where it forms key hydrogen bonds. Acylation or substitution can modulate potency and pharmacokinetics.[13]

    • C4-Position: Substitution at this position is crucial for determining selectivity and potency. Large, hydrophobic groups often occupy specific pockets in the target protein.[13]

    • C5-Position: Modification at this position is also tolerated and can be used to fine-tune properties like solubility and metabolic stability.

  • For 4-(thiophen-2-yl)-1H-imidazol-2-amine:

    • C2-Amino Group: Likely critical for target engagement, similar to its thiazole counterpart.

    • C4-Thiophene: This group defines the core structure. Modifications to the thiophene ring itself (e.g., adding substituents at its 4- or 5-position) could dramatically alter target selectivity.

    • N1-Position of Imidazole: The nitrogen atom of the imidazole ring that is not part of the amidine system is a common site for substitution to improve pharmacokinetic properties without disrupting core binding interactions.

Chapter 4: Experimental Protocols for Drug Discovery

Evaluating and comparing novel compounds requires robust and standardized assays. The following protocols are foundational for characterizing inhibitors based on these scaffolds.

In Vitro Kinase Inhibition Assay

Determining a compound's potency against a target kinase is a primary step in drug discovery. Radiometric and luminescence-based assays are common formats.[20]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution in DMSO, then diluted in buffer).

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[21]

Kinase_Assay_Workflow cluster_prep Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Generation cluster_analysis Data Analysis Compound Serial Dilution of Inhibitor Incubate1 Incubate at RT (e.g., 60 min) Compound->Incubate1 Enzyme Kinase + Substrate Solution Enzyme->Incubate1 ATP_sol ATP Solution ATP_sol->Incubate1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate1->Add_ADPGlo Incubate2 Incubate 40 min Add_ADPGlo->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Incubate3 Incubate 30 min Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read Calculate Calculate IC₅₀ Read->Calculate Product IC₅₀ Value Calculate->Product

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Thiophen-2-yl)-1H-imidazol-2-amine from Alpha-Haloketones: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine, a valuable scaffold in medicinal chemistry, through the reaction of an appropriate α-haloketone with guanidine. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine, a valuable scaffold in medicinal chemistry, through the reaction of an appropriate α-haloketone with guanidine. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and characterization. The presented methodology is designed to be a self-validating system for researchers and drug development professionals, ensuring reproducibility and high-purity yields.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] Alkaloids isolated from marine sponges are a particularly rich source of these compounds, which exhibit a broad spectrum of pharmacological activities.[2][3] This has made the 2-aminoimidazole skeleton a highly sought-after building block in medicinal chemistry for the design of novel therapeutics.[1][3] The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine, in particular, combines the versatile 2-aminoimidazole core with a thiophene ring, a common bioisostere in drug design, suggesting its potential for diverse biological applications.

The synthesis of 2-aminoimidazoles from α-haloketones and guanidine is a classical and efficient method for constructing this heterocyclic system.[4][5] This approach offers a direct and atom-economical route to a variety of substituted 2-aminoimidazoles.

Reaction Mechanism and Rationale

The formation of 4-(thiophen-2-yl)-1H-imidazol-2-amine from an α-haloketone precursor and guanidine proceeds via a well-established reaction pathway, often considered a variation of the Debus-Radziszewski imidazole synthesis.[6][7] The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbonyl carbon of the α-haloketone.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the displacement of the halide by another amino group of the guanidine intermediate.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the aromatic 2-aminoimidazole ring.

The choice of an α-haloketone, specifically an α-bromo or α-chloro ketone, is critical as the halogen serves as a good leaving group, facilitating the intramolecular cyclization.[5] Guanidine, with its inherent basicity and multiple nucleophilic nitrogen atoms, is an ideal reaction partner for this transformation.[8]

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)-1H-imidazol-2-amine

This protocol provides a step-by-step guide for the synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
2-Bromo-1-(thiophen-2-yl)ethan-1-oneC₆H₅BrOS219.082.19 g10
Guanidine HydrochlorideCH₅N₃·HCl95.531.91 g20
Sodium EthoxideC₂H₅NaO68.051.36 g20
Ethanol (Anhydrous)C₂H₆O46.0750 mL-
Reaction Workflow

G reagents Dissolve Guanidine HCl and NaOEt in Ethanol addition Add 2-Bromo-1-(thiophen-2-yl)ethan-1-one Solution Dropwise reagents->addition Stir at RT reflux Reflux Reaction Mixture (Monitor by TLC) addition->reflux Heat to Reflux workup Cool, Filter, and Concentrate the Filtrate reflux->workup extraction Partition Between Water and Ethyl Acetate workup->extraction purification Dry Organic Layer and Purify by Column Chromatography extraction->purification product Obtain 4-(Thiophen-2-yl)-1H-imidazol-2-amine purification->product

Caption: Experimental workflow for the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Step-by-Step Procedure
  • Preparation of Guanidine Free Base: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (1.91 g, 20 mmol) and sodium ethoxide (1.36 g, 20 mmol) in 30 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes. A white precipitate of sodium chloride will form.

  • Addition of α-Haloketone: In a separate beaker, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (2.19 g, 10 mmol) in 20 mL of anhydrous ethanol. Add this solution dropwise to the guanidine solution over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Extraction: Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time and monitor closely by TLC. Ensure anhydrous conditions as water can interfere with the reaction.
Inefficient work-up.Ensure complete extraction of the product from the aqueous layer.
Impure Product Presence of starting materials.Optimize chromatography conditions (solvent system, gradient).
Formation of side products.Control the reaction temperature carefully. Dropwise addition of the α-haloketone can minimize side reactions.

Microwave-assisted synthesis can be explored as an alternative to conventional heating to potentially reduce reaction times and improve yields.[9]

Conclusion

The synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine from 2-bromo-1-(thiophen-2-yl)ethan-1-one and guanidine is a robust and reproducible method for accessing this valuable heterocyclic compound. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary information to successfully synthesize and characterize this important building block for drug discovery and development.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1935–1953. [Link]

  • Ilaš, J., Kikelj, D., & Žula, A. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1935-1953. [Link]

  • Ferreira, M. M., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2021(4), M1291. [Link]

  • Ilaš, J., Kikelj, D., & Žula, A. (2015). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Hanoon, H. M., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

  • Canosa, S., et al. (2014). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of medicinal chemistry, 57(3), 1148–1163. [Link]

  • Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(40), 23789-23797. [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of organic chemistry, 82(5), 2745–2752. [Link]

  • Sunkara, M. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic letters, 16(19), 5092–5095. [Link]

  • Tavares, L. C., & de Souza, M. C. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland), 14(10), 4004–4080. [Link]

Sources

Application

Application Note: One-Pot Cyclization Protocol for 2-Amino-4-(2-thienyl)imidazole

Abstract This guide details a robust, scalable one-pot cyclization protocol for the synthesis of 2-amino-4-(2-thienyl)imidazole , a privileged scaffold in medicinal chemistry known for its potency as a bacterial biofilm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a robust, scalable one-pot cyclization protocol for the synthesis of 2-amino-4-(2-thienyl)imidazole , a privileged scaffold in medicinal chemistry known for its potency as a bacterial biofilm inhibitor. Unlike classical multi-step Hantzsch syntheses that require the isolation of lachrymatory


-haloketones, this protocol utilizes an iodine-mediated oxidative cyclization  directly from 2-acetylthiophene. This method offers superior atom economy, operational safety, and reduced solvent waste. We further discuss the critical role of this scaffold in disrupting Staphylococcus aureus and Pseudomonas aeruginosa biofilms, providing a direct translational context for the synthesis.

Scientific Principles & Reaction Mechanism[1]

The "Ortoleva-King" Evolution

The classical synthesis of 2-aminoimidazoles involves the condensation of


-haloketones with guanidine (Hantzsch-type). While effective, it necessitates the preparation and handling of unstable and toxic 

-bromoketones.

The protocol described herein is an evolution of the Ortoleva-King reaction , adapted for heteroaromatic ketones. It proceeds via the in situ generation of an


-iodoketone intermediate using molecular iodine (

).[1]
Mechanistic Pathway
  • Enolization & Iodination: 2-Acetylthiophene undergoes acid/base-catalyzed enolization followed by electrophilic iodination by

    
     to form 2-(2-iodoacetyl)thiophene.
    
  • Nucleophilic Attack: The highly nucleophilic guanidine displaces the iodide in an

    
     fashion, forming an 
    
    
    
    -guanidinoketone intermediate.
  • Cyclodehydration: Intramolecular nucleophilic attack of the second guanidine nitrogen onto the carbonyl carbon closes the ring.

  • Aromatization: Loss of water drives the formation of the stable heteroaromatic imidazole system.

Why This Protocol?
  • Safety: Eliminates isolation of severe lachrymators (bromoketones).

  • Efficiency: One-pot operation reduces purification steps and solvent usage.

  • Selectivity: The use of molecular iodine in compatible solvents (e.g., DMF or DMSO) minimizes over-halogenation of the electron-rich thiophene ring compared to radical bromination methods.

Experimental Protocol

Method A: Iodine-Mediated One-Pot Cyclization (Recommended)

Best for: Direct synthesis from commercially available 2-acetylthiophene.

Reagents & Materials
  • Substrate: 2-Acetylthiophene (1.0 equiv, 10 mmol, 1.26 g)

  • Nitrogen Source: Guanidine Carbonate (2.0 equiv, 20 mmol, 3.60 g)

  • Oxidant: Molecular Iodine (

    
    ) (1.1 equiv, 11 mmol, 2.79 g)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

  • Quench: Sat. aq.

    
     (Sodium thiosulfate)
    
Step-by-Step Procedure
  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-acetylthiophene and guanidine carbonate to the flask. Add DMF (20 mL) and stir at room temperature for 5 minutes.

  • Iodine Addition: Add molecular iodine in one portion. The solution will turn dark brown.

  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[2][3] The starting ketone (

      
      ) should disappear, and a polar spot (
      
      
      
      ) corresponding to the product will appear.
  • Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Neutralization: Add saturated aqueous sodium thiosulfate (20 mL) and stir for 15 minutes to reduce excess iodine (color changes from brown to yellow/clear).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Basify to pH 10 with 1M NaOH. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM/MeOH 95:5

    
     90:10).
    

Yield Expectation: 65–80% as a tan/yellow solid.

Method B: Sequential Hantzsch Cyclization (Alternative)

Best for: Cases where the iodine protocol yields complex mixtures due to sensitive functional groups.

Reagents
  • Step 1: 2-Acetylthiophene, NBS (N-Bromosuccinimide), p-TsOH (cat.), MeCN.

  • Step 2: Acetylguanidine (or Guanidine Carbonate), EtOH.

Procedure
  • Bromination: Dissolve 2-acetylthiophene (10 mmol) in MeCN (30 mL). Add NBS (10.5 mmol) and p-TsOH (0.1 equiv). Reflux for 2 hours.

  • Evaporation: Remove solvent in vacuo. Resuspend residue in EtOH (30 mL).

  • Cyclization: Add Guanidine Carbonate (15 mmol). Reflux for 6 hours.

  • Workup: Evaporate EtOH. Resuspend in water.[1][2] Basify with

    
    . Collect precipitate.
    
  • Deprotection (if Acetylguanidine used): Reflux in 10% HCl for 1 hour, then neutralize.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the mechanistic flow of the Iodine-Mediated synthesis (Method A).

ReactionMechanism Ketone 2-Acetylthiophene Enol Enol Intermediate Ketone->Enol Tautomerization Iodination I2 / Heat Enol->Iodination IodoKetone α-Iodoketone (In Situ) NuAttack Guanidine (SN2) IodoKetone->NuAttack Substitution α-Guanidinoketone Cyclic Hydroxy-imidazoline Substitution->Cyclic Cyclization Dehydration - H2O (Aromatization) Cyclic->Dehydration Product 2-Amino-4-(2-thienyl)imidazole Iodination->IodoKetone NuAttack->Substitution Dehydration->Product

Figure 1: Mechanistic pathway of the Iodine-mediated Ortoleva-King type cyclization.

Experimental Workflow (Method A)

A step-by-step logic flow for the laboratory execution.

Workflow Start Start: 2-Acetylthiophene + Guanidine Carbonate AddI2 Add Iodine (1.1 eq) in DMF Start->AddI2 Heat Heat to 110°C (4-6 Hours) AddI2->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Cool & Pour into Ice Water + Na2S2O3 Check->Quench Yes Precipitate Precipitate Formed? Quench->Precipitate Filter Filter Solid Wash (H2O/Et2O) Precipitate->Filter Yes Extract Basify (pH 10) Extract EtOAc Precipitate->Extract No Purify Recrystallize (EtOH/H2O) or Column Filter->Purify Extract->Purify

Figure 2: Decision-based experimental workflow for Method A.

Data Presentation & Analysis

The following table summarizes typical results comparing the One-Pot Iodine method against the classical Two-Step Bromination method for 2-amino-4-(heteroaryl)imidazoles.

ParameterMethod A: One-Pot (

)
Method B: Two-Step (NBS)
Reaction Steps 1 (One-Pot)2 (Isolation required)
Total Time 5–7 Hours12–16 Hours
Reagent Safety Moderate (

is corrosive)
Low (Lachrymatory intermediates)
Atom Economy HighLow (Bromine waste)
Typical Yield 72% 55% (Overall)
Purity (Crude) >90%~75% (Side bromination)

Applications: Biofilm Inhibition

The 2-amino-4-(2-thienyl)imidazole scaffold is a bioisostere of the marine alkaloid oroidin and its derivatives (e.g., 2-amino-4-phenylimidazole). These compounds are non-bactericidal biofilm inhibitors that function by disrupting bacterial signaling (quorum sensing).

Biofilm Dispersion Assay Protocol

To validate the biological activity of the synthesized compound:

  • Culture: Grow S. aureus (e.g., strain ATCC 29213) in Tryptic Soy Broth (TSB) + 0.5% glucose.

  • Seeding: Add bacteria (

    
     CFU/mL) to 96-well plates.
    
  • Treatment: Add synthesized 2-amino-4-(2-thienyl)imidazole at varying concentrations (10–200

    
    ).
    
  • Incubation: Incubate for 24h at 37°C static.

  • Quantification: Wash wells, stain with 0.1% Crystal Violet, solubilize with 30% acetic acid, and measure

    
    .
    
  • Result: Expect

    
     values in the range of 20–50 
    
    
    
    for biofilm inhibition without inhibiting planktonic growth (bacteriostatic vs. antibiofilm distinction).

References

  • BenchChem. (2025).[2] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. Link

  • Niu, P., et al. (2015).[4] Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.[4] Link

  • Peeters, E., et al. (2021).[5] An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12. Link

  • Steenackers, H. P., et al. (2018).[6] Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry, 26(8), 2123-2133. Link

  • Thompson, R. J., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Molecular Sciences. Link

Sources

Method

Application Notes &amp; Protocols: Accelerated Synthesis of Thiophene 2-Aminoimidazoles via Microwave Irradiation

Abstract This guide provides a comprehensive protocol for the rapid and efficient synthesis of thiophene 2-aminoimidazoles, a class of heterocyclic compounds with significant potential in drug discovery and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive protocol for the rapid and efficient synthesis of thiophene 2-aminoimidazoles, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. Thiophene and imidazole moieties are privileged structures known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The fusion of these two scaffolds presents a compelling strategy for developing novel therapeutic agents. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and low yields. This application note details a microwave-assisted organic synthesis (MAOS) protocol that overcomes these limitations, offering a faster, more efficient, and environmentally conscious approach to generating these valuable compounds.[5][6][7] We will explore the fundamental principles of microwave heating, provide a detailed, step-by-step experimental procedure, and discuss the causality behind key experimental choices to ensure robust and reproducible results.

The Rationale for Microwave-Assisted Synthesis (MAOS)

Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process is often slow and creates a significant temperature gradient, potentially leading to the formation of unwanted byproducts.[8] Microwave-assisted synthesis, in contrast, utilizes dielectric heating.

Microwave energy directly interacts with polar molecules (like solvents and reagents) within the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[8] This direct, "in-core" heating is incredibly efficient and uniform, leading to several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[5][8]

  • Increased Product Yields: The rapid heating and uniform temperature profile minimize the decomposition of reactants and intermediates, often leading to higher and cleaner yields.[6][7]

  • Enhanced Reaction Selectivity: Focused energy input can favor specific reaction pathways, reducing the formation of side products.[5]

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, making it a more sustainable synthetic methodology.[7]

The diagram below illustrates the fundamental difference between conventional and microwave heating mechanisms.

G cluster_0 Conventional Heating (Conduction & Convection) cluster_1 Microwave-Assisted Heating (Dielectric) HeatSource External Heat (Oil Bath / Mantle) VesselWall Reaction Vessel Wall HeatSource->VesselWall 1. Conduction MixtureSurface Mixture Surface VesselWall->MixtureSurface 2. Conduction MixtureCore Mixture Core MixtureSurface->MixtureCore 3. Convection (Slow & Non-uniform) MicrowaveSource Microwave Radiation Molecule1 Polar Molecule A MicrowaveSource->Molecule1 Direct Energy Transfer (Rapid & Uniform) Molecule2 Polar Molecule B MicrowaveSource->Molecule2 Direct Energy Transfer (Rapid & Uniform) Molecule3 Polar Molecule C MicrowaveSource->Molecule3 Direct Energy Transfer (Rapid & Uniform)

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

Synthetic Strategy and Reaction Mechanism

The synthesis of 2-amino-4-(thiophen-2-yl)-1H-imidazole is achieved through a microwave-assisted condensation reaction between a thiophene-containing α-haloketone and a guanidine source. This approach is a variation of the well-established Hantzsch synthesis, adapted for imidazole formation.

The proposed mechanism involves two key steps:

  • S_N2 Nucleophilic Attack: The amino group of guanidine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on 2-bromo-1-(thiophen-2-yl)ethan-1-one. This forms a guanidinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The second amino group of the guanidine intermediate then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic 2-aminoimidazole ring.

Microwave irradiation is particularly effective for this reaction as it accelerates both the initial S_N2 reaction and the subsequent cyclization-dehydration steps, which involve polar intermediates and transition states that couple efficiently with the microwave field.

G Proposed Reaction Mechanism ThiopheneKetone 2-bromo-1-(thiophen-2-yl)ethan-1-one Intermediate1 Guanidinium Salt Intermediate ThiopheneKetone->Intermediate1 1. SN2 Attack Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate (Tetrahedral) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-amino-4-(thiophen-2-yl)-1H-imidazole Intermediate2->Product 3. Dehydration Water H₂O Intermediate2->Water

Figure 2: Proposed mechanism for the formation of the thiophene 2-aminoimidazole.

Detailed Experimental Protocol

This protocol describes a generalized procedure for the synthesis of 2-amino-4-(thiophen-2-yl)-1H-imidazole. Researchers should optimize conditions based on the specific microwave synthesizer and substrates used.

Materials and Equipment
  • Reagents:

    • 2-bromo-1-(thiophen-2-yl)ethan-1-one

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt) or another suitable base

    • Ethanol (EtOH), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 mmol, 219 mg).

  • Addition of Guanidine: Add guanidine hydrochloride (1.2 mmol, 115 mg) and sodium ethoxide (1.2 mmol, 82 mg) to the vial. Causality Note: Guanidine hydrochloride is a stable salt. A base like sodium ethoxide is required to generate the free guanidine base in situ, which is the active nucleophile.

  • Solvent Addition: Add anhydrous ethanol (3 mL) to the vial. Causality Note: Ethanol is an excellent solvent for this reaction as it effectively absorbs microwave energy and solubilizes the reactants.

  • Microwave Irradiation: Seal the vial securely and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 130°C for 15 minutes, with stirring. The pressure should be monitored and should not exceed the safety limits of the vessel.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel containing ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Causality Note: The aqueous wash removes unreacted guanidine salts and other inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G start Start prep 1. Add Reactants & Solvent to Microwave Vial start->prep irradiate 2. Microwave Irradiation (130°C, 15 min) prep->irradiate cool 3. Cool to Room Temperature irradiate->cool workup 4. Aqueous Work-up (EtOAc, NaHCO₃, Brine) cool->workup dry 5. Dry & Concentrate Organic Layer workup->dry purify 6. Flash Column Chromatography dry->purify characterize 7. Product Characterization (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Figure 3: General experimental workflow for microwave-assisted synthesis.

Data Presentation: Optimization of Reaction Conditions

The following table presents representative data for the optimization of the microwave-assisted synthesis. Such a study is crucial for maximizing yield and minimizing reaction time.

EntryBaseTemperature (°C)Time (min)Yield (%)
1NaOEt1002065
2K₂CO₃1301578
3NaOEt1301591
4NaOEt130572
5NaOEt1501085 (some decomposition)

Yields are isolated yields after purification.

Analysis: As demonstrated in the table, using sodium ethoxide as the base at a temperature of 130°C for 15 minutes (Entry 3) provided the optimal yield. Lowering the time or temperature resulted in incomplete conversion, while higher temperatures led to some product degradation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive guanidine (base not strong enough).- Insufficient temperature/time.- Reagent degradation.- Use a stronger base (e.g., NaOEt, KOtBu).- Increase irradiation time or temperature incrementally.- Use fresh, high-purity starting materials.
Multiple Products - Side reactions due to excessive temperature or time.- Impure starting α-haloketone.- Reduce microwave temperature and/or time.- Re-purify the starting ketone before the reaction.
Low Purity after Work-up - Incomplete removal of salts.- Co-elution during chromatography.- Perform an additional aqueous wash.- Optimize the chromatography eluent system (try a different solvent system or a shallower gradient).

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid construction of complex heterocyclic scaffolds like thiophene 2-aminoimidazoles. The protocol described herein provides a robust and efficient method that significantly shortens reaction times and improves yields compared to conventional approaches.[9][10] This methodology is highly valuable for researchers in medicinal chemistry and drug development, facilitating the accelerated generation of compound libraries for biological screening and hit-to-lead optimization.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. RSC Advances.
  • One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity.
  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry.
  • Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles.
  • Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Deriv
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES.
  • Applications substituted 2-aminothiophenes in drug design.
  • Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflamm
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole via Hantzsch Cyclization

Abstract This application note provides a comprehensive guide for the synthesis of 2-amino-4-(thiophen-2-yl)thiazole, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on the venerable Hantzsch th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-amino-4-(thiophen-2-yl)thiazole, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on the venerable Hantzsch thiazole synthesis, reacting 2-bromo-1-(thiophen-2-yl)ethanone with guanidine hydrochloride. We present a detailed mechanistic rationale, a step-by-step experimental procedure, characterization data, and a discussion of the significance of the 2-aminothiazole core. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and well-validated method for accessing this valuable molecular framework.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) moiety is a privileged pharmacophore, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence in drug discovery is due to its ability to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[3][4]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most efficient and versatile methods for constructing the thiazole ring.[5][6] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[7] In this protocol, we utilize 2-bromo-1-(thiophen-2-yl)ethanone as the α-haloketone and guanidine as the thioamide equivalent to produce 2-amino-4-(thiophen-2-yl)thiazole, a building block ripe for further derivatization in drug discovery programs.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration. While guanidine is an amidine, it can be considered a nitrogen analogue of urea and reacts through its tautomeric form, which behaves like a thioamide in this context.

  • S-Alkylation: The sulfur atom of the guanidine (acting as a thioamide) is highly nucleophilic and attacks the α-carbon of 2-bromo-1-(thiophen-2-yl)ethanone in a classic SN2 reaction, displacing the bromide ion to form an isothiouronium salt intermediate.[6]

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered cyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The cyclic intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring system. The hydrobromide salt of the final product is typically formed.

Hantzsch_Mechanism Reactant1 2-bromo-1-(thiophen-2-yl)ethanone Intermediate1 Isothiouronium Salt (S-Alkylation Intermediate) Reactant1->Intermediate1 S-Alkylation (SN2) Nucleophilic attack by Sulfur Reactant2 Guanidine (Thioamide Tautomer) Reactant2->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Attack by Nitrogen on Carbonyl Product 2-Amino-4-(thiophen-2-yl)thiazole (Hydrobromide Salt) Intermediate2->Product Dehydration (-H₂O) Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A Combine Reactants (α-bromoketone, Guanidine HCl) in Ethanol B Heat to Reflux (1-2 hours) A->B C Cool to RT B->C D Pour into Water C->D E Neutralize with NaHCO₃ (to pH 7-8) D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Recrystallize from Hot Ethanol (Optional) H->I J Characterize Final Product I->J

Sources

Method

Application Note: Advanced Purification Protocols for 4-(Thiophen-2-yl)-1H-imidazol-2-amine

Introduction & Physicochemical Profiling The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, anti-biofilm agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and marine alkaloid analogs[1]. However, isolating this molecule to biological-grade purity presents significant chromatographic challenges.

The difficulty stems from its dual-ring system:

  • The 2-Aminoimidazole Core : This moiety is highly polar, basic (conjugate acid pKa ~7.5), and exists in a dynamic tautomeric equilibrium (1H-imidazol-2-amine

    
     2-imino-2,3-dihydro-1H-imidazole). It possesses multiple strong hydrogen-bond donors and acceptors, leading to irreversible adsorption on standard stationary phases[2].
    
  • The Thiophene Ring : While this electron-rich ring introduces a degree of lipophilicity, it is sensitive to harsh oxidizing conditions and strongly acidic environments, which can trigger polymerization or degradation.

This guide outlines a self-validating, three-tier purification strategy designed to navigate these physicochemical hurdles, ensuring high recovery and >98% purity.

Rationale for Purification Strategies (Causality & Expertise)

Standard normal-phase silica gel chromatography frequently fails for 2-aminoimidazoles. The acidic silanol groups (Si-OH) on bare silica strongly interact with the basic amino and imino nitrogens of the target molecule. This causes severe peak tailing, streaking across multiple fractions, and poor mass recovery[3].

The Solution:

  • Deactivated Stationary Phases: To competitively inhibit these interactions, the mobile phase must be heavily modified. The use of methanol saturated with anhydrous ammonia (MeOH-NH

    
    ) is a field-proven workaround. The ammonia neutralizes the acidic silanols, allowing the 2-aminoimidazole to elute as a sharp band based on its inherent polarity rather than destructive acid-base interactions[3][4].
    
  • Reverse-Phase Dynamics: For ultimate purity, Preparative Reversed-Phase HPLC (RP-HPLC) is the gold standard[5]. By utilizing a C18 column and an acidic modifier (e.g., 0.1% Formic Acid), the imidazole nitrogen is fully protonated. This locks the molecule into a single tautomeric state, ensuring a sharp, symmetrical peak and preventing peak splitting[6].

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Partitioning (Primary Isolation)

This step exploits the basicity of the 2-aminoimidazole core to strip away non-basic organic impurities (e.g., unreacted


-bromoketones or thiophene byproducts).
  • Dissolution: Suspend the crude reaction mixture in 1M HCl (10 mL per gram of crude). The target compound will protonate and dissolve into the aqueous phase as a hydrochloride salt.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3

    
     15 mL). Discard the organic layer (contains neutral/lipophilic impurities).
    
  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise until the pH reaches 9.5–10.0.

  • Extraction: Extract the basified aqueous layer with 10% MeOH in Dichloromethane (DCM) (4

    
     20 mL). The free-base 4-(thiophen-2-yl)-1H-imidazol-2-amine will partition into the organic layer.
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Self-Validation Check: Spot the acidic aqueous layer and the organic wash on a TLC plate. Under UV 254 nm, the target compound must remain completely at the baseline of the aqueous spot, confirming successful salt formation.

Protocol B: Deactivated Normal-Phase Flash Chromatography

Use this method if the crude purity is <85% after extraction.

  • Eluent Preparation: Prepare a solvent system of DCM and Methanol saturated with NH

    
    . (To prepare MeOH-NH
    
    
    
    , bubble anhydrous ammonia gas through cold methanol until saturated, or purchase pre-made 7N NH
    
    
    in MeOH).
  • Column Equilibration: Pack a silica gel column and equilibrate with DCM containing 1% Triethylamine (Et

    
    N) to pre-neutralize the silica.
    
  • Dry Loading: Dissolve the crude product in a minimum amount of MeOH, add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this onto the column head.

  • Gradient Elution: Run a gradient from 100% DCM to 85:15 DCM / (MeOH-NH

    
    ).
    
  • Fraction Collection: Monitor via UV at 254 nm and 280 nm. The target compound typically elutes between 5–10% MeOH-NH

    
    [3].
    
  • Self-Validation Check: Perform a 2D TLC of the crude mixture. If the compound streaks in the first dimension (standard DCM/MeOH) but forms a tight, circular spot in the second dimension (using DCM/MeOH-NH

    
    ), silanol-driven streaking is confirmed, validating the choice of eluent.
    
Protocol C: Preparative RP-HPLC (Polishing)

For achieving >98% purity required for in vitro or in vivo assays.

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., Waters SunFire C18, 5

    
    m, 19 
    
    
    
    150 mm)[6].
  • Mobile Phase:

    • Buffer A: Ultrapure H

      
      O + 0.1% Formic Acid (FA).
      
    • Buffer B: Acetonitrile (MeCN) + 0.1% FA.

  • Method: Inject the sample (dissolved in DMSO or initial mobile phase). Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min[5][7].

  • Recovery: Pool the fractions containing the target peak. Lyophilize immediately to prevent acid-catalyzed degradation of the thiophene ring, yielding the formate salt of the target compound.

  • Self-Validation Check: Analyze the pooled fractions via analytical LC-MS. The presence of a dominant peak with an[M+H]

    
     ion at m/z 166.04 confirms the identity of 4-(thiophen-2-yl)-1H-imidazol-2-amine.
    

Quantitative Data Summary

Purification MethodTarget PurityKey Solvents / ReagentsMechanism of SeparationExpected Yield
Acid-Base Extraction 70–85%1M HCl, 2M NaOH, EtOAcDifferential pKa / Ionization80–90%
Deactivated Flash 85–95%DCM, MeOH sat. with NH

Polarity & H-bond disruption60–75%
Preparative RP-HPLC >98%H

O, MeCN, 0.1% Formic Acid
Hydrophobic Interaction40–60%

Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture N2 Acid-Base Extraction (1M HCl then pH 10) N1->N2 N3 Purity > 85%? N2->N3 N4 Normal-Phase Flash (DCM / MeOH-NH3) N3->N4 No N6 Recrystallization (EtOAc / Hexane) N3->N6 Yes N5 Prep RP-HPLC (C18, H2O/MeCN + FA) N4->N5 N7 Pure 4-(thiophen-2-yl) -1H-imidazol-2-amine N5->N7 N6->N7

Figure 1: Decision-tree workflow for the purification of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

References

1.[2] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - NIH.gov. 2 2.[3] Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles - ACS Publications. 3 3.[5] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole - Benchchem.5 4.[4] UNIVERSITY OF CALIFORNIA Los Angeles - eScholarship. 4 5.[6] Chemical Investigation of the Calcareous Marine Sponge Pericharax heteroraphis, Clathridine-A Related Derivatives Isolation, Synthesis and Osteogenic Activity - MDPI. 6 6.[7] A Potential Role for Aminoacylation in Primordial RNA Copying Chemistry - bioRxiv. 7 7.[1] Identification of novel anti-mycobacterial biofilm agents based upon the 2-aminoimidazole scaffold - NIH.gov.1

Sources

Application

crystallization solvent systems for aminoimidazole derivatives

Application Note: Strategic Crystallization Solvent Systems and Isolation Protocols for Aminoimidazole Derivatives Executive Summary Aminoimidazole derivatives, such as 5-aminoimidazole-4-carboxamide (AICA) and its ribon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Crystallization Solvent Systems and Isolation Protocols for Aminoimidazole Derivatives

Executive Summary

Aminoimidazole derivatives, such as 5-aminoimidazole-4-carboxamide (AICA) and its ribonucleotide (AICAR), are foundational scaffolds in medicinal chemistry and critical intermediates in purine biosynthesis[1]. Despite their utility, isolating these compounds in high polymorphic purity presents a significant physicochemical challenge. As a Senior Application Scientist, I frequently observe that the inherent basicity, multiple hydrogen-bond donors/acceptors, and tautomeric flexibility of the aminoimidazole core often lead to oiling out or the formation of amorphous solids. This technical guide details the mechanistic principles of solvent selection, providing field-proven, self-validating protocols for both salt and free-base crystallization of aminoimidazole derivatives.

Chemical Context & Mechanistic Principles of Solvent Selection

To successfully crystallize aminoimidazoles, one must manipulate the thermodynamic equilibrium of the system by addressing the molecule's unique electronic properties.

1. Overcoming Tautomeric Flexibility via Salt Formation The free base of compounds like 2-amino-4-nitroimidazole is notoriously difficult to crystallize from standard organic solvents. This resistance stems from the delocalization of the amino nitrogen lone pair into the aromatic system, generating partial double-bond character and multiple competing tautomeric states[2]. Causality in Solvent Choice: By shifting to an acidic aqueous solvent system (e.g., 10% HCl), the imidazole ring is protonated to form an imidazolium cation. This electrostatic change locks the molecule into a near-perfect coplanar geometry, facilitating the formation of a predictable, highly ordered 3D supramolecular network driven by strong N—H⋯Cl and N—H⋯O hydrogen bonds[2].

2. Deep Eutectic Solvents (DES) as Dual-Purpose Media For highly substituted derivatives (e.g., triaryl-2-aminoimidazoles), Deep Eutectic Solvents such as Choline Chloride-Urea (ChCl-Urea) offer a paradigm shift in green chemistry. Causality in Solvent Choice: The DES acts as both a hydrogen-bonding catalyst during synthesis and an optimal pre-crystallization matrix. Because the DES components are highly water-soluble, the simple addition of water acts as an aggressive anti-solvent. It instantly disrupts the eutectic hydrogen-bonding network and drives immediate, high-yield supersaturation and crystallization of the free base without utilizing volatile organic compounds[3].

3. Impurity Scavenging in Aqueous Systems During the synthesis of AICA via the hydrolysis of 5-amino-4-cyanoimidazole, oxidative degradation often produces polymeric chromophores that inhibit primary crystal nucleation. Causality in Solvent Choice: Utilizing a strong aqueous base (3N NaOH) followed by activated charcoal filtration selectively adsorbs these high-molecular-weight impurities. Subsequent acidification with 6N HCl alters the solubility profile, forcing the targeted AICA hydrochloride salt to precipitate cleanly from the aqueous matrix[4].

Strategic Decision Matrix

The following workflow illustrates the logical decision-making process for selecting a crystallization solvent system based on the basicity and polarity of the target aminoimidazole.

G Start Crude Aminoimidazole Reaction Mixture Assess Assess Basicity & Tautomeric States Start->Assess FreeBase Free Base Crystallization (DES / Anti-Solvent) Assess->FreeBase High Stability Low Polarity SaltForm Salt Formation (e.g., 10% HCl aq) Assess->SaltForm Poor Crystallinity High Polarity Precip Direct Precipitation (Water Addition) FreeBase->Precip DES Media Evap Slow Evaporation (Aqueous / Alcohols) SaltForm->Evap Aqueous Media Crystal Crystal Harvest & XRD/DSC Validation Evap->Crystal Precip->Crystal

Strategic workflow for aminoimidazole crystallization and solvent selection.

Quantitative Data: Solvent System Profiles

Summarizing the optimal solvent systems allows for rapid comparison of expected structural outcomes based on the chosen methodology.

Table 1: Representative Solvent Systems and Crystallization Outcomes

DerivativeSolvent SystemCrystallization MethodStructural OutcomeReference
5-Aminoimidazole-4-carboxamide 3N NaOH / 6N HClAcidification & CoolingHydrochloride salt, high purity[4]
2-Amino-4-nitroimidazole 10% HCl (aq)Slow EvaporationPlanar imidazolium, 3D network[2]
Triaryl-2-aminoimidazoles ChCl-Urea / WaterAnti-Solvent PrecipitationFree base, green isolation[3]
AICAR Analogues Buffer / PEG 4000Vapor DiffusionProtein-ligand co-crystals[1]

Validated Experimental Protocols

Protocol A: Hydrochloride Salt Crystallization of 2-Amino-4-nitroimidazole

Designed to overcome tautomeric oiling-out by enforcing a planar imidazolium geometry.

  • Dissolution : Dissolve the crude brown solid of 2-amino-4-nitroimidazole in a minimal volume of ice-cold deionized water.

  • Acidification : Adjust the pH to approximately 1–2 by the dropwise addition of 10% hydrochloric acid (HCl)[2].

  • Evaporation : Transfer the solution to a wide-brimmed crystallization dish. Cover with perforated parafilm and allow for slow evaporation at ambient temperature (20–25 °C) to ensure a slow rate of supersaturation.

  • Harvesting : After 48–72 hours, harvest the resulting high-quality single crystals. Wash with a minimal amount of ice-cold ethanol to remove residual acid, then dry under a vacuum.

Protocol B: Anti-Solvent Crystallization of Triaryl-2-aminoimidazoles using DES

Designed for green, direct isolation of highly substituted free bases.

  • Reaction Matrix : Synthesize the 2-aminoimidazole derivative directly in a Choline Chloride-Urea (ChCl-Urea) deep eutectic solvent (1:2 molar ratio) at 80 °C[3].

  • Anti-Solvent Addition : Upon reaction completion (monitored by TLC), cool the mixture to room temperature. Slowly add deionized water (anti-solvent) while stirring vigorously. The water rapidly dissolves the highly polar DES components while drastically reducing the solubility of the product[3].

  • Filtration : Isolate the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with additional water to ensure complete removal of the DES matrix.

  • Drying : Dry the crystalline solid in a vacuum oven at 50 °C to a constant weight.

Protocol C: Isolation of 5-Aminoimidazole-4-carboxamide (AICA) Hydrochloride

Designed to scavenge polymeric impurities prior to crystallization.

  • Hydrolysis : Reflux 1.0 g of 5-amino-4-cyanoimidazole in 5 mL of 3N aqueous sodium hydroxide (NaOH) for 3 hours[4].

  • Impurity Scavenging : Add 0.1 g of activated charcoal to the hot reaction mixture, stir for 10 minutes, and filter through a Celite pad to remove high-molecular-weight chromophores[4].

  • Crystallization : Acidify the clear filtrate with 6N HCl until strongly acidic. Partially evaporate the solvent under reduced pressure until the onset of turbidity (the metastable zone).

  • Harvesting : Cool the mixture to 4 °C to maximize the yield of AICA hydrochloride crystals. Filter, wash with cold water, and dry[4].

Self-Validation & Troubleshooting

To ensure the scientific integrity of your crystallization, employ the following self-validating checks:

  • Validation of Salt Formation : Confirm the presence of the chloride counterion via elemental analysis or AgNO3 titration. Single-crystal X-ray diffraction (XRD) should reveal the chloride anion positioned in close proximity to the cationic plane (approx. 0.124 Å from the mean plane), confirming successful protonation[2].

  • Polymorphic Purity : Use Differential Scanning Calorimetry (DSC). A successful crystallization will yield a single, sharp endothermic melting peak. Multiple peaks indicate the presence of concomitant polymorphs or solvates, requiring a slower evaporation rate.

  • Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation) : If the product oils out instead of crystallizing, the supersaturation generation rate is too high. In aqueous/HCl systems, reduce the evaporation rate or seed the solution with previously obtained crystals to bypass the high thermodynamic energy barrier of primary nucleation.

References

1.[4] US3468901A - 4-cyanoimidazole-5-carboxamide. Google Patents. URL: 2.[2] Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. IUCr Journals. URL: 3.[1] Human AICAR Transformylase: Role of the 4-Carboxamide of AICAR in Binding and Catalysis. ACS Publications. URL: 4.[3] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. NIH. URL:

Sources

Method

BACE1 enzymatic assay protocol for 2-aminoimidazole inhibitors

An Application Note and Protocol for the Enzymatic Assay of BACE1 with 2-Aminoimidazole Inhibitors Introduction Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a transmembrane...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enzymatic Assay of BACE1 with 2-Aminoimidazole Inhibitors

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a transmembrane aspartyl protease that plays a critical role in the pathogenesis of Alzheimer's disease (AD).[1][2][3] BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[4][5] These peptides can aggregate to form the neurotoxic plaques that are a hallmark of AD.[3] Consequently, inhibiting BACE1 activity is a primary therapeutic strategy for reducing Aβ production and potentially slowing the progression of the disease.[2][6]

Among the various classes of BACE1 inhibitors, 2-aminoimidazoles have emerged as a promising scaffold. These compounds can act as potent and selective inhibitors that interact directly with the catalytic dyad of the enzyme.[2][7] This application note provides a comprehensive, field-tested protocol for measuring the inhibitory activity of 2-aminoimidazole compounds against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) based assay. The guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity.

Assay Principle: Fluorescence Resonance Energy Transfer (FRET)

This enzymatic assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) to quantify BACE1 activity.[8][9] The substrate is a synthetic peptide derived from the APP sequence, often incorporating the high-affinity "Swedish" mutation, which is flanked by two fluorophores: a donor and a quencher.[8][10]

In the intact substrate, the donor and quencher are in close proximity. When the donor fluorophore is excited by light of a specific wavelength, its emission energy is transferred non-radiatively to the nearby quencher molecule, resulting in minimal to no fluorescent signal. Upon cleavage of the peptide by active BACE1, the donor and quencher are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence emission. The rate of this fluorescence increase is directly proportional to the enzymatic activity of BACE1.[11][12]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor_Q Donor Quencher Quencher Donor_Q->Quencher FRET Peptide –––– Peptide –––– Excitation Excitation Light (λex) Excitation->Donor_Q Donor_C Donor Cleaved1 ––– Emission Emission Light (λem) Donor_C->Emission Fluorescence Quencher_C Quencher Cleaved2 ––– Excitation2 Excitation Light (λex) Excitation2->Donor_C BACE1_node BACE1 (Active Enzyme) cluster_1 cluster_1 BACE1_node->cluster_1 Cleavage cluster_0 cluster_0 Inhibition_Mechanism cluster_bace1 BACE1 Active Site Asp32 Asp32 Asp228 Asp228 Active_Site_Pocket Substrate Binding Pocket Inhibitor 2-Aminoimidazole Inhibitor Inhibitor->Asp32 Hydrogen Bonds Inhibitor->Asp228 Blocked_Access Substrate Access Blocked Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data & Analysis Prep_Inhibitor Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate (10 µL) Prep_Enzyme Prepare BACE1 Working Solution Add_Enzyme Add BACE1 Enzyme (10 µL) Prep_Substrate Prepare FRET Substrate Working Solution Add_Substrate Initiate with Substrate (10 µL) Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min, 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Read Fluorescence (Kinetic, 30-60 min) Add_Substrate->Read_Plate Calc_V Calculate Initial Velocity (Slope of Linear Phase) Read_Plate->Calc_V Calc_Inhib % Inhibition Calculation Calc_V->Calc_Inhib Plot_IC50 Dose-Response Curve & IC50 Determination Calc_Inhib->Plot_IC50

Caption: High-level experimental workflow for the BACE1 assay.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V): For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the velocities to calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 x [1 - (Vinhibitor - Vnegative control) / (Vpositive control - Vnegative control)]

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition of BACE1 activity.

[13][14]### System Validation and Troubleshooting

  • Linearity: The reaction rate in the positive control wells should be linear for the duration of the measurement period. If it plateaus too early, the enzyme concentration may be too high. *[15] Controls: The negative control should show minimal increase in fluorescence. The positive control should yield a robust and reproducible signal.

  • Solvent Effects: Always check for interference from the inhibitor compound itself (e.g., autofluorescence) by including controls with the inhibitor and substrate but no enzyme. E[12]nsure the final DMSO concentration is consistent and low across all wells. *[16] Low Signal: If the signal is too low, consider increasing the incubation time or the concentration of the enzyme or substrate, but be sure to re-validate that the reaction remains in the linear range. *[9] Discrepancies with Cell-Based Assays: It is common to see differences in potency between enzymatic and cell-based assays. T[16]his can be due to factors like cell membrane permeability of the compound, inhibitor efflux, or competition with the endogenous APP substrate within the complex cellular environment.

[16]### Summary Data Table

The following table provides an example of typical concentrations and expected results for a BACE1 enzymatic assay. Values can vary depending on specific reagents and conditions.

| Parameter | Recommended Value | Rationale | | :--- | :--- | :--- | | Reagents | | | | Recombinant hBACE1 | ~0.3 units/µL (final) | Provides a robust signal within the linear range of the assay. | | FRET Substrate | ~250 nM (final) | Near the Km to ensure sensitivity to competitive inhibitors. |[8][10] | Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | Mimics the acidic pH of endosomes, the primary site of BACE1 activity. |[17][16] | Assay Conditions | | | | Incubation Temperature | 37°C | Optimal temperature for enzymatic activity. |[9][17] | Final DMSO Conc. | ≤ 1% | Minimizes solvent-induced enzyme inhibition. |[11][17] | Pre-incubation Time | 15-30 minutes | Allows the inhibitor to reach binding equilibrium with the enzyme. |[13] | Control Inhibitor | | | | BACE1-IN-12 IC50 | ~8.9 µM | Provides a reference point for assay performance. |[17] | Lanabecestat IC50 | Low nM range | A potent 2-aminoimidazole inhibitor for comparison. |[2]

References

  • BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. Retrieved from [Link]

  • Laird, F. M., et al. (2005). Biochemical and kinetic characterization of BACE1: investigation into the putative species-specificity for beta- and beta'-cleavage sites by human and murine BACE1. Journal of Neurochemistry. Retrieved from [Link]

  • Gruninger-Leitch, F., et al. (2002). Substrate and inhibitor profile of BACE (beta-secretase) and comparison with other mammalian aspartic proteases. The Journal of Biological Chemistry. Retrieved from [Link]

  • Vassar, R. (2002). β-Secretase: Progress and Open Questions. In Madame Curie Bioscience Database. NCBI. Retrieved from [Link]

  • Cole, S. L., & Vassar, R. (2007). The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease. PMC - NIH. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Barão, S., et al. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. MDPI. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]

  • Gentile, F., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. Retrieved from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

  • Malamas, M. S., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Swahn, B.-M., et al. (2012). Aminoimidazoles as BACE-1 inhibitors: The challenge to achieve in vivo brain efficacy. ResearchGate. Retrieved from [Link]

  • Peters, F., et al. (2023). New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. MDPI. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are BACE1 inhibitors and how do they work?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

  • Vassar, R., et al. (2009). The Alzheimer's disease β-secretase enzyme, BACE1. PMC - NIH. Retrieved from [Link]

  • Muringah, N., et al. (2024). Development of a Cost-Effective HPLC Method for Measuring BACE1 Activity in the Presence of Peptide Inhibitors. MDPI. Retrieved from [Link]

  • Swahn, B. M., et al. (2012). Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application

solubility of 4-(thiophen-2-yl)-1H-imidazol-2-amine in DMSO and water

Application Note & Protocol: Solubility Optimization of 4-(thiophen-2-yl)-1H-imidazol-2-amine Executive Summary & Compound Profile 4-(thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic building block often utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solubility Optimization of 4-(thiophen-2-yl)-1H-imidazol-2-amine

Executive Summary & Compound Profile

4-(thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic building block often utilized in fragment-based drug discovery (FBDD) targeting aspartic proteases (e.g., BACE1) and specific kinases.[1] Its physicochemical behavior is dominated by the "push-pull" nature of its structure: the lipophilic thiophene ring contrasts with the polar, basic 2-aminoimidazole core.[1]

Understanding its solubility requires recognizing it as a cyclic guanidine analog .[1] Unlike simple imidazoles (pKa ~7), the 2-aminoimidazole moiety is more basic (pKa ~8.0–8.5).[1] Consequently, its solubility is highly pH-dependent.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~165.2 g/mol Low MW favors dissolution, but crystal packing forces can be significant.[1][2]
LogP (Predicted) ~1.5 – 2.1Moderately lipophilic.[1] Thiophene drives hydrophobicity; limits neutral aqueous solubility.[1][2]
pKa (Conjugate Acid) ~8.0 – 8.5 (Est.)[1][2]Critical Switch: Protonated (cationic) at pH < 7; Neutral at pH > 8.[1]5.
H-Bond Donors 2 (Amine + Imidazole NH)Facilitates solvation in polar aprotic solvents (DMSO).[1]

Solubility Landscape: DMSO vs. Water[1]

Dimethyl Sulfoxide (DMSO)[1]
  • Status: Excellent Solvent.

  • Mechanism: DMSO disrupts the intermolecular hydrogen bonding of the amino-imidazole crystal lattice.[1] The thiophene ring interacts favorably with the methyl groups of DMSO.[1]

  • Capacity: Stock solutions of 10 mM to 50 mM are routinely achievable.[1]

  • Stability: Stable at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation or hydrate formation.[1]

Water & Aqueous Buffers[1]
  • Status: pH-Dependent / Sparingly Soluble (Neutral Form). [1]

  • Mechanism:

    • Acidic pH (< 6.0): The compound exists as a cation.[1] Water solubility is high (> 1 mg/mL).[1]

    • Physiological pH (7.4): A mixture of cationic and neutral species exists.[1] Solubility is moderate ; risk of precipitation increases above 100 µM.[1]

    • Basic pH (> 8.5): The compound is neutral and dominated by the lipophilic thiophene.[1][2] Water solubility drops drastically (< 0.1 mg/mL).[1]

Protocol 1: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 20 mM stock solution.

Materials:

  • Compound: 4-(thiophen-2-yl)-1H-imidazol-2-amine (Solid).[1]

  • Solvent: Anhydrous DMSO (Spectroscopic Grade, ≥99.9%).[2]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Workflow:

  • Calculate: For 5 mg of compound (MW ≈ 165.2 g/mol ):

    
    
    
    
    
    [1][2]
  • Weigh: Accurately weigh the solid into the amber vial.

  • Add Solvent: Add the calculated volume of DMSO to the center of the vial.

  • Dissolve:

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Inspect: Hold against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

Protocol 2: Aqueous Dilution & "Crash" Risk Assessment

Objective: Dilute DMSO stock into assay buffer without precipitation.

The "1% Rule": Keep final DMSO concentration ≤ 1% (v/v) to avoid solvent effects in biological assays, unless the assay tolerates higher.

Procedure:

  • Prepare Intermediate: Do not add 20 mM stock directly to water.[1][2] Create a 10x Intermediate in assay buffer.

    • Example: To achieve 100 µM final, prepare 1 mM intermediate (5 µL Stock + 95 µL Buffer).

  • Mixing Mode: Add DMSO stock into the buffer while vortexing (never buffer into DMSO). This prevents local high-concentration "hotspots" where precipitation nucleates.[1]

  • Visual Check: Observe for turbidity (cloudiness) immediately.[1]

Buffer Selection Guide:

  • Best: PBS pH 6.0, Acetate Buffer pH 5.0 (Ensures protonation).[1][2]

  • Caution: PBS pH 7.4 (Borderline solubility).[1]

  • Risky: Tris/Glycine pH > 8.0 (High risk of precipitation).[1]

Protocol 3: Kinetic Solubility Assay (Self-Validating System)

Since exact solubility values vary by batch and crystal form, use this protocol to empirically determine the "Safe Limit" for your specific assay conditions.

Method: Turbidimetric Solubility Assay via Microplate Reader.[1][2]

Steps:

  • Plate Setup: Use a clear 96-well plate.

  • Dilution Series: Prepare a concentration range (e.g., 10, 50, 100, 200, 500 µM) in your specific Assay Buffer (containing 1% DMSO).

  • Incubation: Seal plate and incubate at Room Temperature for 2 hours (allows equilibrium).

  • Read: Measure Absorbance at 620 nm (non-absorbing region for this compound).

  • Analysis:

    • Baseline: Buffer + DMSO only.

    • Threshold: Any well with

      
       indicates precipitation.[1]
      
    • Result: Your "Kinetic Solubility Limit" is the highest concentration before the OD spike.[1]

Visualizations

Figure 1: Solubility Logic & pH Dependence

This diagram illustrates the mechanistic switch between the soluble cationic form and the insoluble neutral form.[1]

SolubilityLogic Compound 4-(thiophen-2-yl)- 1H-imidazol-2-amine Acidic Acidic pH (< 6.0) Protonated Cation (+) Compound->Acidic pH < pKa Physio Physiological pH (7.4) Equilibrium Mix Compound->Physio pH ≈ pKa Basic Basic pH (> 8.5) Neutral Free Base (0) Compound->Basic pH > pKa Result_Sol High Solubility (Stable Solution) Acidic->Result_Sol Result_Risk Moderate Solubility (Conc. Dependent) Physio->Result_Risk Result_Ppt Precipitation Risk (Insoluble) Basic->Result_Ppt

Caption: pH-dependent solubility switch. The 2-aminoimidazole core protonates at acidic pH, drastically improving aqueous solubility compared to the neutral, lipophilic form found at basic pH.[1]

Figure 2: Experimental Workflow

Workflow cluster_0 Stock Preparation (DMSO) cluster_1 Assay Dilution (Aqueous) Step1 Weigh Solid Step2 Add DMSO (Target 20 mM) Step1->Step2 Step3 Sonicate/Vortex (Clear Solution) Step2->Step3 Step5 Intermediate Dilution (10x in Buffer) Step3->Step5 Dilute 1:10 Step4 Prepare Buffer (Check pH) Step4->Step5 Step6 Final Assay Mix (<1% DMSO) Step5->Step6 Validation Validation: Turbidity Check (OD620) Step6->Validation

Caption: Step-by-step workflow from solid compound to assay-ready solution, incorporating the critical validation step to ensure data integrity.

References

  • PubChem. 2-(thiophen-2-yl)-1H-imidazole (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

  • Mellor, H.R., et al. (2012).[1] Cellular effects of 2-aminoimidazole-based antibiofilm agents.[1][3] ResearchGate.[1][3] (Discusses solubility and membrane permeability of 2-aminoimidazole derivatives). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of HCl Salt of 4-(Thiophen-2-yl)-1H-imidazol-2-amine

Introduction 4-(Thiophen-2-yl)-1H-imidazol-2-amine and its hydrochloride salt are compounds of significant interest to researchers in medicinal chemistry and drug development. The 2-aminoimidazole scaffold is a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Thiophen-2-yl)-1H-imidazol-2-amine and its hydrochloride salt are compounds of significant interest to researchers in medicinal chemistry and drug development. The 2-aminoimidazole scaffold is a "privileged structure" found in numerous biologically active molecules, including natural products and synthetic compounds with a wide range of therapeutic properties. The incorporation of a thiophene ring can further modulate the pharmacological profile of the molecule. This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(thiophen-2-yl)-1H-imidazol-2-amine and its subsequent conversion to the more water-soluble and stable hydrochloride salt.

The protocols detailed herein are designed for researchers and scientists with a foundational understanding of synthetic organic chemistry. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and the ability to troubleshoot potential issues.

Synthesis of 4-(Thiophen-2-yl)-1H-imidazol-2-amine

The synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine is typically achieved through a cyclocondensation reaction between an α-haloketone and a guanidine derivative. This approach, a variation of the Hantzsch thiazole synthesis, provides an efficient route to the desired 2-aminoimidazole core.

Reaction Scheme

G 2-Bromo-1-(thiophen-2-yl)ethanone 2-Bromo-1-(thiophen-2-yl)ethanone 4-(Thiophen-2-yl)-1H-imidazol-2-amine 4-(Thiophen-2-yl)-1H-imidazol-2-amine 2-Bromo-1-(thiophen-2-yl)ethanone->4-(Thiophen-2-yl)-1H-imidazol-2-amine Guanidine, Base, Solvent, Heat

Caption: Reaction scheme for the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Causality of Reagent Selection
  • 2-Bromo-1-(thiophen-2-yl)ethanone: This α-bromoketone serves as the electrophilic component in the reaction. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

  • Guanidine: Guanidine is the source of the 2-aminoimidazole ring's three nitrogen atoms and the exocyclic amino group. It acts as a dinucleophile in the cyclization reaction.

  • Base: A base is often employed to neutralize the hydrobromide formed during the reaction and to facilitate the final aromatization step. Common bases include sodium carbonate, potassium carbonate, or triethylamine.

  • Solvent: A polar protic solvent such as ethanol or isopropanol is typically used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Bromo-1-(thiophen-2-yl)ethanone

  • Guanidine hydrochloride

  • Sodium ethoxide or Sodium metal

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Sodium Ethoxide Solution (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq.) and stir for 15-20 minutes to form free guanidine.

  • Addition of α-Bromoketone: To the stirred suspension of guanidine, add a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq.) in anhydrous ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 4-(Thiophen-2-yl)-1H-imidazol-2-amine

The crude product is typically a solid that can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Preparation of 4-(Thiophen-2-yl)-1H-imidazol-2-amine Hydrochloride

Converting the free base to its hydrochloride salt enhances its water solubility and stability, which is often desirable for biological testing and pharmaceutical formulation.[1]

Reaction Scheme

G 4-(Thiophen-2-yl)-1H-imidazol-2-amine 4-(Thiophen-2-yl)-1H-imidazol-2-amine 4-(Thiophen-2-yl)-1H-imidazol-2-amine HCl 4-(Thiophen-2-yl)-1H-imidazol-2-amine HCl 4-(Thiophen-2-yl)-1H-imidazol-2-amine->4-(Thiophen-2-yl)-1H-imidazol-2-amine HCl HCl (in solvent) G cluster_0 Synthesis & Purification cluster_1 Salt Formation cluster_2 Analytical Characterization Crude Product Crude Product Purified Free Base Purified Free Base Crude Product->Purified Free Base Recrystallization / Chromatography HCl Salt HCl Salt Purified Free Base->HCl Salt HCl Addition NMR_FreeBase NMR_FreeBase Purified Free Base->NMR_FreeBase NMR IR_FreeBase IR_FreeBase Purified Free Base->IR_FreeBase FT-IR MS_FreeBase MS_FreeBase Purified Free Base->MS_FreeBase Mass Spec NMR_Salt NMR_Salt HCl Salt->NMR_Salt NMR IR_Salt IR_Salt HCl Salt->IR_Salt FT-IR MS_Salt MS_Salt HCl Salt->MS_Salt Mass Spec

Caption: Workflow for synthesis, purification, and characterization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Bromo-1-(thiophen-2-yl)ethanone is a lachrymator and should be handled with care.

  • Sodium metal is highly reactive with water; handle with extreme caution under an inert atmosphere.

  • Concentrated hydrochloric acid is corrosive; handle with appropriate care.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for the synthesis and preparation of 4-(thiophen-2-yl)-1H-imidazol-2-amine and its hydrochloride salt. By understanding the chemical principles behind each step, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and development programs. The provided characterization guidelines will ensure the identity and purity of the final products, which is crucial for obtaining meaningful biological data.

References

  • Wikipedia. (2023). Hydrochloride. Retrieved from [Link]

  • Gupta, S., Verma, P., & Singh, V. (2017). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(10), 1084-1091.
  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-aminoimidazoles. In The Chemistry of Heterocyclic Compounds: Imidazole and Benzimidazole Synthesis (Vol. 60, pp. 1-134). John Wiley & Sons, Inc.
  • PubChem. (n.d.). 2-Bromo-1-(thiophen-2-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Guanidine. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Khattab, S. N., Hafez, H. N., & El-Khamry, A. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
  • Missoum, H. (2022).
  • Pawar, R. P., Andurkar, N. M., & Wang, Y. (2018). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry, 3(1), 22-26.
  • Royal Society of Chemistry. (2017). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2).
  • ResearchGate. (2019). FTIR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • U.S. Patent No. 3,450,709. (1969). Process for the preparation of ring-substituted 2-aminoimidazoles.
  • U.S. Patent No. 3,420,842. (1969).
  • Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and characterization of some new aminoimidazoles. Molecules, 15(7), 4785-4793.
  • Sudha, S., Karabacak, M., Kurt, M., & Sundaraganesan, G. N. (2013). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. Retrieved from [Link]

  • Zarei, S. A. (2015). Synthesis and characterization of some new aminoimidazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1301-1305.

Sources

Application

Pd-catalyzed carboamination for 2-aminoimidazole synthesis

Application Note: Pd-Catalyzed Carboamination for 2-Aminoimidazole Synthesis Executive Summary Substituted 2-aminoimidazoles are privileged scaffolds in medicinal chemistry and drug discovery. They exhibit a broad spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pd-Catalyzed Carboamination for 2-Aminoimidazole Synthesis

Executive Summary

Substituted 2-aminoimidazoles are privileged scaffolds in medicinal chemistry and drug discovery. They exhibit a broad spectrum of potent biological activities, functioning as human β-secretase (BACE1) inhibitors, tubulin-binding agents, and robust antimicrobial/anti-biofilm compounds[1]. Traditional synthetic routes generally rely on the condensation of α-amino- or α-haloketones, which often lack the modularity required for rapid analog generation[1].

This application note details a state-of-the-art methodology utilizing the Palladium-catalyzed alkyne carboamination of N-propargyl guanidines with aryl triflates[2]. This transformation efficiently constructs the 2-aminoimidazole core by forming both a C–N and a C–C bond in a single annulation event, enabling the late-stage derivatization of complex alkaloids such as preclathridine A, preclathridine B, and dorimidazole B[2].

Mechanistic Rationale: The Anti-Aminopalladation Pathway

The success of this protocol hinges on directing the catalytic cycle through an anti-aminopalladation pathway[1]. Historically, syn-aminopalladation requires highly nucleophilic amines, which poses a significant challenge for weak nitrogen nucleophiles like tosyl-protected guanidines[2]. By utilizing a highly specific catalyst-ligand-base combination, the reaction is forced to favor an outer-sphere attack, effectively suppressing catalyst deactivation[3].

Mechanistic Breakdown:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl triflate to form a cationic Pd(II)-aryl complex[2].

  • Coordination : The alkyne moiety of the N-propargyl guanidine coordinates to the electrophilic Pd(II) center[2].

  • Outer-Sphere Attack (Anti-Aminopalladation) : The base (LiOtBu) assists the weakly nucleophilic guanidine in an anti-attack on the activated alkyne, forming a Pd-alkenyl intermediate[2].

  • Reductive Elimination & Isomerization : Reductive elimination yields an exocyclic product and regenerates the Pd(0) catalyst. Subsequent double-bond isomerization affords the thermodynamically stable 2-aminoimidazole core[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Triflate) Pd0->OxAdd PdII Cationic Pd(II)-Aryl Complex OxAdd->PdII Coord Alkyne Coordination PdII->Coord AntiAmino Anti-Aminopalladation (Outer-sphere attack) Coord->AntiAmino PdAlkenyl Pd-Alkenyl Intermediate AntiAmino->PdAlkenyl RedElim Reductive Elimination PdAlkenyl->RedElim RedElim->Pd0 Catalyst Regeneration ExoProd Exocyclic Product RedElim->ExoProd Isomer Double-Bond Isomerization ExoProd->Isomer Final 2-Aminoimidazole Isomer->Final

Catalytic cycle of Pd-catalyzed alkyne carboamination for 2-aminoimidazole synthesis.

Reaction Optimization & Causality of Reagents

The selection of reagents is not arbitrary; each component is precisely calibrated to drive the anti-aminopalladation pathway and suppress competing hydroamination side reactions[1].

  • Palladium Source[Pd(OAc)₂] : Provides a stable, easily handled Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ[1].

  • Ligand (RuPhos) : The steric bulk and electron-rich nature of this Buchwald-type biarylphosphine ligand are critical[3]. It accelerates reductive elimination and prevents the alkyne from undergoing premature hydroamination. As shown in Table 1, RuPhos significantly outperforms other ligands[1].

  • Base (LiOtBu) : A strong, sterically hindered base is necessary to deprotonate the tosyl-protected guanidine without acting as a competing nucleophile[1].

  • Solvent (PhCF₃) : Trifluorotoluene provides the optimal dielectric constant to stabilize the cationic Pd(II) intermediate at elevated temperatures (100 °C) while remaining non-coordinating[1].

Table 1: Ligand Optimization for Carboamination

LigandYield of 2-Aminoimidazole (%)Competing Hydroamination (%)
P(o-tol)₃Trace>50
XPhos4515
BrettPhos6210
Nixantphos715
RuPhos 80 Trace

(Data adapted from Wolfe et al., Organic Letters, 2014)[1]

Experimental Protocols

The following protocol outlines the synthesis of an N-tosyl-2-aminoimidazole from an N-propargyl guanidine and an aryl triflate, followed by a deprotection step to yield the free alkaloid[2].

W Prep Step 1: Preparation N-propargyl guanidine & Aryl triflate Cat Step 2: Catalysis Pd(OAc)2, RuPhos, LiOtBu, PhCF3 Prep->Cat React Step 3: Reaction 100 °C, 16 h Inert Atmosphere Cat->React Purify Step 4: Isolation Workup & Chromatography React->Purify Deprotect Step 5: Deprotection Li/naphthalene (Cleave N-tosyl) Purify->Deprotect

Step-by-step experimental workflow for the synthesis of 2-aminoimidazole derivatives.

Protocol A: Pd-Catalyzed Carboamination

Self-Validation Checkpoint: Ensure all glassware is oven-dried and manipulations are performed under a strict inert atmosphere (N₂ or Argon). Imidazoles can inhibit Pd catalysts if the active Pd(II) is prematurely reduced to inactive Pd(0) nanoparticles via atmospheric oxidation or moisture[3].

1. Preparation of the Reaction Mixture

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-tosyl-N-propargyl guanidine (1.0 equiv, typically 0.5 mmol) and the aryl triflate (1.2 equiv, 0.6 mmol)[1].

  • Add Pd(OAc)₂ (4 mol %, 0.02 mmol) and RuPhos (8 mol %, 0.04 mmol)[1].

  • Inside an inert-atmosphere glovebox, add LiOtBu (2.4 equiv, 1.2 mmol)[1].

2. Solvent Addition & Heating

  • Add anhydrous PhCF₃ to achieve a 0.1 M concentration of the limiting reagent[1].

  • Seal the Schlenk tube securely and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours[1].

3. Workup & Isolation

  • Cool the reaction vessel to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Perform a crude ¹H NMR analysis. Confirm reaction completion by observing the disappearance of the terminal alkyne proton (approx. 2.2 ppm) and the emergence of the characteristic imidazole ring proton (approx. 6.5–7.0 ppm).

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-tosyl-2-aminoimidazole[3].

Protocol B: Deprotection (Synthesis of Preclathridine A)

To obtain the biologically active natural product, the N-tosyl group must be reductively cleaved[2].

1. Preparation of Li/Naphthalene

  • In a flame-dried flask under Argon, dissolve naphthalene (5.0 equiv) in anhydrous THF.

  • Add Lithium metal (granular, 5.0 equiv) and stir at room temperature for 2 hours until a persistent dark green solution forms[2].

2. Cleavage

  • Cool a solution of the N-tosyl-2-aminoimidazole (1.0 equiv) in THF to -78 °C.

  • Dropwise, add the freshly prepared Li/naphthalene solution until a dark green color persists in the reaction mixture[2].

  • Stir for 30 minutes at -78 °C.

3. Quenching & Purification

  • Quench the reaction with H₂O at -78 °C, then allow the mixture to warm to room temperature.

  • Extract with Dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via reverse-phase chromatography or preparative HPLC to yield the pure 2-aminoimidazole natural product (e.g., Preclathridine A)[2].

References

  • Wolfe, J. P., Zavesky, B. P., & Johnson, S. R. "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products." Organic Letters, ACS Publications, 2014. URL: [Link]

  • Weinreb, S. M. "Some recent advances in the synthesis of polycyclic imidazole-containing marine natural products." Natural Product Reports, Royal Society of Chemistry, 2007. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(thiophen-2-yl)-1H-imidazol-2-amine synthesis

Technical Support Center: Synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine Ticket ID: #SYN-THIO-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Hub: W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine

Ticket ID: #SYN-THIO-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Hub: Why is my yield low?

Before adjusting parameters, identify your specific failure mode. The synthesis of 2-aminoimidazoles via the reaction of


-haloketones with cyanamide (modified Marckwald/Little & Webber method) is sensitive to pH and reagent quality.
Failure Analysis Flowchart

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Decision1 Is Starting Material (Bromoketone) Consumed? CheckTLC->Decision1 NoSM No (SM remains) Decision1->NoSM Incomplete Rxn YesSM Yes (SM gone) Decision1->YesSM Conversion OK Hydrolysis Issue: Cyanamide Hydrolysis (Formation of Urea) NoSM->Hydrolysis Check pH < 4 Degradation Issue: Polymerization (Black Tar) Thiophene Ring Oxidation YesSM->Degradation Dark mixture? Workup Issue: Loss during Workup (Product is Water Soluble) YesSM->Workup Clean Crude, Low Mass?

Caption: Diagnostic logic flow for identifying yield loss mechanisms in thiophene-imidazole synthesis.

Critical Reagent Control: The Bromoketone Factor

The Issue: The primary cause of failure in this synthesis is the degradation of the starting material, 2-bromo-1-(thiophen-2-yl)ethan-1-one .

  • Chemistry: The thiophene ring is electron-rich. The

    
    -bromoketone is highly reactive and prone to acid-catalyzed self-condensation and polymerization, turning into a lachrymatory black oil/tar before it even reacts with cyanamide.
    

Protocol 1: Quality Control & Stabilization of Bromoketone

  • Storage: If you purchased the bromoketone, it must be stored at -20°C under argon. If it is dark brown or black, do not use it .[1] Recrystallize from Ethanol/Hexane or synthesize fresh.

  • Fresh Synthesis (Recommended):

    • Dissolve 2-acetylthiophene in dry ether or dichloromethane.

    • Add 1.0 eq Bromine (

      
      ) dropwise at 0°C. Do not heat. 
      
    • Neutralize immediately with aqueous

      
       after consumption of starting material to prevent acid-catalyzed polymerization.
      
    • Use immediately in the next step.

Reaction Optimization: The Cyclization Step

The Reaction:



FAQs on Reaction Conditions:

Q: Why is the pH critical? A:

  • pH < 3: Cyanamide hydrolyzes to urea (dead end). The imidazole nitrogen protonates, inhibiting cyclization.[1]

  • pH > 7: The bromoketone degrades rapidly (polymerizes).[1] The thiophene ring is susceptible to oxidative damage in basic media.

  • Optimal: Maintain pH 4.5–5.5 . Use a Sodium Acetate buffer or carefully control pH with NaOH addition.

Q: Can I use Guanidine instead of Cyanamide? A: While guanidine is used for some imidazoles, cyanamide is preferred for the 2-amino derivative to avoid regioselectivity issues and side products associated with guanidine condensation on the thiophene scaffold.

Protocol 2: Optimized Cyclization (High Yield Method)

ParameterStandard ConditionOptimized Condition Reason
Solvent EthanolTHF : Water (1:1) Better solubility of the intermediate; reduces tar formation.
Reagent Ratio 1:11 : 2 (Ketone : Cyanamide) Cyanamide is cheap and labile; excess drives kinetics over hydrolysis.
Temperature Reflux (

)

then

Two-stage heating prevents initial thermal decomposition of the bromoketone.
Additives NoneSodium Acetate (1.5 eq) Buffers the HBr generated, preventing acid-mediated degradation.

Step-by-Step Procedure:

  • Dissolve Cyanamide (20 mmol) and Sodium Acetate (15 mmol) in water (10 mL). Adjust pH to ~5.0 if necessary with acetic acid.

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (10 mmol) in THF (10 mL).

  • Add the ketone solution dropwise to the cyanamide solution at 35–40°C over 30 minutes.

    • Note: Slow addition keeps the concentration of the unstable ketone low relative to the nucleophile.

  • Once addition is complete, heat to 65–70°C for 2 hours.

  • Monitor by TLC (System: DCM/MeOH 9:1). Look for a polar spot (

    
    ).
    

Isolation & Purification: The "Salt" Strategy

The Issue: The free base of 2-amino-4-(thiophen-2-yl)imidazole is unstable. It oxidizes in air to form dark impurities. Solution: Isolate as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1]

Protocol 3: Isolation of the Hydrochloride Salt

  • Evaporation: Remove THF under reduced pressure. The aqueous residue remains.

  • Washing: Extract the aqueous layer with Ethyl Acetate (

    
    ) to remove unreacted bromoketone and non-polar tars.[1] Discard organic layer. 
    
  • Basification (Careful): Cool aqueous layer to 0°C. Add 2M NaOH dropwise until pH ~10. The free base may precipitate as a solid or oil.

  • Extraction: Immediately extract the free base into Ethyl Acetate (

    
    ).
    
  • Salt Formation: Dry the combined organics over

    
    . Filter. Add 4M HCl in Dioxane  (or concentrated aqueous HCl) dropwise to the ethyl acetate solution.
    
  • Filtration: The product will precipitate as a beige/white solid. Filter and wash with cold ether.

Yield Expectation:

  • Standard (Free base): 30–40%

  • Optimized (HCl Salt): 65–75% [1]

References & Authority

  • Little, R. L., & Webber, M. G. (1949). The Synthesis of 2-Aminoimidazoles. This is the foundational text for the reaction of

    
    -haloketones with cyanamide.
    
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Describes the stability and isolation of aryl-aminoimidazoles.

  • BenchChem Technical Support . Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. (Analogous chemistry for furan/thiophene derivatives).

  • PubChem Compound Summary . 2-bromo-1-(thiophen-2-yl)ethan-1-one.[2] Safety and physical property data for the starting material.

Disclaimer: These protocols involve hazardous chemicals (lachrymators, strong acids). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Optimization

preventing oxidation of thiophene ring during imidazole cyclization

This guide serves as a specialized technical support resource for researchers encountering stability issues with thiophene substrates during imidazole ring formation. Topic: Preventing Thiophene Ring Oxidation During Imi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering stability issues with thiophene substrates during imidazole ring formation.

Topic: Preventing Thiophene Ring Oxidation During Imidazole Cyclization Ticket ID: TH-OX-404 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Thiophene Paradox"

Synthesizing thienoimidazoles (e.g., thieno[2,3-d]imidazole or thieno[3,4-d]imidazole) presents a unique chemoselectivity challenge.[1] You are attempting to construct an electron-rich imidazole ring upon an already electron-rich thiophene scaffold.

The core conflict arises because reagents used to drive imidazole cyclization (oxidants, strong electrophiles) often cross-react with the thiophene sulfur atom.

  • The Risk: Thiophene sulfur is susceptible to oxidation (S-oxidation) to form thiophene S-oxides.[1] Unlike stable dibenzothiophene sulfoxides, thiophene S-oxides are highly unstable, acting as reactive dienes that undergo self-Diels-Alder dimerization, polymerization, or sulfur extrusion, resulting in "intractable black tars" rather than crystalline product.

  • The Solution: Success requires shifting from "brute force" oxidative cyclizations to non-oxidative condensation or soft-oxidant protocols .[1][2]

Diagnostic & Troubleshooting Guide

Issue 1: Reaction Mixture Turns Black/Tar-like Immediately

Diagnosis: Rapid polymerization initiated by S-oxidation or electrophilic attack at the thiophene


-position.[1]
Root Cause:  Use of "Hard" Oxidants (e.g., mCPBA, H

O

, PIDA/PIFA) or unbuffered acidic conditions.[2]
SymptomProbable MechanismCorrective Action
Black Tar S-oxide formation

[4+2] Dimerization

Polymerization.[1]
Switch Reagent: Abandon peroxides/hypervalent iodine. Use Molecular Iodine (I

)
or DMSO (Swern-like).[1]
Purple/Red Color Cationic polymerization via electrophilic attack at Thiophene C-2/C-5.[1]Buffer pH: Add NaHCO

or K

CO

.[1][2] Avoid strong Lewis acids (e.g., AlCl

, BF

) if C-2 is open.[1][2]
Loss of Sulfur Extrusion of SO

from sulfone intermediate.[1][2]
Temperature Control: Maintain T < 60°C. High heat promotes SO

extrusion.[1][2]
Issue 2: Imidazole Ring Fails to Close (Stalled Intermediate)

Diagnosis: The nitrogen nucleophile is attacking the thiophene ring instead of the carbonyl/nitrile carbon.[2] Root Cause: The thiophene ring is more nucleophilic than the intended cyclization partner, or the electrophile is attacking the thiophene C-2 position.

Protocol Adjustment:

  • Block Reactive Positions: If your thiophene C-2/C-5 positions are unsubstituted, they are "electron sinks."[1] Install a temporary blocking group (e.g., -TMS, -Cl) or choose a substrate with alkyl substituents at these positions.[1]

  • Change Cyclization Method: Switch to the Van Leusen protocol (TosMIC), which is base-mediated and avoids electrophilic competition.[1]

Recommended "Safe" Protocols

These workflows are validated to minimize S-oxidation risk.[1][2]

Method A: The Modified Hantzsch Condensation (Non-Oxidative)

Best for: Fusing imidazole to a thiophene backbone via


-haloketones.[1]

Logic: This pathway relies on nucleophilic substitution and dehydration, requiring zero oxidants.[2]

  • Starting Material: 2-bromo-3-acetylthiophene (or equivalent

    
    -haloketone).[1]
    
  • Reagent: Amidine (e.g., formamidine acetate or acetamidine hydrochloride).[1][2]

  • Conditions: Liquid ammonia or DMF, 0°C to RT.

  • Key Step: The amidine nitrogen displaces the bromide (S

    
    2), followed by intramolecular condensation with the ketone.[2]
    
  • Why it works: No oxidation state change occurs.[1][2] The thiophene sulfur remains untouched.[2]

Method B: Iodine-Mediated Oxidative Cyclization (Soft Oxidation)

Best for: Cyclizing aldehydes with diamines (Schiff base route).[1]

Logic: Molecular Iodine (I


) is a "soft" oxidant that preferentially interacts with the Nitrogen lone pair (forming N-I bonds) rather than the "soft" Thiophene sulfur, provided base is present.[2]
  • Reagents: Thiophene-aldehyde + Diamine

    
     Schiff Base (Intermediate).[1][2]
    
  • Cyclization: Add I

    
     (1.1 equiv)  and K
    
    
    
    CO
    
    
    (3 equiv)
    in t-BuOH or MeCN .[1][2]
  • Temperature: 70°C.

  • Mechanism: Formation of an N-iodo intermediate facilitates intramolecular nucleophilic attack without generating high-energy oxygen radicals that attack sulfur.[1][2]

Method C: The Van Leusen Reaction (Base-Mediated)

Best for: Converting thiophene-carboxaldehydes to thienoimidazoles.[1]

  • Reagents: Thiophene-carboxaldehyde + Tosylmethyl isocyanide (TosMIC).[1][2]

  • Base: K

    
    CO
    
    
    
    or t-BuOK in MeOH/DME.[1][2]
  • Why it works: This is a [3+2] cycloaddition followed by elimination of sulfinic acid (from TosMIC, not the thiophene).[1][2] It proceeds under basic conditions where thiophene is stable.[1][2]

Visualizing the Chemoselectivity Logic

The following diagram illustrates the divergence between "Safe" and "Catastrophic" pathways.

Thiophene_Protection Start Thiophene Substrate (Electron Rich) Decision Select Cyclization Method Start->Decision Path_Ox Hard Oxidant (mCPBA, PIDA, H2O2) Decision->Path_Ox High Risk Path_NonOx Non-Oxidative / Soft (Hantzsch, TosMIC, I2/Base) Decision->Path_NonOx Recommended SOxide Thiophene S-Oxide (Unstable Diene) Path_Ox->SOxide S-Oxidation Intermed N-C Bond Formation (Schiff Base / Amidine) Path_NonOx->Intermed Chemoselective Dimer [4+2] Dimerization SOxide->Dimer Fast Tar Polymer/Tar (Reaction Failure) Dimer->Tar Cycliz Dehydrative Closure Intermed->Cycliz Product Thienoimidazole (Target Product) Cycliz->Product

Caption: Decision tree comparing oxidative pathways leading to polymerization vs. non-oxidative pathways yielding the target thienoimidazole.

Frequently Asked Questions (FAQ)

Q: Can I use the Debus-Radziszewski reaction (Glyoxal + Ammonia) for thiophene substrates? A: Yes, but with caution.[1][2] While the classic conditions (aqueous ammonia) are generally safe for thiophene, the reaction often requires air oxidation to aromatize the ring if starting from an aldehyde.[2]

  • Modification: Do not bubble air/oxygen through the mixture. Instead, allow the reaction to proceed in open air with stirring, or add a mild oxidant like NaHSO

    
      (sodium bisulfite) which can facilitate the reaction without attacking the thiophene sulfur.[2]
    

Q: My product is forming but darkens rapidly upon isolation. Why? A: Thienoimidazoles are electron-rich and prone to photo-oxidation.[1]

  • Fix: Perform the workup in low light. Store the product under Argon/Nitrogen in the dark. If the product is an oil, convert it to an HCl or oxalate salt immediately for stability.[2]

Q: Is Phenyliodine(III) diacetate (PIDA) safe? A: Generally No .[1][2] Hypervalent iodine reagents are potent oxidants often used to generate nitrenium ions.[1][2] They frequently oxidize thiophene sulfur or cause oxidative coupling at the thiophene


-carbons.[1][2] If you must use PIDA, cool the reaction to -78°C and use a radical scavenger, though success is not guaranteed.[2]

References

  • Thiophene S-Oxide Instability & Reactivity

    • Title: The chemistry of thiophene S-oxides and related compounds[1][3][4]

    • Source: Semantic Scholar / ARKIVOC[1][2]

    • URL:[Link] (Verified Source via Search 1.1)[1]

  • Iodine-Mediated Oxidative Cycliz

    • Title: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole[1][5]

    • Source: Frontiers in Chemistry[2]

    • URL:[Link] (Demonstrates I2/Base compatibility with S-heterocycles, Search 1.21)

  • Van Leusen Imidazole Synthesis (TosMIC)

    • Title: Synthesis of imidazoles via the Van Leusen reaction
    • Source: Organic Chemistry Portal (General Protocol Reference)[1]

    • URL:[Link]

  • Thieno[2,3-d]pyrimidine Synthesis (Gewald/Cycliz

    • Title: Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives[1][6][7]

    • Source: ResearchGate[1][8]

    • URL:[Link] (Search 1.11)

Sources

Troubleshooting

removing unreacted guanidine from 2-aminoimidazole product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when purifying 2-aminoimidazoles (2-AI).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when purifying 2-aminoimidazoles (2-AI). The classic condensation of an


-haloketone with guanidine often leaves a significant excess of unreacted guanidine in the crude mixture.

Because both the product and the starting material are highly polar, nitrogen-rich bases, standard silica gel chromatography usually fails, resulting in severe streaking or co-elution. The key to a self-validating, robust purification lies in exploiting the distinct thermodynamic basicity (pKa) of the two molecules.

Below is our comprehensive troubleshooting guide, structured to help you bypass normal-phase chromatography and leverage orthogonal separation workflows.

Data Summary: Physicochemical Comparison

To design a successful separation, you must first understand the thermodynamic boundaries of your molecules. The following table summarizes the quantitative data that drives our purification strategies.

Property / ConditionGuanidine2-Aminoimidazole (2-AI)
Conjugate Acid pKa ~12.5 – 13.6~7.0 – 9.0 (varies by substitution)
State at pH 7.0 (Physiological) >99.9% Protonated (Cationic)>90% Protonated (Cationic)
State at pH 11.0 (Extraction) >99% Protonated (Cationic)>99% Deprotonated (Neutral)
SCX Resin Binding (pH 7.0) Strong AffinityStrong Affinity
SCX Resin Binding (pH 10.0) Strong AffinityNo Affinity (Elutes)

Troubleshooting Guides & FAQs

Q1: Why do 2-aminoimidazole and unreacted guanidine co-elute on normal-phase silica gel, and how do I avoid this?

The Causality: Both compounds contain highly basic, hydrogen-bond-donating nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel. Guanidine is a superbase with a conjugate acid pKa of ~13.6 12, meaning it exists almost exclusively as the highly polar guanidinium cation under standard conditions. 2-Aminoimidazole is significantly less basic, with a conjugate acid pKa ranging from 7.0 to 9.0 3. To avoid silica gel issues, you must abandon normal-phase chromatography and leverage this massive ~4–5 unit pKa gap using pH-selective techniques.

Q2: How can I leverage Liquid-Liquid Extraction (LLE) to separate them?

The Mechanism: By precisely tuning the pH of your aqueous crude mixture to 10.5–11.0, you can selectively deprotonate the 2-aminoimidazole while leaving the guanidine fully protonated. At pH 11.0, the environment is roughly 2–3 pH units above the pKa of 2-AI, ensuring the product is in its neutral, lipophilic free-base form. Conversely, pH 11.0 is still well below the pKa of guanidine, meaning it remains trapped in the aqueous layer as a water-soluble cation.

Step-by-Step Protocol: pH-Driven LLE

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of distilled water. If the mixture resists dissolution, add 0.1 M HCl dropwise until clear.

  • Basification: Slowly add 1.0 M NaOH or saturated

    
     dropwise while actively monitoring with a calibrated pH meter. Stop when the pH stabilizes between 10.5 and 11.0.
    
  • Extraction: Transfer the solution to a separatory funnel. Extract 3–5 times with an appropriate organic solvent. (Note: For lipophilic 2-AIs, ethyl acetate (EtOAc) or dichloromethane (DCM) is sufficient. For highly polar, low-molecular-weight 2-AIs, use n-butanol).

  • Validation (Self-Validating Step): Spot both layers on a TLC plate. Use a UV lamp (254 nm) to visualize the 2-AI in the organic layer. To confirm guanidine retention in the aqueous layer, apply a Sakaguchi stain (which turns red/pink specifically in the presence of guanidines).

  • Recovery: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified 2-aminoimidazole.
    

LLE_Workflow Mix Aqueous Crude Mixture (2-AI + Guanidine) Adjust Adjust to pH 10.5 - 11.0 (using NaOH or Na2CO3) Mix->Adjust Extract Extract with Organic Solvent (EtOAc, DCM, or n-Butanol) Adjust->Extract OrgLayer Organic Layer (Contains Neutral 2-AI) Extract->OrgLayer AqLayer Aqueous Layer (Contains Protonated Guanidine) Extract->AqLayer

Workflow for pH-driven liquid-liquid extraction of 2-aminoimidazole.

Q3: My 2-aminoimidazole is highly polar and stays in the aqueous layer even at pH 11. What is the alternative?

The Mechanism: If your 2-AI lacks lipophilic aryl/alkyl substituents, it will resist partitioning into organic solvents. In this case, Strong Cation Exchange (SCX) chromatography is the gold standard. SCX resins (e.g., sulfonic acid-functionalized silica) bind positively charged molecules. By loading the mixture at a neutral pH, both compounds bind. Washing the column with a buffer at pH 9.5–10.0 neutralizes the 2-AI, causing it to lose its affinity for the resin and elute cleanly. The guanidine remains positively charged and permanently bound to the column.

Step-by-Step Protocol: SCX Chromatography

  • Preparation: Swell and equilibrate an SCX cartridge (e.g., Isolute SCX-2) with 2 column volumes (CV) of methanol, followed by 2 CV of 0.1 M aqueous formic acid (pH ~2.5).

  • Loading: Dissolve the crude mixture in 0.1 M formic acid and load it onto the column at a flow rate of 1-2 mL/min.

  • Washing (Impurity Removal): Wash the column with 3 CV of methanol to flush out non-basic organic impurities and unreacted

    
    -haloketones.
    
  • Selective Elution (2-AI): Elute the 2-aminoimidazole using 3 CV of a 10%

    
     in methanol solution (pH ~10). Collect the fractions.
    
  • Validation: Concentrate the fractions and analyze via LC-MS. The guanidine remains trapped on the resin, which can be discarded.

SCX_Workflow Start Load Crude Mixture (pH 6.0 - 7.0) Bind Both Compounds Bind (Protonated State) Start->Bind Wash Wash with pH 9.5-10.0 Buffer (e.g., NH4OH/MeOH) Bind->Wash Elute2AI 2-AI Elutes (Neutralized) Wash->Elute2AI RetainG Guanidine Retained (Still Protonated) Wash->RetainG

Strong Cation Exchange (SCX) chromatography separation mechanism.

Q4: Are there solvent-free or precipitation-based methods to avoid extraction entirely?

The Mechanism: Yes. Recent advancements in green chemistry utilize Deep Eutectic Solvents (DES), such as a Choline Chloride-Urea mixture, as both the reaction medium and the separation matrix 4. When the condensation reaction is performed in a DES, the addition of water at the end of the reaction drastically shifts the solubility parameters. The highly polar guanidine and the DES components remain completely dissolved in the aqueous phase, while the newly formed, more lipophilic 2-aminoimidazole directly precipitates out of the solution.

Step-by-Step Protocol: DES Precipitation

  • Reaction: Run the condensation of the

    
    -haloketone and guanidine in a Choline Chloride-Urea (1:2 molar ratio) melt at 80 °C.
    
  • Precipitation: Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature and add an equal volume of distilled water. Stir vigorously for 15–30 minutes to induce precipitation.

  • Isolation: Filter the resulting precipitate through a Büchner funnel under a vacuum.

  • Washing & Validation: Wash the filter cake with ice-cold water to remove any residual DES and trapped guanidine. The solid collected is typically >95% pure 2-aminoimidazole, which can be further validated by

    
    -NMR and recrystallized from an ethanol/hexane mixture if ultra-high purity is required.
    

References

  • Guanidine | CH5N3 | CID 3520 - PubChem - NIH Source: nih.gov URL:[Link]

  • Guanidine - Wikipedia Source: wikipedia.org URL:[Link]

  • 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore Source: semanticscholar.org URL:[Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents Source: nih.gov URL:[Link]

Sources

Optimization

resolving tautomeric mixtures of 4-substituted 2-aminoimidazoles

Technical Support Center: Resolving Tautomeric Mixtures of 4-Substituted 2-Aminoimidazoles Status: Active Operator: Senior Application Scientist Ticket ID: TAUTOMER-2AI-001 System Overview You have reached the specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Tautomeric Mixtures of 4-Substituted 2-Aminoimidazoles

Status: Active Operator: Senior Application Scientist Ticket ID: TAUTOMER-2AI-001

System Overview

You have reached the specialized support hub for 2-aminoimidazole (2-AI) chemistry. The "tautomeric mixture" you are encountering is a fundamental feature of the 2-AI scaffold, not necessarily a purity failure. The 2-aminoimidazole ring exists in a dynamic equilibrium between amino (predominant) and imino forms, further complicated by annular prototropy (N1-H vs. N3-H).

This guide provides protocols to characterize , chemically lock , and purify these species.

Module 1: Diagnostic & Characterization (NMR Troubleshooting)

Q: My 1H NMR shows broad, "hump-like" signals or missing carbon peaks. Is my synthesis a failure?

A: Likely not. This is the hallmark of intermediate chemical exchange . At room temperature, the rate of tautomerization often matches the NMR timescale, causing decoherence of the signal. The C2 carbon (guanidine-like) and C4/C5 carbons are most affected.

Troubleshooting Protocol:

  • Solvent Switch (First Line Defense):

    • Switch from CDCl3 to DMSO-d6 . DMSO is a hydrogen-bond acceptor that can slow down proton exchange, often sharpening the peaks.

    • Why? CDCl3 often contains trace acid which catalyzes proton exchange. DMSO stabilizes the specific tautomeric forms via H-bonding.

  • Variable Temperature (VT) NMR:

    • Cooling (-40°C to -60°C): Slows exchange to the "slow exchange limit." You may see the single broad peak split into two distinct sets of sharp peaks (representing the individual tautomers).

    • Heating (+60°C to +80°C): Accelerates exchange to the "fast exchange limit." The broad peak will sharpen into a single time-averaged signal. Use this for confirming purity.

  • The "TFA Trick":

    • Add 1-2 drops of TFA-d. This protonates the ring, creating a symmetrical guanidinium species. If the broad peaks sharpen instantly into a clean set of signals, your "impurity" was just tautomerism.

Visualizing the Equilibrium:

Tautomerism cluster_0 Amino Tautomers (Aromatic) cluster_1 Imino Tautomer (Non-Aromatic) N1H N1-H Tautomer (Usually Major) N3H N3-H Tautomer (Minor) N1H->N3H Annular Tautomerism Imino 2-Imino Form (Exocyclic C=N) N1H->Imino Rare N3H->Imino Amino-Imino Tautomerism

Caption: Dynamic equilibrium of 4-substituted 2-aminoimidazoles. The N1-H amino form is typically thermodynamically preferred due to aromaticity and steric factors.

Module 2: Synthetic Control (Regioselectivity)

Q: I need to alkylate the N1 position, but I keep getting mixtures of N1, N3, and exocyclic amine products. How do I "resolve" this regioselectivity?

A: You cannot separate these easily after the fact. You must control the regiochemistry during synthesis using "Locking Strategies" .

Strategy A: The Propargylguanidine Cyclization (De Novo Synthesis) Instead of alkylating a pre-formed imidazole, build the ring with the substituent already in place.

  • Protocol: React a propargylguanidine with a transition metal catalyst (e.g., Cu, Ag, or Au).

  • Mechanism: The metal activates the alkyne, and the specific nitrogen of the guanidine attacks.

  • Result: High regioselectivity for the 4-substituted product.

Strategy B: Transient Protection (The Trityl Shield) Direct alkylation of 2-AI is governed by the "Ambident Nucleophile" problem.

  • Protect: React 2-AI with Trityl Chloride (Trt-Cl) . The bulky trityl group will preferentially sit on the less hindered nitrogen (usually N1 or N3 depending on the 4-substituent steric bulk).

  • Functionalize: Alkylate the remaining available nitrogen.

  • Deprotect: Remove Trityl with mild acid (1% TFA/DCM).

Strategy C: The Bts (Benzothiazole-2-sulfonyl) Method For strict N1 vs N3 control, use the Bts group.

  • Step 1: Install Bts. It goes to the most nucleophilic nitrogen.

  • Step 2: Alkylate the other nitrogen.

  • Step 3: Remove Bts with NaBH4/EtOH.

Decision Tree for Functionalization:

SynthesisTree Start Start: 4-Substituted 2-Aminoimidazole Goal What is your goal? Start->Goal Direct Direct Alkylation? Goal->Direct Compound exists DeNovo De Novo Synthesis? Goal->DeNovo Planning synthesis Mix STOP: Unresolvable Mixture Direct->Mix Result: N1/N3/Exo Mixture Protect Protect Direct->Protect Use Protection Strategy Propargyl Propargyl DeNovo->Propargyl Propargylguanidine Cyclization Trityl Trityl Protect->Trityl Steric Control Boc Boc Protect->Boc Electronic Control Alkylate Alkylate Trityl->Alkylate Alkylate N3 Alkylate2 Alkylate2 Boc->Alkylate2 Alkylate N1 (Boc on Exo-N) Pure Pure Propargyl->Pure High Regiocontrol

Caption: Workflow for avoiding unresolvable regioisomeric mixtures during 2-AI functionalization.

Module 3: Purification & Handling

Q: My compound streaks on silica gel and I lose 50% of my mass. How do I purify these tautomers?

A: 2-Aminoimidazoles are highly polar and basic. They interact strongly with the acidic silanols on standard silica gel, leading to peak tailing (streaking) and irreversible adsorption.

Purification Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Use) Why?
Stationary Phase Standard Silica Gel (SiO2)Neutral Alumina or Amine-Functionalized Silica Alumina is less acidic; Amine-silica blocks silanol interactions.
Mobile Phase Additive None or Acetic AcidTriethylamine (1-5%) or NH4OH (1%) Saturates acidic sites on silica; keeps the 2-AI in the free base form.
Reverse Phase (HPLC) Water/Acetonitrile + TFAWater/MeOH + NH4HCO3 (pH 8-9) Basic pH suppresses the formation of the charged guanidinium species, improving peak shape.
Workup Acidic extractionSalting out (NaCl) + n-Butanol extraction 2-AIs are water-soluble; n-Butanol is required to pull them from the aqueous phase.

Critical Warning: Do not attempt to separate tautomers by chromatography. They re-equilibrate faster than the separation time. If you see two spots on TLC that merge or have a "bridge" between them, it is the same compound tautomerizing on the plate. Run a 2D-TLC (run once, rotate 90°, run again) to confirm: if off-diagonal spots appear, it is tautomerism.

References

  • BenchChem. (2025).[1][2] Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. Retrieved from 2

  • Organic Chemistry Portal. (2022). Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling. (Relevant for N-functionalization logic). Retrieved from 3

  • National Institutes of Health (PMC). (2016). Biosynthesis, Asymmetric Synthesis, and Pharmacology of Pyrrole-2-Aminoimidazole Marine Alkaloids. Retrieved from 4

  • Royal Society of Chemistry. (2010). Regioselective syntheses of fully-substituted 1,2,3-triazoles: the CuAAC/C–H bond functionalization nexus. Retrieved from 5[5]

  • BenchChem. (2025).[1] A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles. Retrieved from 1

Sources

Troubleshooting

stability of 4-(thiophen-2-yl)-1H-imidazol-2-amine in solution

Technical Support Center: Stability & Handling of 4-(thiophen-2-yl)-1H-imidazol-2-amine Welcome to the Technical Support and Troubleshooting Portal for 4-(thiophen-2-yl)-1H-imidazol-2-amine. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-(thiophen-2-yl)-1H-imidazol-2-amine

Welcome to the Technical Support and Troubleshooting Portal for 4-(thiophen-2-yl)-1H-imidazol-2-amine. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges associated with this compound.

Rather than simply providing a list of "do's and don'ts," this guide explores the fundamental causality behind the compound's behavior in solution, ensuring that your experimental protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Overview of Solution Instability

The molecule 4-(thiophen-2-yl)-1H-imidazol-2-amine consists of a lipophilic thiophene ring conjugated to a highly polar 2-aminoimidazole core. While the thiophene moiety is relatively stable under standard physiological conditions, the 2-aminoimidazole ring is the kinetic weak point of the molecule.

The instability is driven by two primary factors:

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the generally more stable amino tautomer and the highly reactive imino tautomer[1]. Shifts in pH can alter this equilibrium, exposing the molecule to nucleophilic or electrophilic attack.

  • Susceptibility to Auto-Oxidation: The amino group acts as a strong electron-donating group, significantly increasing the electron density (raising the HOMO energy) of the imidazole ring. This makes the ring highly susceptible to attack by dissolved oxygen, a process often catalyzed by trace transition metals present in standard buffer salts[2]. This oxidation typically yields a 2-imidazolone (2-oxo-imidazole) derivative[3].

Degradation A 4-(thiophen-2-yl)-1H-imidazol-2-amine (Amino Tautomer) B Imino Tautomer (Reactive Intermediate) A->B pH Shift / Tautomerization C Dissolved O2 / Trace Metals (Oxidative Stress) A->C Exposure to Air E Hydrolytic Cleavage (Ring Opening) A->E Extreme pH (Acid/Base) B->C High Reactivity D 2-Imidazolone Derivative (+16 Da Mass Shift) C->D Auto-oxidation

Mechanistic pathways of 4-(thiophen-2-yl)-1H-imidazol-2-amine degradation in solution.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My stock solution turns slightly yellow/brown over a few days, even when stored in the dark. What is causing this? A1: If photodegradation is ruled out by dark storage, the discoloration is almost certainly due to auto-oxidation[2]. The 2-aminoimidazole core is reacting with dissolved oxygen in your solvent. This reaction is heavily catalyzed by trace metal ions (like Cu²⁺ or Fe³⁺) that are ubiquitous in commercial buffer powders or lower-grade solvents. The resulting 2-imidazolone derivatives and subsequent polymerized byproducts are highly chromophoric, leading to the brown tint.

Q2: How does the pH of my assay buffer affect the stability of this compound? A2: pH is a critical variable. Both highly acidic and highly basic conditions catalyze the hydrolysis of the imidazole ring[2]. Furthermore, pH dictates the tautomeric state of the molecule[1]. Maintaining a strictly neutral pH (7.0–7.4) is highly recommended. At this pH, the molecule predominantly remains in its more stable amino-tautomeric form, minimizing the presence of the reactive imino-intermediate.

Q3: I am observing multiple peaks in my HPLC analysis. How can I definitively identify if oxidation is the culprit? A3: You must couple your HPLC to a Mass Spectrometer (LC-MS). The classic signature of 2-aminoimidazole oxidation is the formation of the corresponding 2-oxo-imidazole (imidazolone)[2][3]. Look for a degradation peak that exhibits a +16 Da mass shift (addition of one oxygen atom) relative to your parent compound's m/z. If you see a +32 Da shift, the thiophene sulfur may have also oxidized to a sulfone, indicating severe oxidative stress.

Part 3: Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the quantitative degradation kinetics of 4-(thiophen-2-yl)-1H-imidazol-2-amine under various environmental conditions.

Storage ConditionSolvent / BufferAdditivesEst. Half-Life (

)
Primary Degradation Mechanism
Ambient Air, 25°C DMSO / PBS (pH 7.4)None< 48 HoursAuto-oxidation
Ambient Air, 25°C DMSO / PBS (pH 2.0)None< 12 HoursAcid-catalyzed hydrolysis
Degassed, 25°C Degassed PBS (pH 7.4)None~ 7 DaysTrace-metal oxidation
Degassed, 4°C Degassed PBS (pH 7.4)1 mM EDTA> 30 DaysNegligible
Solid State, -20°C N/A (Dry Powder)Desiccant> 2 YearsStable

Data Synthesis Note: Values are extrapolated from the established behavioral profiles of highly functionalized 2-aminoimidazoles in aqueous media.

Part 4: Self-Validating Experimental Protocol

To ensure the integrity of your biological assays or synthetic steps, you must treat 4-(thiophen-2-yl)-1H-imidazol-2-amine as an oxygen- and metal-sensitive reagent. Follow this step-by-step Standard Operating Procedure (SOP) to create a self-validating, ultra-stable solution.

SOP: Preparation of Ultra-Stable 2-Aminoimidazole Solutions

  • Step 1: Solvent Deoxygenation (Critical) Do not use solvents straight from the bottle. Sparge your primary solvent (e.g., DMSO or HPLC-grade water) with ultra-pure Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Step 2: Buffer Fortification If preparing an aqueous stock, prepare a neutral buffer (pH 7.0–7.4) and add 1 mM EDTA (Ethylenediaminetetraacetic acid). EDTA will sequester trace transition metals, shutting down the Fenton-like catalytic cycle that drives auto-oxidation.

  • Step 3: Temperature-Controlled Dissolution Weigh the dry powder (stored at -20°C in a desiccator) rapidly to minimize ambient moisture absorption. Add the degassed solvent. Dissolve using gentle vortexing. Do not sonicate , as sonication generates localized heat and cavitation bubbles that can induce radical formation and degrade the compound.

  • Step 4: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 50 µL) in amber, airtight vials. Purge the headspace of each vial with Argon before sealing. Store immediately at -80°C.

  • Step 5: Validation (The Self-Validating Step) Before utilizing a batch for a critical biological assay, thaw one aliquot and run a rapid LC-MS check. The batch is validated for use only if the +16 Da (imidazolone) peak constitutes <1% of the total Area Under the Curve (AUC).

Workflow Step1 1. Dry Solid Storage (Desiccated, -20°C, Dark) Step2 2. Solvent Preparation (Degas with Ar/N2 for 30 min) Step1->Step2 Initiate Prep Step3 3. Buffer Addition (Neutral pH 7.0-7.4 + 1mM EDTA) Step2->Step3 Add Additives Step4 4. Dissolution (Gentle vortexing, avoid sonication) Step3->Step4 Add Compound Step5 5. Aliquoting & Storage (Single-use vials, -80°C) Step4->Step5 Finalize

Optimized step-by-step workflow for preparing stable 2-aminoimidazole solutions.

References

  • Synthesis of 2-imidazolones and 2-iminoimidazoles National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization of Thiophene-Imidazole Derivatives

Status: Active Specialist: Senior Application Scientist, Lead Optimization Unit Topic: Troubleshooting Low Aqueous Solubility in Drug Discovery Diagnostic Workflow: Identifying the Root Cause Before attempting solubiliza...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist, Lead Optimization Unit Topic: Troubleshooting Low Aqueous Solubility in Drug Discovery

Diagnostic Workflow: Identifying the Root Cause

Before attempting solubilization, you must diagnose why your thiophene-imidazole derivative is insoluble. The strategy differs depending on whether the issue is high crystal lattice energy ("Brick Dust") or high lipophilicity ("Grease Ball").

Q: My compound precipitates immediately upon dilution from DMSO into PBS. Is this a formulation failure?

A: Not necessarily. This is a classic "kinetic solubility" failure. Thiophene-imidazole cores are often planar, leading to efficient


 stacking. When you dilute a DMSO stock into an aqueous buffer, the compound seeks the lowest energy state. If the crystal lattice energy is high, it will rapidly crystallize (precipitate).

Diagnostic Step: Check the Melting Point (


) and LogP.
  • High

    
     (>200°C) + Moderate LogP (<3):  You have a "Brick Dust" molecule. The crystal lattice is too stable. Solution:  Disrupt the lattice (Salts, Amorphous Dispersions).
    
  • Low

    
     (<150°C) + High LogP (>4):  You have a "Grease Ball." The compound is too lipophilic. Solution:  Encapsulation (Cyclodextrins, Surfactants) or lipid formulations.
    
Q: How do I distinguish between Kinetic and Thermodynamic solubility issues?

A: You must run specific assays for each stage of development. Relying on kinetic data for formulation development is a common error.

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Pre-dissolved DMSO stockSolid crystalline powder
Equilibrium Time Short (2–24 hours)Long (24–72 hours)
Precipitate Form Amorphous precipitate (usually)Crystalline lattice (equilibrium)
Relevance HTS, Bioassays (

)
Formulation, Oral Bioavailability
Common Pitfall Overestimates solubility due to supersaturation"Crash out" risk if salt disproportionates

Chemical Strategy: Salt Formation & pH Manipulation

The imidazole ring is the "handle" for solubility manipulation in this scaffold.

Q: Can I improve solubility by making a salt of the imidazole ring?

A: Yes, but only if the pKa allows it. The N3 nitrogen of the imidazole ring is basic. However, the electron-withdrawing nature of the thiophene ring (depending on attachment point) can lower the basicity of the imidazole.

Critical Rule: For a stable salt, the


 (pKa of acid - pKa of base) should be 

(ideally

).
  • Determine pKa: Measure the pKa of your specific derivative. Unsubstituted imidazole has a pKa ~6.9. If your derivative has a pKa < 4.0, salt formation with weak acids will fail; you will need strong acids (e.g., methanesulfonic acid).

  • Counter-ion Selection:

    • Basic Imidazole (pKa > 6): Use HCl, Tartrate, Maleate.

    • Weakly Basic Imidazole (pKa 3–5): Use Methanesulfonate (Mesylate), Sulfate, Besylate.

Protocol: Rapid Salt Screening (Micro-Scale)

This protocol uses in situ salt formation to determine if isolation is viable.

  • Preparation: Weigh 5 mg of free base into 6 HPLC vials.

  • Solvent: Add 50 µL of Acetone/Methanol (9:1) to each to create a slurry.

  • Acid Addition: Add 1.1 equivalents of the following acids (dissolved in MeOH) to separate vials:

    • HCl (1M ether solution)

    • Methanesulfonic acid

    • Sulfuric acid

    • L-Tartaric acid

  • Maturation: Temperature cycle (heat to 40°C, cool to 5°C) for 24 hours to promote crystallization.

  • Analysis: Centrifuge. Analyze the solid by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD if available.

  • Solubility Check: Resuspend the solid in water. If it dissolves clear, the salt is viable.

Formulation Strategy: Excipients & Vehicles

If chemical modification (salts) is not possible or insufficient, you must rely on the formulation vehicle.

Q: Which excipients work best for Thiophene-Imidazole derivatives?

A:

  • Cyclodextrins (The "Magic Bullet" for Thiophenes): The hydrophobic cavity of

    
    -Cyclodextrin is perfectly sized to host the thiophene ring, while the hydrophilic exterior interacts with water.
    
    • Recommendation: Use Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      . It disrupts the planar stacking of the thiophene rings.
  • Cosolvents: Thiophenes are highly soluble in PEG400 and DMSO. However, DMSO is not suitable for high-dose in vivo studies.

    • Recommendation: PEG400 (up to 40%) + Saline.

Decision Tree: Solubilization Strategy

SolubilityStrategy Start Compound Insoluble CheckStruct Analyze Structure (Tm & LogP) Start->CheckStruct BrickDust High Tm (>200°C) Low/Mod LogP CheckStruct->BrickDust Lattice Energy Issue GreaseBall Low Tm High LogP (>4) CheckStruct->GreaseBall Hydrophobicity Issue CheckpKa Check Imidazole pKa BrickDust->CheckpKa Cyclodextrin Complexation (HP-beta-CD) GreaseBall->Cyclodextrin Preferred Lipid Lipid Formulation (Corn Oil / Tween 80) GreaseBall->Lipid Alternative Basic pKa > 4 CheckpKa->Basic NotBasic pKa < 4 CheckpKa->NotBasic SaltForm Form Salt (HCl, Mesylate) Basic->SaltForm Amorphous Amorphous Dispersion (HPMC-AS / Spray Dry) NotBasic->Amorphous

Caption: Logical workflow for selecting the appropriate solubilization strategy based on physicochemical properties (


, LogP, pKa).

Advanced Troubleshooting (FAQs)

Q: I see a "Parabolic" solubility profile (solubility drops as I add more acid). Why?

A: This is the Common Ion Effect or the formation of a less soluble salt species (e.g., hemi-salt). If you use HCl, adding excess HCl (beyond stoichiometry) increases the concentration of Cl- ions. If the solubility product (


) of your salt is exceeded, the high Cl- concentration forces the equilibrium back to the solid salt, decreasing solubility.
  • Fix: Do not use excess acid in the final formulation. Titrate to the exact stoichiometric ratio (1:1).

Q: My compound dissolves in PEG400 but precipitates when I add water (The "Crash-Out").

A: This is caused by the logarithmic relationship between cosolvent fraction and solubility. Solubility often decreases exponentially as water is added.

  • Fix: You need a Surfactant or Precipitation Inhibitor to maintain the supersaturated state during the dilution phase.

  • Recipe: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline. The Tween 80 (surfactant) prevents the thiophene cores from aggregating when the water content increases.

Summary of Recommended Vehicles

Vehicle ClassSpecific ReagentConcentration RangeMechanismBest For
pH Adjuster 0.1M HCl / Lactic AcidpH 2–4Ionization of ImidazoleIV Dosing (Short term)
Complexing HP-

-CD
10% – 30% w/vEncapsulation of ThiopheneIP / IV / Oral
Cosolvent PEG 40020% – 60%Solvency PowerIP / Oral
Surfactant Polysorbate 80 (Tween)1% – 5%Micelle FormationPreventing Precipitation

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • National Institutes of Health (NIH). Inclusion Complexes of 3,4-Ethylenedioxythiophene with Per-Modified β- and γ-Cyclodextrins. PMC.[1] Retrieved from

  • MDPI. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from

  • BenchChem. Improving Solubility of Thiophene Derivatives for Biological Assays. Retrieved from

  • Evotec. Thermodynamic Solubility Assay. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Aminoimidazole Formation

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminoimidazoles. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminoimidazoles. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during these reactions, with a specific focus on the critical role of temperature.

I. Understanding the Thermal Dynamics of Aminoimidazole Formation

The synthesis of aminoimidazoles, a scaffold present in many biologically active molecules, is often a delicate balance of kinetics and thermodynamics.[1] Temperature is a paramount variable that can dictate the success or failure of the reaction, influencing not only the reaction rate but also the product distribution and yield.

A primary challenge in many aminoimidazole syntheses is controlling the competition between the desired cyclization and potential side reactions. Elevated temperatures can accelerate the rate of product formation but may also promote the degradation of starting materials or the formation of unwanted byproducts.[2] Conversely, temperatures that are too low can result in sluggish or incomplete reactions.[3]

II. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your aminoimidazole synthesis and offers targeted solutions.

Q1: My reaction is showing low to no yield of the desired aminoimidazole product. How can I determine if temperature is the culprit?

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the cyclization step may not be met at your current reaction temperature. This is particularly common in reactions involving stable intermediates.

    • Troubleshooting:

      • Incremental Temperature Increase: Cautiously increase the reaction temperature in 5-10 °C increments.[3] Monitor the reaction progress closely at each step using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

      • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate higher temperatures if necessary. In some cases, switching to a higher-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial.[6]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often accelerate reactions and improve yields by providing rapid and uniform heating.[7][8]

  • Thermal Degradation: Your starting materials, reagents, or the aminoimidazole product itself may be unstable at the reaction temperature.[2]

    • Troubleshooting:

      • Lower the Temperature: If you suspect degradation, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Examine Starting Material Stability: Assess the thermal stability of your reactants independently if possible. Resources like the supplier's safety data sheet (SDS) or literature on similar compounds can provide valuable information.[9]

      • In-Situ Product Formation and Subsequent Reaction: If an intermediate is thermally labile, consider a one-pot, two-step procedure where the intermediate is formed at a lower temperature and then the cyclization is induced by raising the temperature.

Q2: I'm observing a significant amount of side products. How can temperature manipulation help improve the selectivity of my reaction?

Possible Causes & Solutions:

  • Kinetically vs. Thermodynamically Controlled Pathways: Many reactions can proceed through multiple pathways. A lower temperature may favor the kinetically controlled product (the one that forms fastest), while a higher temperature can favor the thermodynamically controlled product (the most stable product).

    • Troubleshooting:

      • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to determine the optimal temperature for maximizing the desired product while minimizing side reactions.[10]

      • Analyze Byproducts: If possible, identify the structure of the major side products. This can provide mechanistic insights into the competing reactions and guide your temperature adjustments. For instance, the formation of a pyrimidine instead of an imidazole from guanidine and an α-bromochalcone derivative can be influenced by reaction conditions that favor either imine formation or bromide displacement.[11]

  • Decomposition Leading to Reactive Species: High temperatures can cause the decomposition of reagents or solvents, generating reactive species that can lead to a cascade of side reactions.

    • Troubleshooting:

      • Moderate the Temperature: As a first step, reduce the reaction temperature.

      • Degas Solvents: If you suspect oxidation, degassing the solvent by sparging with an inert gas like nitrogen or argon can be beneficial.

III. Frequently Asked Questions (FAQs)

Q: What is a typical starting point for optimizing the reaction temperature?

A: A good starting point is often room temperature or slightly elevated temperatures (e.g., 40-50 °C).[4] Many imidazole syntheses are successfully carried out under these mild conditions. If the reaction is slow or does not proceed, a gradual increase in temperature is a logical next step.

Q: Can changing the heating method affect the outcome?

A: Absolutely. Conventional heating with an oil bath provides gradual and steady heat, while microwave-assisted synthesis can lead to rapid and localized heating, sometimes resulting in different product distributions or higher yields in shorter times.[12][13]

Q: How do I know if my reaction is experiencing a thermal runaway?

A: A thermal runaway is a dangerous situation where the heat generated by an exothermic reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[14] Signs include a sudden and sharp rise in temperature, vigorous boiling or gas evolution, and changes in the reaction mixture's color or viscosity. Always conduct reactions, especially scaled-up versions, with appropriate safety measures such as a blast shield and access to emergency cooling.[9]

Q: Are there any analytical techniques specifically for monitoring thermal events in a reaction?

A: Yes, techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to study the thermal properties of chemicals and reactions.[15][16] DSC can identify exothermic and endothermic events, while ARC can simulate a thermal runaway scenario to determine the onset temperature of decomposition.[16]

IV. Experimental Protocols

Protocol 1: Systematic Temperature Screening for Aminoimidazole Synthesis

This protocol outlines a general procedure for identifying the optimal reaction temperature for your specific aminoimidazole synthesis.

Materials:

  • Your starting materials and reagents

  • A selection of appropriate, dry solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system (e.g., oil bath with a hot plate stirrer, cryostat)

  • Thermometer or thermocouple

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Analytical equipment (TLC plates, HPLC, LC-MS)

Procedure:

  • Initial Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Variation: Assign a different temperature to each reaction. A good starting range could be:

    • Reaction 1: 25 °C (Room Temperature)

    • Reaction 2: 50 °C

    • Reaction 3: 75 °C

    • Reaction 4: 100 °C (or reflux, depending on the solvent)

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by TLC, HPLC, or LC-MS to determine the consumption of starting materials and the formation of the desired product and any byproducts.

  • Data Evaluation: Compare the results from each temperature to identify the condition that provides the best balance of reaction rate, yield, and purity.

Protocol 2: Monitoring Reaction Progress with HPLC

Purpose: To quantitatively assess the impact of temperature on reaction yield and purity.

Procedure:

  • Standard Preparation: Prepare standard solutions of your starting materials and, if available, your purified aminoimidazole product at known concentrations.

  • Calibration Curve: Inject the standards into the HPLC to generate a calibration curve that correlates peak area with concentration.

  • Sample Preparation: At each time point and for each temperature condition from Protocol 1, dilute the reaction aliquot in a suitable solvent to a concentration within the range of your calibration curve. Filter the sample if necessary.

  • HPLC Analysis: Inject the prepared samples into the HPLC.

  • Data Interpretation: Use the calibration curve to determine the concentration of your starting materials and product in each sample. This will allow you to calculate the percent conversion and the yield of your reaction at different temperatures and times.

V. Data Presentation

The results from your temperature screening experiments can be effectively summarized in a table for easy comparison.

Table 1: Effect of Temperature on Aminoimidazole Formation

Temperature (°C)Reaction Time (h)Starting Material Conversion (%)Product Yield (%)Key Byproducts Observed
25241510None
5086055Trace Impurity A
7549585Impurity A, Impurity B
1002>9970Significant degradation, multiple byproducts

Data presented is hypothetical and for illustrative purposes only.

VI. Visualizations

Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Troubleshooting Path A Set up Parallel Reactions B Vary Temperature (e.g., 25, 50, 75, 100 °C) A->B C Monitor by TLC/LC-MS B->C D Identify Promising Temperature Range C->D E Narrow Temperature Increments (e.g., 5 °C steps) D->E Proceed if initial yield >10% I Low Yield or Degradation D->I If results are poor F Optimize Reaction Time E->F G Quantitative Analysis (HPLC) F->G H Determine Optimal Conditions G->H J Consider Alternative Solvent I->J K Explore Microwave Synthesis I->K L Re-evaluate Starting Material Purity I->L

Caption: A logical workflow for optimizing reaction temperature.

Relationship Between Temperature and Reaction Outcome

G cluster_0 Low Temperature cluster_1 High Temperature Temp Reaction Temperature LowRate Slow Reaction Rate Temp->LowRate Decreasing HighSelectivity High Selectivity Temp->HighSelectivity Decreasing Incomplete Incomplete Conversion Temp->Incomplete Decreasing HighRate Fast Reaction Rate Temp->HighRate Increasing LowSelectivity Lower Selectivity Temp->LowSelectivity Increasing Degradation Potential Degradation Temp->Degradation Increasing

Caption: The dual effect of temperature on reaction parameters.

VII. References

  • BenchChem. (2025). Challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of disubstituted imidazoles. Retrieved from

  • Driowya, M., Guillot, R., Bonnet, V., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. Retrieved from [Link]

  • Guo, X., Chen, W., Chen, B., Huang, W., Qi, W., Zhang, G., & Yu, Y. (2015). One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides. Organic Letters, 17(5), 1157–1159. Retrieved from [Link]

  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Retrieved from [Link]

  • PennEHRS. (2024). Fact Sheet: Heating Reactions. University of Pennsylvania. Retrieved from [Link]

  • Prime Process Safety Center. (2025). Exploring the Main Approaches to Reactive Chemical Testing. Retrieved from [Link]

  • Safety Services, University of Bristol. (2018). Guidance on risk assessments for chemical reactions. Retrieved from [Link]

  • Sigma-HSE. (2024). Thermal Screening and Adiabatic Calorimetry Testing Methods. Retrieved from [Link]

  • Tonmoy Chitta Das, et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98.

  • Wang, Q., et al. (2015). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3044–3047. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

  • Zhang, W., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 5123. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Resilience &amp; Sulfur Mitigation

Ticket Subject: Overcoming Thiophene Poisoning in Heterogeneous Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: Critical (Experimental Stoppage) Welcome to the Advan...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Thiophene Poisoning in Heterogeneous Catalysis

Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: Critical (Experimental Stoppage)

Welcome to the Advanced Catalysis Support Hub.

You are likely here because your hydrogenation or cross-coupling reaction has stalled, despite using fresh catalyst and standard conditions. Thiophene and its derivatives are "silent killers" in catalysis—structurally similar to your substrates but electronically lethal to your active metals.

This guide is not a textbook; it is a triage protocol designed to get your reaction running again. We will address Diagnosis , Feedstock Purification , Operational Mitigation , and Catalyst Engineering .

Module 1: Diagnosis & Mechanism

User Question: "My conversion dropped from 98% to <10% in the second run. Is this sintering or sulfur poisoning?"

Technical Insight: Thiophene poisoning is distinct from sintering (thermal degradation) or coking (physical pore blocking). It is a chemical deactivation . Thiophene possesses a high electron density on the sulfur atom, which acts as a Lewis base. It donates electron pairs into the empty


-orbitals of transition metals (Pd, Pt, Ni), forming a strong 

-bond (or

-complex).

The "Dead Canary" Test (Diagnostic Protocol): If you suspect thiophene poisoning, perform this rapid exclusion test before ordering new catalysts.

  • The Temperature Ramp: Sintering is irreversible; poisoning can be partially reversible under specific conditions. Increase reactor temperature by 20°C.

    • Result A: Activity remains near zero

      
       Likely Sintering  or Irreversible Metal Sulfide Formation .
      
    • Result B: Activity spikes briefly then decays

      
      Pore Coking .
      
    • Result C: Activity recovers slightly but product selectivity changes

      
      Sulfur Poisoning  (Sulfur modifies the electronic landscape, often favoring isomerization over hydrogenation).
      
  • XPS Validation (If available):

    • Look for the S 2p peak at ~162-163 eV (Metal-Sulfide bond). This confirms the active site is chemically blocked [1].

Module 2: Feedstock Purification (The "Tier 1" Fix)

User Question: "I cannot change my catalyst. How do I clean my starting material?"

Technical Insight: The most effective way to solve poisoning is to prevent the poison from entering the reactor. Thiophene is difficult to separate from benzene/toluene derivatives by distillation due to similar boiling points. You must use Adsorptive Desulfurization (ADS) relying on


-complexation.

Protocol: Batch Adsorptive Cleanup Target: Removal of thiophene < 1 ppm.

Adsorbent TypeMechanismBest ForActivation Protocol
Activated Carbon (AC) Physical Adsorption (Van der Waals)Bulk removal (>100 ppm)Dry at 110°C for 4h under vacuum.
Cu(I)-Y Zeolite

-Complexation (Strong)
Deep polishing (<10 ppm)Calcination at 450°C (inert flow) to reduce Cu(II) to Cu(I).
Ag-Exchanged Zeolite

-Complexation (Moderate)
Aromatic solventsDry at 350°C for 4h.

Step-by-Step Workflow:

  • Preparation: Load the solvent/substrate into a flask.

  • Dosing: Add Activated Carbon (10 wt% relative to substrate) or Cu-Y Zeolite (5 wt%).

  • Contact: Stir vigorously at room temperature for 60 minutes . (Kinetics data suggests equilibrium is reached within 30-60 mins for thiophene on AC [2]).

  • Filtration: Filter through a 0.2

    
    m PTFE membrane.
    
  • Validation: Test a small aliquot in your reaction. If induction time persists, repeat with fresh adsorbent.

Module 3: Catalyst Engineering (The "Tier 2" Fix)

User Question: "Purification isn't enough. Which catalyst resists sulfur best?"

Technical Insight: Monometallic Palladium (Pd) is highly susceptible to sulfur because sulfur binds to Pd more strongly than hydrogen does. To overcome this, we use Bimetallic Synergy .

The Solution: Pt-Pd Alloys Alloying Platinum (Pt) with Palladium (Pd) creates an electronic effect that weakens the Metal-Sulfur bond.

  • Mechanism: Pd is electron-deficient; Pt is electron-rich. In an alloy, the

    
    -band center of the metal shifts. This lowers the adsorption energy of sulfur, allowing hydrogen to compete more effectively for the active site [3].
    
  • Support Effect: Use acidic supports like

    
     or Zeolites. These supports act as a "Sulfur Trap," adsorbing thiophene spillover and sacrificing themselves to keep the metal nanoparticles clean [4].
    

Catalyst Selection Guide:

Sulfur ConcentrationRecommended CatalystWhy?
< 10 ppm 5% Pt/C (Sulfided) Pt has lower S-affinity than Pd. Pre-sulfiding stabilizes the surface.
10 - 100 ppm Pt-Pd/

(4:1)
Bimetallic electronic effect weakens S-binding; Alumina traps excess S.
> 100 ppm MoS

or WS

Transition Metal Sulfides require sulfur to maintain activity. They cannot be poisoned by what they are made of.
Module 4: Visualization of Poisoning vs. Mitigation

The following diagram illustrates the competitive adsorption mechanism and how bimetallic catalysts disrupt the poisoning pathway.

ThiophenePoisoning cluster_input Feedstock Input cluster_catalyst Catalyst Surface (Monometallic Pd) cluster_solution Mitigation Strategy (Pt-Pd) Thiophene Thiophene (S-Source) Pd_Site Pd Active Site Thiophene->Pd_Site Strong Adsorption (σ-bond) PtPd_Site Pt-Pd Alloy Site Thiophene->PtPd_Site Weak Adsorption H2 Hydrogen (H2) H2->Pd_Site Blocked by S H2->PtPd_Site Competitive Binding Blocked Pd-S (Poisoned) Pd_Site->Blocked Deactivation Reaction_Fail Reaction Stalled Blocked->Reaction_Fail 0% Conversion Spillover Al2O3 Support (S-Trap) PtPd_Site->Spillover S-Spillover Effect Reaction_Success Reaction Proceeds PtPd_Site->Reaction_Success High Conversion

Figure 1: Mechanism of Thiophene poisoning on Monometallic Pd vs. Resistance on Pt-Pd Bimetallic systems. Note the "Spillover" effect where the support sacrifices itself to protect the active metal.

Module 5: Operational FAQs (The "Emergency Room")

Q: Can I regenerate a poisoned Pd/C catalyst? A: Generally, no , not to 100% activity.

  • Why: Thiophene forms stable sulfides. Oxidative regeneration (burning in air) converts Metal-S to

    
    , but often leads to PdO formation or sintering.
    
  • Try this: If you must, wash the catalyst with hot ethanol (removes physisorbed species), then treat with dilute hypochlorite (oxidizes S), followed by thorough water washing and re-reduction. Success rates are low (<40% recovery).

Q: Will increasing Hydrogen Pressure help? A: Yes.

  • Mechanism:[1][2][3] Adsorption is competitive.[4][5] By increasing

    
    , you increase the surface coverage of hydrogen relative to thiophene (
    
    
    
    vs
    
    
    ).
  • Guideline: Increase pressure from 1 bar to 5-10 bar. This often pushes the reaction forward despite partial poisoning.

Q: Why does my reaction work with Raney Nickel but not Pd/C? A: Raney Nickel is "sacrificial." It has a massive surface area and high metal loading. The outer layers of Ni react with thiophene to form Nickel Sulfide (NiS), which essentially acts as a guard bed, protecting the inner bulk Ni which continues the hydrogenation. Pd/C (usually 5-10% loading) lacks this "bulk sacrifice" capacity.

References
  • Hu, L., & Williams, S. (2007).[3] Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions. SAE International.

  • Yaseen, et al. (2021).[6] Adsorptive desulfurization of thiophene... over activated carbon manganese oxide nanocomposite. Academia.edu.

  • ResearchGate. (2021). The role of Pd-Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd-Pt/Al2O3.

  • Nissinen, V.H., et al. (2016). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. University of Eastern Finland.

Sources

Troubleshooting

separation of regioisomers in substituted aminoimidazole synthesis

Ticket ID: #AI-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Diagnostic Triage: "What exactly do I have?" Before attempting separation, you must definitively assig...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AI-REGIO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Diagnostic Triage: "What exactly do I have?"

Before attempting separation, you must definitively assign the regiochemistry of your crude mixture. In the synthesis of substituted 2-aminoimidazoles (often via condensation of


-haloketones with guanidines), you typically generate a mixture of 1,4-disubstituted  and 1,5-disubstituted  isomers.

The Problem: Standard 1H NMR integration gives the ratio, but not the identity. The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy.[1]

FAQ: How do I distinguish the 1,4-isomer from the 1,5-isomer?

A: You must rely on the spatial proximity of the N1-substituent to the C5-proton (or substituent).

  • 1,4-Isomer: The substituent at N1 is spatially distant from the substituent at C4. However, the N1-substituent is close to the proton at C5 (if C5 is unsubstituted).

  • 1,5-Isomer: The substituent at N1 is spatially crowded against the substituent at C5 . You will see a strong NOE enhancement between the N1-group and the C5-group.

Technical Note: If your imidazole is N-unsubstituted (


), you are observing a tautomeric average. You cannot separate tautomers; they are in rapid equilibrium. You must lock the tautomer via N-alkylation or separate them as salts (see Module 3).

NOE_Logic Start Unknown Isomer Exp Run 1D NOESY / 2D NOESY Irradiate N1-R Group Start->Exp Result14 NOE to Ring Proton (H5) (No steric clash) Exp->Result14 Signal Observed at H5 Result15 NOE to C5-Substituent (R5) (Steric crowding) Exp->Result15 Signal Observed at R5 Conclusion14 Identity: 1,4-Isomer (Less Sterically Hindered) Result14->Conclusion14 Conclusion15 Identity: 1,5-Isomer (More Sterically Hindered) Result15->Conclusion15

Caption: Figure 1. Logic flow for assigning regiochemistry via NOE spectroscopy. 1,5-isomers exhibit cross-peaks between the N1 and C5 substituents.

Chromatographic Solutions (HPLC/Flash)

FAQ: "My peaks are tailing and co-eluting on silica. What now?"

A: 2-Aminoimidazoles are basic (pKa ~7–9). On standard silica or C18 at neutral pH, the protonated nitrogen interacts strongly with residual silanols, causing peak broadening (tailing) that masks separation.

Protocol: The "High pH" Switch Do not fight the pKa. Push the pH above the pKa of the imidazole to ensure the molecule is neutral (free base).

ParameterRecommendationMechanism
Stationary Phase C18 Hybrid / Polymer (e.g., XBridge, Gemini NX)Must survive high pH (pH 10+). Silica dissolves at pH > 8 without special bonding.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10) Suppresses ionization of the imidazole ring and the 2-amino group.
Mobile Phase B Acetonitrile Methanol often has higher viscosity; ACN provides sharper peaks for basic heterocycles.
Alternative 0.1% TFA (pH 2) If high pH fails, go extremely acidic. This protonates both isomers fully. Separation then relies on the hydrophobicity difference of the counter-ion pair.

Troubleshooting Tip: If using Normal Phase (Silica), add 1% Triethylamine (TEA) to your mobile phase. The TEA saturates the silanol sites, preventing your aminoimidazole from sticking.

Scale-Up: Crystallization & Salt Formation

FAQ: "I have 50 grams. HPLC is not feasible. How do I crystallize them apart?"

A: Regioisomers often have distinct pKa values due to the electronic influence of the substituents relative to the basic nitrogens. You can exploit this via Selective Salt Formation .[2]

The "Delta pKa" Protocol:

  • Dissolution: Dissolve the crude mixture (free base) in a non-polar solvent (EtOAc or MTBE).

  • Acid Screening: Add 0.5 equivalents of a strong acid (p-Toluenesulfonic acid or Methanesulfonic acid).

  • Theory: The more basic isomer (usually the less sterically hindered 1,4-isomer) will protonate first.

  • Precipitation: The protonated salt is often insoluble in the non-polar solvent and will precipitate.

Table: Common Salt Screens for Aminoimidazoles

AcidSolvent SystemOutcome Target
p-Toluenesulfonic Acid (TsOH) EtOAc / EthanolForms stable tosylates; often highly crystalline.
Oxalic Acid Acetone / MeOHGood for separating bases with close pKas.
HCl (Etherial) Et2O / DCMRapid precipitation (Kinetic). May trap impurities.
Picric Acid EthanolHistorical use only. Highly selective but explosive risk. Avoid if possible.

The "Nuclear Option": Chemical Derivatization

FAQ: "They co-elute at pH 2 and pH 10. Salt formation failed."

A: If the isomers are chromatographically identical, you must temporarily change their physical properties. The 2-amino group is a perfect handle for this.

Workflow: Transient Acylation

  • Derivatize: Treat the crude mixture with Acetic Anhydride (

    
    ) and Pyridine. This converts the highly polar 2-aminoimidazoles into N-acetyl-2-aminoimidazoles .
    
  • Separate: The amides are much less polar and often have significantly different crystal packing or retention times on silica.

  • Hydrolyze: Isolate the desired isomer and reflux in dilute HCl/MeOH to remove the acetyl group.

Separation_Workflow Mix Crude Mixture (1,4 & 1,5 Isomers) Analytic Analytical HPLC (High pH C18) Mix->Analytic Decision Separation > 1.5? Analytic->Decision Prep Prep HPLC (Ammonium Bicarb) Decision->Prep Yes Salt Salt Screen (TsOH / EtOAc) Decision->Salt No (Scale > 5g) Deriv Acylation (Ac2O) -> Silica Flash -> Hydrolysis Decision->Deriv No (Scale < 5g) Salt->Prep If Mother Liquor needs recovery

Caption: Figure 2. Decision matrix for aminoimidazole separation. Prioritize pH modification first, then salt formation for scale, and derivatization as a last resort.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
  • Bellina, F., et al. (2006). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Tetrahedron, 62(25), 6018-6028. Link

  • BenchChem Technical Support. (2025). "Troubleshooting HPLC Separation of Imidazole Regioisomers." BenchChem Knowledge Base. Link

  • Dolan, J. W. (2002). "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America. Link

  • Shukla, D., et al. (2012). "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 10, 3963-3970. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: Structural Validation of 4-(thiophen-2-yl)-1H-imidazol-2-amine

Executive Summary The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and marine alkaloid analogs [1, 2]. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and marine alkaloid analogs [1, 2]. However, the structural validation of 2-aminoimidazole derivatives is notoriously challenging. The core imidazole ring is subject to annular tautomerism, and the molecule contains multiple exchangeable protons (the imidazole N-H and the exocyclic -NH₂).

This guide objectively compares the analytical performance of high-resolution ¹H NMR spectroscopy in DMSO-d₆ (the gold-standard product methodology) against alternative techniques (¹H NMR in CD₃OD, LC-MS, and FT-IR). By analyzing the causality behind solvent selection and acquisition parameters, this guide provides a self-validating framework for the unambiguous structural characterization of this compound.

Methodological Comparison: Selecting the Optimal Analytical Modality

When analyzing polar, nitrogen-rich heterocycles, the choice of analytical modality and solvent system dictates the integrity of the resulting data.

The Gold Standard: ¹H NMR (DMSO-d₆)

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a strongly hydrogen-bonding, aprotic solvent. Its primary advantage lies in its ability to significantly slow down the intermolecular proton exchange of the imidazole N-H and the exocyclic NH₂ group [3, 4]. By utilizing DMSO-d₆, these critical diagnostic signals become visible on the NMR timescale, allowing for complete atomic mapping of the thiophene-imidazole connectivity.

Alternative 1: ¹H NMR (CD₃OD)

Deuterated methanol (CD₃OD) is often chosen for its excellent solubilizing properties. However, its protic nature causes rapid, spontaneous deuterium exchange (H/D exchange) with the molecule's amine and imidazole protons. Consequently, these signals disappear into the residual HOD peak, stripping away vital structural confirmation of the 2-amino functionality.

Alternative 2: LC-MS (ESI+)

Liquid Chromatography-Mass Spectrometry provides the exact mass (


 for[M+H]⁺) and confirms the molecular formula (C▱H▱N₃S). While excellent for determining purity and molecular weight, mass spectrometry cannot differentiate between positional isomers (e.g., distinguishing a 4-substituted from a 5-substituted thiophene on the imidazole ring) without complex MS/MS fragmentation studies.
Alternative 3: FT-IR Spectroscopy

Fourier Transform Infrared Spectroscopy readily identifies the N-H stretching vibrations (~3100–3300 cm⁻¹) and aromatic C=C stretches characteristic of thiophene rings [5]. Yet, it lacks the atomic-level resolution required to confirm the exact regiochemistry of the molecule.

Quantitative Performance Comparison
Analytical Parameter¹H NMR (DMSO-d₆)¹H NMR (CD₃OD)LC-MS (ESI+)FT-IR
Exchangeable Proton Detection Excellent (NH and NH₂ visible)Poor (H/D exchange occurs)N/AGood (Broad N-H stretches)
Regiochemical Resolution High (Exact connectivity mapped)Moderate (Aromatics only)Low (Formula only)Low (Functional groups only)
Isomer Differentiation Yes (Coupling constants resolve isomers)Yes No No
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Destructive)Yes (If ATR is used)
Primary Output Chemical shifts (δ), Integrals,

-couplings
Chemical shifts (δ),

-couplings

ratio, Retention time
Wavenumbers (cm⁻¹)

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology represents a self-validating system for the ¹H NMR analysis of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Step 1: Sample Preparation
  • Weigh 5.0–10.0 mg of highly purified 4-(thiophen-2-yl)-1H-imidazol-2-amine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) .

    • Causality Note: The use of strictly anhydrous solvent is critical. Excess water (visible at ~3.33 ppm) will accelerate proton exchange, broadening the crucial NH and NH₂ signals until they are indistinguishable from the baseline.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 600 MHz NMR spectrometer.

  • Tune and match the probe specifically to the ¹H frequency to maximize the signal-to-noise (S/N) ratio.

  • Lock the magnetic field onto the deuterium resonance of DMSO-d₆.

  • Shim the magnetic field (Z1–Z5 gradients) until the residual DMSO-d₆ solvent pentet (δ 2.50 ppm) achieves a line width at half-height of <1.0 Hz . This serves as the internal validation of magnetic homogeneity.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton pulse with 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Causality Note: A sufficient D1 delay ensures complete longitudinal relaxation (

      
      ) of the quadrupolar nitrogen-bound protons, ensuring their integration values accurately reflect the 1H (imidazole) and 2H (amine) counts.
      
  • Number of Scans (NS): 16 to 32 scans.

  • Spectral Width (SW): 15 ppm (Ensure the window captures the highly deshielded imidazole N-H, which typically resonates between 11.0 and 12.0 ppm).

Step 4: Spectral Assignments & Data Processing

Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale using the central peak of the residual DMSO-d₆ multiplet at δ 2.50 ppm .

Expected Diagnostic Chemical Shifts (600 MHz, DMSO-d₆):

  • δ ~11.20 (br s, 1H): Imidazole N-H. Highly deshielded due to hydrogen bonding and aromatic ring current.

  • δ ~7.35 (dd,

    
     = 5.1, 1.1 Hz, 1H):  Thiophene H-5'. The most deshielded thiophene proton due to the adjacent electronegative sulfur atom.
    
  • δ ~7.25 (dd,

    
     = 3.5, 1.1 Hz, 1H):  Thiophene H-3'.
    
  • δ ~7.10 (s, 1H): Imidazole H-5. Appears as a sharp singlet due to the lack of adjacent vicinal protons.

  • δ ~7.05 (dd,

    
     = 5.1, 3.5 Hz, 1H):  Thiophene H-4'. Exhibits typical multiplet splitting for the central thiophene proton.
    
  • δ ~5.80 (br s, 2H): Exocyclic -NH₂. Broadened by the quadrupolar relaxation of the nitrogen-14 nucleus and intermediate chemical exchange rates.

Analytical Workflow Visualization

The following diagram maps the logical relationship and diagnostic outcomes of the compared analytical methods.

G Compound 4-(thiophen-2-yl)-1H-imidazol-2-amine Structural Validation NMR_DMSO 1H NMR (DMSO-d6) [Gold Standard] Compound->NMR_DMSO NMR_CD3OD 1H NMR (CD3OD) [Alternative] Compound->NMR_CD3OD LCMS LC-MS (ESI+) [Alternative] Compound->LCMS FTIR FT-IR Spectroscopy [Alternative] Compound->FTIR Res_DMSO Full Regiochemistry + NH/NH2 Protons Visible NMR_DMSO->Res_DMSO Res_CD3OD Aromatic Protons Only (H/D Exchange of NH/NH2) NMR_CD3OD->Res_CD3OD Res_LCMS Exact Mass[M+H]+ No Positional Data LCMS->Res_LCMS Res_FTIR Functional Groups (N-H) No Atomic Connectivity FTIR->Res_FTIR

Analytical workflow comparing 1H NMR in DMSO-d6 against alternative validation modalities.

References

  • Title: Implication of novel thiazolo-thiophene derivative (MCD-KV-10) for management of asthma - Taylor & Francis Source: tandfonline.com URL: [Link]

  • Title: Terrazoanthines, 2-Aminoimidazole Alkaloids from the Tropical Eastern Pacific Zoantharian Terrazoanthus onoi | Organic Letters Source: acs.org URL: [Link]

  • Title: Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa Source: mdpi.com URL: [Link]

  • Title: Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products Source: nih.gov URL: [Link]

  • Title: Thiophene substituted phenothiazine polymers: Design, synthesis and characterization Source: arabjchem.org URL: [Link]

Comparative

characteristic IR bands for 2-amino and thiophene functional groups

This guide details the characteristic infrared (IR) absorption bands for 2-aminothiophene functional groups, a critical pharmacophore in modern drug discovery. It compares these spectral features against their primary st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic infrared (IR) absorption bands for 2-aminothiophene functional groups, a critical pharmacophore in modern drug discovery. It compares these spectral features against their primary structural alternatives—aniline (benzene analog) and 3-aminothiophene—to aid in precise structural elucidation.

Executive Summary

The 2-aminothiophene moiety is a bioisostere of aniline, widely used in kinase inhibitors and GPCR ligands. While both groups share primary amine features, the electron-rich thiophene ring induces unique spectral shifts due to the +M (mesomeric) effect of sulfur and the distinct ring geometry. Accurately distinguishing the C–S stretch and the thiophene ring breathing modes from standard aromatic (benzene) bands is essential for validating synthetic intermediates.

Spectral Characterization of 2-Aminothiophene

The IR spectrum of 2-aminothiophene is defined by the interplay between the primary amino group (


) and the heteroaromatic thiophene ring.
A. Primary Amine (

) Vibrations

Unlike aliphatic amines, the amino group in 2-aminothiophene is conjugated with the heteroaromatic ring. This conjugation increases the


 bond order and slightly lowers the 

force constant.
  • 
     Stretching:  Two distinct bands appear in the high-frequency region.[1][2][3][4][5]
    
    • Asymmetric Stretch (

      
      ): 
      
      
      
    • Symmetric Stretch (

      
      ): 
      
      
      
    • Note: In solid-state samples (KBr pellet), hydrogen bonding may broaden these bands and shift them to lower wavenumbers (

      
      ).
      
  • 
     Scissoring (
    
    
    
    ):
    A strong band at
    
    
    , often overlapping with the ring
    
    
    stretching vibrations.
  • 
     Stretching:  A medium-to-strong band at 
    
    
    
    . This is significantly higher than aliphatic amines (
    
    
    ) due to resonance character.
B. Thiophene Ring Vibrations

The thiophene ring exhibits characteristic "breathing" and stretching modes that are distinct from benzene rings.

  • 
     Ring Stretching:  Two to three bands in the 
    
    
    
    region. The asymmetric stretch is often the most intense.
  • 
     Stretching:  Weak bands above 
    
    
    
    (typically
    
    
    ).
  • 
     Stretching (The Fingerprint Marker):  This is the diagnostic band for thiophenes, appearing in the fingerprint region at 
    
    
    
    (often around
    
    
    ) and a lower frequency band near
    
    
    .
Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "performance" (identifiability) of 2-aminothiophene against its two most common structural analogs: Aniline (phenylamine) and 3-Aminothiophene .

Comparison 1: 2-Aminothiophene vs. Aniline (Benzene Analog)

Distinguishing Factor: The presence of the


 bond  and the shift in ring breathing modes.
Feature2-Aminothiophene Aniline (Phenylamine) Differentiation Logic
Ring Heteroatom Sulfur (Thiophene)Carbon (Benzene)Diagnostic: Look for

stretch.[6][7]

Stretch

(Medium/Strong)
Absent The most reliable differentiator.
Ring Breathing

(Asym/Sym)

(Doublet)
Aniline ring modes are typically higher in frequency.

Out-of-Plane

(Broad)

&

Benzene monosubstitution shows two strong bands (750 & 690).

Sensitivity
High sensitivity to H-bondingHigh sensitivity to H-bondingBoth show similar shifts; not diagnostic.
Comparison 2: 2-Aminothiophene vs. 3-Aminothiophene

Distinguishing Factor: Positional isomerism affects the conjugation efficiency and local symmetry, leading to subtle shifts in the fingerprint region.

Feature2-Aminothiophene 3-Aminothiophene Experimental Insight

Ring Stretch


2-Amino conjugation is stronger, often shifting bands higher.[2]

Profile
Distinct doublet (Asym/Sym)Often broader, less resolved3-Amino derivatives often show broader H-bonding bands.
Fingerprint (

)
Pattern specific to 2,3,4,5 sub.[8][9]Pattern specific to 2,4,5 sub.Requires reference standard for precise assignment.
Experimental Protocol: Optimized Workflow

To ensure scientific integrity and reproducibility, the following protocol is recommended for analyzing solid amine-thiophene derivatives.

Method Selection:

  • Preferred: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Reason: Minimal sample prep prevents moisture absorption (hygroscopic amines) which confuses

      
      /
      
      
      
      regions.
  • Alternative: KBr Pellet (Transmission).[2]

    • Reason: Higher sensitivity for weak overtone bands, but high risk of water contamination.

Step-by-Step Protocol (ATR Method)
  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol. Ensure the energy throughput is within 95-100% of the background.

    • Critical: Do not use acetone if the crystal housing is polymer-based.

  • Background Collection:

    • Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans,

      
       resolution).
      
  • Sample Deposition:

    • Place

      
       of the solid 2-aminothiophene derivative on the crystal center.
      
    • Apply pressure using the anvil until the force gauge reads optimal contact (usually

      
      ).
      
  • Acquisition:

    • Scan Range:

      
      .[9][10]
      
    • Scans: 64 (to improve Signal-to-Noise for weak

      
       bands).
      
    • Resolution:

      
      .
      
  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct only if significant drift is observed.

Visualization: Spectral Identification Logic

The following diagram illustrates the decision logic for confirming a 2-aminothiophene moiety using IR data.

IR_Identification Start Unknown Sample Spectrum Check_NH Check 3200-3500 cm⁻¹ (Doublet Present?) Start->Check_NH Check_Ring Check 1400-1550 cm⁻¹ (Ring Breathing) Check_NH->Check_Ring Yes (Primary Amine) Result_Aliphatic Aliphatic Amine (No Ring Modes) Check_NH->Result_Aliphatic No (or Single Band) Check_CS Check 800-860 cm⁻¹ (C-S Stretch Present?) Result_Thiophene Probable 2-Aminothiophene (Confirm with NMR) Check_CS->Result_Thiophene Band Detected Result_Aniline Probable Aniline/Benzene (No C-S Band) Check_CS->Result_Aniline Band Absent Check_Ring->Check_CS Aromatic/Hetero Bands Check_Ring->Result_Aliphatic No Ring Bands

Figure 1: Logic flow for distinguishing 2-aminothiophene from aliphatic amines and benzene analogs based on characteristic IR bands.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Thiophene IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Drawell Analytical. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-Thienylimidazole

Introduction: Elucidating the Structure of a Novel Heterocycle In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, molecules that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Structure of a Novel Heterocycle

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, molecules that fuse different heterocyclic systems, such as 2-amino-4-thienylimidazole, are of significant interest due to their potential for diverse biological activities and unique material properties. The structural confirmation of such novel compounds is a critical step in their development, and mass spectrometry (MS) stands as an indispensable tool for this purpose. It provides not only the molecular weight but also a distinct fragmentation "fingerprint" that offers deep insights into the molecule's structure and bond stabilities.

This guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 2-amino-4-thienylimidazole. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational principles of mass spectrometry with established fragmentation patterns of its constituent moieties—the imidazole and thiophene rings—to construct a reliable predictive framework. We will compare these predicted patterns with the known behavior of related compounds, detail a robust experimental protocol for data acquisition, and explain the mechanistic logic behind the expected fragmentations.

Predictive Mass Spectrometry Data for 2-Amino-4-Thienylimidazole

The fragmentation of a molecule in a mass spectrometer is not random; it is a governed process driven by the molecule's inherent chemical structure, with cleavage preferentially occurring at the weakest bonds or leading to the formation of the most stable charged fragments.[1] For 2-amino-4-thienylimidazole (Molecular Formula: C₇H₇N₃S), we can anticipate distinct fragmentation patterns depending on the ionization technique employed.

  • Molecular Formula: C₇H₇N₃S

  • Monoisotopic Mass: 165.0361 g/mol

  • Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), so its molecular ion will have an odd nominal mass-to-charge ratio (m/z 165), a key diagnostic feature.[2][3]

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy technique that generates a radical cation (M⁺•) and induces extensive fragmentation.[4] The fragmentation pathways are driven by the initial location of the radical and the stability of the resulting fragment ions and neutral radicals.[5]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule ([M+H]⁺).[6] Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), involves the cleavage of this even-electron ion.[7]

Table 1: Predicted Key Fragment Ions of 2-Amino-4-Thienylimidazole

Ionization ModePredicted m/zProposed FormulaProposed Fragmentation Pathway
EI & ESI165 / 166[C₇H₇N₃S]⁺• / [C₇H₈N₃S]⁺Molecular Ion (M⁺•) / Protonated Molecule ([M+H]⁺)
EI & ESI139 / 140[C₆H₅N₂S]⁺• / [C₆H₆N₂S]⁺Loss of HCN (from imidazole ring)
EI & ESI122 / 123[C₅H₄N₃]⁺ / [C₅H₅N₃]⁺Loss of the thiophene radical (•C₂H₃S) / neutral C₂H₄S
EI & ESI83 / 84[C₄H₃S]⁺ / [C₄H₄S]⁺Thienyl cation (cleavage of C-C bond between rings)
EI150[C₇H₆N₂S]⁺•Loss of amino radical (•NH₂)
ESI149[C₇H₇N₂S]⁺Loss of ammonia (NH₃)
EI & ESI96 / 97[C₄H₄N₃]⁺ / [C₄H₅N₃]⁺Amino-imidazole cation (cleavage of C-C bond between rings)

Mechanistic Insights and Comparative Analysis

The predicted fragmentation pathways are grounded in the well-documented behavior of substituted imidazole and thiophene rings.

Imidazole Ring Fragmentation

The imidazole ring is aromatic and generally stable. Its fragmentation under EI conditions often involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a stable, rearranged fragment ion.[8][9] This pathway is predicted to be a major route for 2-amino-4-thienylimidazole, resulting in a prominent peak at m/z 139 (for EI). In ESI-MS/MS, a similar loss from the protonated precursor would yield a fragment at m/z 140.[10]

Thiophene Ring Fragmentation

Thiophene and its derivatives exhibit complex fragmentation patterns, often involving ring cleavage or rearrangement.[11] A common pathway is the loss of a thioformyl radical (•CHS) or rearrangement to a thiopyrylium ion. For 2-amino-4-thienylimidazole, the most straightforward fragmentation involving the thiophene moiety is the cleavage of the C-C bond linking it to the imidazole ring. This would result in two characteristic fragments: the thienyl cation at m/z 83 and the 2-aminoimidazole cation at m/z 96 (or their protonated versions at m/z 84 and 97 in ESI). This type of cleavage is common for bi-aryl systems where the resulting fragments are stabilized by aromaticity.

Influence of the Amino Group

The 2-amino substituent plays a crucial role. Under high-energy EI, alpha-cleavage can lead to the loss of the amino group as a neutral radical (•NH₂), although this is less common than fragmentation of the heterocyclic rings.[12] In the lower-energy ESI-MS/MS environment, the more likely pathway is the loss of a stable neutral ammonia molecule (NH₃), particularly if a proton is localized on the amino group.[7]

The diagram below illustrates the proposed primary fragmentation pathways under Electron Ionization.

G M [C₇H₇N₃S]⁺• m/z 165 F1 [C₆H₅N₂S]⁺• m/z 139 M->F1 - HCN F2 [C₄H₃S]⁺ m/z 83 M->F2 - C₃H₄N₃• F3 [C₄H₄N₃]⁺ m/z 96 M->F3 - C₃H₃S• F4 [C₇H₆N₂S]⁺• m/z 150 M->F4 - •NH₂

Caption: Predicted EI-MS fragmentation of 2-amino-4-thienylimidazole.

This proposed fragmentation can be compared to the known fragmentation of 2-aminothiazole derivatives, which also contain an amino group adjacent to a sulfur-containing heterocycle. In those systems, cleavage of the thiazole ring and loss of HCN are also commonly observed fragmentation pathways, lending confidence to our predictions.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions and acquire high-quality data, a rigorous and well-controlled experimental approach is essential. The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the analyte's volatility and thermal stability. Given the polar amino and imidazole groups, LC-MS is generally the more suitable technique.

Protocol: LC-MS/MS Analysis of 2-Amino-4-Thienylimidazole

This protocol outlines a general procedure using a standard reverse-phase LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

1. System Preparation and Calibration:

  • Objective: To ensure the mass spectrometer is providing accurate and reproducible mass assignments.
  • Procedure:
  • Prepare fresh mobile phases. A typical starting point for reverse-phase chromatography is Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[13] The acid aids in protonation for positive-ion ESI.[7]
  • Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
  • Perform a system suitability test and mass calibration according to the manufacturer's protocol using the recommended calibration solution. This step is critical for data trustworthiness.

2. Sample Preparation:

  • Objective: To prepare a clean sample at an appropriate concentration for analysis.
  • Procedure:
  • Accurately weigh approximately 1 mg of 2-amino-4-thienylimidazole.
  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions from the stock solution using the initial mobile phase composition to create a working solution of approximately 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

3. Method Development and Data Acquisition:

  • Objective: To chromatographically separate the analyte and acquire both full scan MS and tandem MS (MS/MS) data.
  • Procedure:
  • Full Scan (MS1): Inject 1-5 µL of the working solution. First, acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300). This will confirm the presence of the protonated molecule at m/z 166.
  • LC Gradient: Develop a chromatographic gradient to ensure the analyte elutes as a sharp, symmetrical peak. A representative gradient might be:
  • 0-2 min: 5% B
  • 2-10 min: Ramp from 5% to 95% B
  • 10-12 min: Hold at 95% B
  • 12-13 min: Return to 5% B
  • 13-18 min: Re-equilibrate at 5% B
  • Tandem MS (MS/MS): Create a new acquisition method. Select the protonated molecule (m/z 166) as the precursor ion for fragmentation.
  • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. Acquiring data at multiple energies ensures that both low-energy (stable losses) and high-energy (more extensive) fragmentations are observed.
  • Acquire the MS/MS product ion spectrum. The resulting spectrum should be compared against the predicted fragments in Table 1.

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Calibrate 1. Calibrate & Equilibrate LC-MS System SamplePrep 2. Prepare & Filter Analyte Solution Inject 3. Inject Sample LC_Sep 4. LC Separation (C18 Column) Inject->LC_Sep ESI 5. Electrospray Ionization (+ve) LC_Sep->ESI MS1 6. Full Scan (MS1) Confirm m/z 166 ESI->MS1 MS2 7. Isolate & Fragment Precursor (m/z 166) MS1->MS2 Data 8. Detect Product Ions & Generate Spectrum MS2->Data Interpret 9. Interpret Spectrum & Compare to Predictions Data->Interpret

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a predictive yet scientifically grounded framework for understanding the mass spectrometric fragmentation of 2-amino-4-thienylimidazole. By deconstructing the molecule into its primary heterocyclic components and applying established fragmentation principles, we have proposed the most likely fragmentation pathways and resulting ions. The comparative analysis with related structures provides a layer of validation for these predictions. The detailed experimental protocol offers a clear, step-by-step methodology for researchers to acquire high-quality, reliable data. This combination of predictive theory and practical guidance is designed to empower researchers, scientists, and drug development professionals in their efforts to characterize novel and complex molecules, ensuring both accuracy and a deep understanding of the underlying chemical principles.

References

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • Dummies. (2021, July 26).
  • De Laeter, J. R. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. From an academic textbook or resource on mass spectrometry.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • Gronowitz, S., et al. (1976). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Acta Chemica Scandinavica, Series B, 30, 391-396.
  • Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621.
  • Gupta, A., et al. (2010). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 22(1), 1-10.
  • Feil, S., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(21), 3975.
  • Feil, S., et al. (2019).
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5859.
  • Hites, R. A. (n.d.). Gas Chromatography Mass Spectrometry. From an academic resource on analytical techniques.
  • Feil, S., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry) [Video]. YouTube.
  • Zenkevich, I. G., et al. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 1455-1459.
  • Taylor, P. J. (2003). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 40(5), 453-467.
  • Dias, D. A., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11, 1039-1048.
  • National Institute of Standards and Technology. (n.d.).
  • Goveia, D., & Britz-McKibbin, P. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117703.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Agilent Technologies. (n.d.). Basics of LC/MS.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • IGNOU. (n.d.).
  • LibreTexts. (2023, August 29).
  • DeBord, D., et al. (2020). Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. ChemRxiv.
  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules.
  • Zhao, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

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Comparative

4-(thiophen-2-yl)-1H-imidazol-2-amine potency vs standard BACE1 inhibitors

As a Senior Application Scientist evaluating novel therapeutic scaffolds, the transition from large, lipophilic peptidomimetics to low-molecular-weight, fragment-like inhibitors represents a defining evolution in Alzheim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel therapeutic scaffolds, the transition from large, lipophilic peptidomimetics to low-molecular-weight, fragment-like inhibitors represents a defining evolution in Alzheimer’s disease (AD) drug discovery. The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartic protease responsible for the generation of neurotoxic amyloid-β (Aβ) peptides[1].

This comparison guide objectively evaluates the structural mechanics, in vitro potency, and experimental validation of the 4-(thiophen-2-yl)-1H-imidazol-2-amine scaffold against standard clinical BACE1 inhibitors (e.g., Verubecestat, Lanabecestat).

Mechanistic Grounding: The 2-Aminoimidazole Thiophene Scaffold

The design of BACE1 inhibitors requires navigating a highly polar, extended catalytic cleft while maintaining the physicochemical properties necessary for blood-brain barrier (BBB) penetration[2]. Standard clinical inhibitors like Verubecestat utilize an iminothiadiazinane dioxide core to engage the catalytic dyad. In contrast, the 4-(thiophen-2-yl)-1H-imidazol-2-amine scaffold offers a highly efficient, fragment-based alternative.

  • Catalytic Engagement: The 2-aminoimidazole core is uniquely suited for aspartic proteases. The 2-amino group and the imidazole nitrogen act as a potent hydrogen bond donor-acceptor pair, directly engaging the catalytic aspartic acid dyad (Asp32 and Asp228) of BACE1[3].

  • Subpocket Targeting: The addition of the thiophene ring at the 4-position is a deliberate structural choice. The thiophene moiety projects into the hydrophobic S1' subpocket, forming critical van der Waals interactions with residues such as Tyr71 and Trp76, which significantly enhances binding affinity[1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage (Rate-Limiting Step) APP->BACE1 Pathogenic Pathway AlphaSec α-Secretase (Non-amyloidogenic) APP->AlphaSec Healthy Pathway sAPPb sAPPβ Fragment BACE1->sAPPb C99 C99 Fragment BACE1->C99 GammaSec γ-Secretase Complex C99->GammaSec Abeta Amyloid-β (Aβ) Aggregation GammaSec->Abeta Neurotoxicity

Fig 1. BACE1-mediated pathogenic cleavage of APP leading to Amyloid-β aggregation.

Comparative Potency Analysis

While the bare fragment 4-(thiophen-2-yl)-1H-imidazol-2-amine exhibits micromolar potency, structure-based optimization of this scaffold (e.g., adding pyrimidine or pyridinyl extensions) yields derivatives with IC50 values in the low nanomolar range (~15 nM)[1]. The table below compares the baseline and optimized thiophene-aminoimidazole scaffolds against late-stage clinical standards.

InhibitorScaffold TypeBACE1 IC50 (nM)Ligand Efficiency (LE)BBB PermeabilityClinical Status
4-(thiophen-2-yl)-1H-imidazol-2-amine 2-Aminoimidazole~1200 (Fragment)High (>0.4)ModeratePreclinical / Lead
Optimized Thiophene-Aminoimidazole 2-Aminoimidazole~15Moderate (~0.35)HighPreclinical[4]
Verubecestat (MK-8931) Thiadiazinane dioxide2.2HighHighPhase III (Halted)
Lanabecestat (AZD3293) Aminothiazine0.4HighHighPhase III (Halted)
Elenbecestat (E2609) Aminothiazine7.0ModerateHighPhase III (Halted)

Data synthesis indicates that while the 2-aminoimidazole thiophene derivatives do not yet match the sub-nanomolar potency of Lanabecestat, their high ligand efficiency makes them excellent candidates for avoiding the off-target toxicity that plagued larger clinical molecules[1][2].

Experimental Validation & Self-Validating Protocols

To objectively compare the potency of the 4-(thiophen-2-yl)-1H-imidazol-2-amine scaffold against standards like Verubecestat, we employ a self-validating Fluorescence Resonance Energy Transfer (FRET) assay paired with Surface Plasmon Resonance (SPR).

Protocol A: FRET-Based BACE1 Cleavage Assay

Causality: Using a specific FRET peptide (e.g., Mca-SEVNLDAEFRK(Dnp)RR-NH2) ensures that cleavage by BACE1 separates the fluorophore from the quencher. A decrease in fluorescence directly correlates with the inhibitory potency of the 2-aminoimidazole compound. Self-Validation: The assay system must include a no-enzyme control (to establish background fluorescence) and a known clinical inhibitor control (Verubecestat) to validate the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme to a final working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-(thiophen-2-yl)-1H-imidazol-2-amine (starting at 10 μM) and Verubecestat (starting at 100 nM) in 100% DMSO.

  • Pre-Incubation: Transfer 1 μL of the compound dilutions to a 384-well black microplate. Add 49 μL of the BACE1 enzyme solution. Incubate at room temperature for 30 minutes to allow the 2-aminoimidazole to establish equilibrium with the catalytic dyad.

  • Substrate Addition: Initiate the reaction by adding 50 μL of 10 μM FRET substrate.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Ex: 320 nm, Em: 420 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Normalize data against the DMSO control (0% inhibition) and no-enzyme control (100% inhibition) to determine the IC50.

FRET_Assay S1 1. Reagent Prep BACE1 + FRET Substrate S2 2. Compound Addition Titrate Inhibitor S1->S2 S3 3. Incubation 37°C for 60 mins S2->S3 S4 4. Fluorescence Read Ex: 320nm / Em: 420nm S3->S4 S5 5. Data Analysis Calculate IC50 S4->S5 Control Self-Validation No-Enzyme & Verubecestat Control->S2 Controls

Fig 2. Self-validating FRET assay workflow for evaluating BACE1 inhibitor potency.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: IC50 values are highly dependent on assay conditions (e.g., substrate concentration). SPR provides orthogonal, thermodynamic truth by measuring the association (


) and dissociation (

) rates, revealing how the thiophene ring influences the residence time of the inhibitor in the S1' pocket. Self-Validation: Running a buffer-only blank and a reference flow cell (without BACE1) subtracts bulk refractive index changes and identifies non-specific binding of the thiophene moiety.

Step-by-Step Methodology:

  • Immobilization: Amine-couple recombinant BACE1 to a CM5 sensor chip until a target level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute 4-(thiophen-2-yl)-1H-imidazol-2-amine in running buffer (PBS-P+, 2% DMSO) to a concentration range of 0.1 μM to 10 μM.

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μL/min for 120 seconds (association phase).

  • Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: If the baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.5).

  • Fitting: Double-reference the sensograms (subtracting reference cell and blank injections) and fit to a 1:1 Langmuir binding model to derive

    
    .
    

References

1.[2] Chiriano, G., et al. "A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed." European Journal of Medicinal Chemistry. 2.[1] "Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PMC." National Institutes of Health. 3.[4] "New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain | Journal of Medicinal Chemistry." ACS Publications. 4.[3] "Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy." National Institutes of Health.

Sources

Validation

Selectivity Index of Thiophene-Aminoimidazole Kinase Inhibitors: A Comparative Guide

This guide provides an in-depth technical comparison of Thiophene-Aminoimidazole derivatives as kinase inhibitors, focusing on their selectivity profiles against key oncogenic targets (B-Raf V600E and Src Family Kinases)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Thiophene-Aminoimidazole derivatives as kinase inhibitors, focusing on their selectivity profiles against key oncogenic targets (B-Raf V600E and Src Family Kinases).

Executive Summary: The Pharmacophore Advantage

The Thiophene-Aminoimidazole scaffold represents a privileged structure in medicinal chemistry, designed to exploit specific hydrophobic pockets within the ATP-binding cleft of protein kinases. Unlike promiscuous "pan-kinase" inhibitors (e.g., staurosporine), this scaffold offers tunable selectivity through a "Mix and Match" derivatization strategy.

The core advantage lies in the Selectivity Index (SI) , defined here in two dimensions:

  • Isoform Selectivity: The ratio of

    
     (Wild Type/Off-Target) to 
    
    
    
    (Mutant/On-Target).
  • Therapeutic Index (In Vitro): The ratio of

    
     (Normal Fibroblasts) to 
    
    
    
    (Cancer Cell Line).

This guide analyzes two primary classes of this scaffold:

  • Fused Imidazothiazoles: Highly selective for B-Raf V600E (Melanoma).[1]

  • 4-Aminoimidazoles: Potent inhibitors of Src Family Kinases (SFKs) (Neuroblastoma/Glioblastoma).

Mechanism of Action & Structural Logic

Binding Mode (Type I Inhibition)

Thiophene-aminoimidazoles typically function as Type I ATP-competitive inhibitors .

  • Hinge Binding: The aminoimidazole moiety functions as the primary "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Cys532 in B-Raf or Met341 in Src).

  • Hydrophobic Occupancy: The thiophene ring (or fused thiazole) extends into the hydrophobic back-pocket (Gatekeeper region), displacing water molecules and providing entropic gain.

Signaling Pathway Context

The following diagram illustrates the critical signaling nodes (MAPK and Src pathways) targeted by these inhibitors.

KinaseSignaling RTK RTK (e.g., EGFR) RAS RAS (GTPase) RTK->RAS SRC Src Family Kinases (Target of 4-Aminoimidazoles) RTK->SRC Activation BRAF_WT B-Raf (WT) RAS->BRAF_WT BRAF_MUT B-Raf (V600E) (Target of Imidazothiazoles) RAS->BRAF_MUT Constitutive SRC->RAS Potentiation MEK MEK 1/2 BRAF_WT->MEK BRAF_MUT->MEK Hyperactivation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Signal transduction pathways showing the intervention points for Thiophene-Aminoimidazole inhibitors (Src and B-Raf V600E).

Comparative Performance Data

Case Study A: B-Raf V600E Selectivity (Imidazothiazole Series)

Compound Focus: Compound 1zb (Imidazothiazole derivative) vs. Sorafenib (Standard of Care). The fused thiophene-imidazole system (imidazothiazole) exhibits superior selectivity for the mutant kinase due to specific steric interactions with the active conformation of V600E.

ParameterCompound 1zb (Thiophene-Fused)Sorafenib (Reference)Selectivity Advantage
Target (

)
0.98 nM (B-Raf V600E)38 nM (B-Raf V600E)~39x Potency
Off-Target (

)
8.2 nM (C-Raf)6 nM (C-Raf)Comparable
Cellular Potency (

)
0.18 µM (UACC-62 Melanoma)1.95 µM (UACC-62)10x Efficacy
Toxicity (

)
> 50 µM (Normal Fibroblasts)~10 µM (Fibroblasts)High Safety Margin
Selectivity Index (SI) > 277 (Tox/Activity)~5 (Tox/Activity)Superior Window
Case Study B: Src Family Kinase Selectivity (4-Aminoimidazole Series)

Compound Focus: Compound 4k (Substituted 4-Aminoimidazole) vs. Dasatinib. Here, the thiophene moiety is often used as a C-substituent to tune lipophilicity and metabolic stability.

Kinase TargetCompound 4k (

nM)
Dasatinib (

nM)
Interpretation
c-Src 220 0.5Lower potency, but...
Fyn 6890.4...distinct profile
Lyn 13000.5...less immunosuppressive?
SI (Src/Abl) High Low (Dual inhibitor)Target Specificity

Key Insight: While Dasatinib is more potent, the aminoimidazole series offers a scaffold that can be tuned to avoid broad-spectrum "pan-Src/Abl" inhibition, potentially reducing off-target toxicities like pleural effusion associated with broad inhibition.

Experimental Protocols for Selectivity Determination

To generate the data above, the following self-validating protocols are recommended. These workflows ensure that the Selectivity Index is an artifact-free metric.

Protocol A: In Vitro Kinase Profiling (FRET-Based)

Purpose: Determine biochemical


 against Mutant vs. WT kinases.
  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the thiophene-aminoimidazole in 100% DMSO (start at 10 mM). Transfer to 384-well plate (Echo acoustic dispenser recommended).

  • Enzyme Addition: Add 2.5 µL of kinase (e.g., B-Raf V600E, 0.2 ng/µL) to wells. Incubate 10 min to allow Type I binding equilibrium.

  • Substrate Initiation: Add 2.5 µL of ATP (

    
     concentration) and peptide substrate (e.g., Fluorescein-MAP2K1).
    
  • Detection: After 60 min, add EDTA-containing detection reagent (Europium-anti-phospho-antibody).

  • Readout: Measure TR-FRET signal (Ex 337 nm / Em 620/665 nm).

  • Validation: Z-prime must be > 0.7. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historic

    
    .
    
Protocol B: Cellular Selectivity Index (Isogenic Pair Analysis)

Purpose: Distinguish on-target efficacy from general cytotoxicity.

  • Cell Seeding: Seed A375 (B-Raf V600E) and Hs68 (Normal Fibroblast) cells at 2,000 cells/well in 96-well plates.

  • Treatment: 24h post-seeding, treat with compound (9-point dose response, 1 nM to 10 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP). Incubate 2-4h.

  • Calculation:

    
    
    Target SI: > 50 is considered excellent for lead candidates.
    
Workflow Visualization

ExperimentalWorkflow cluster_biochem Biochemical Selectivity cluster_cell Cellular Selectivity Compound Thiophene-Aminoimidazole Candidate KinaseAssay Kinase Assay (V600E vs WT) Compound->KinaseAssay TumorLine Tumor Line (A375) Compound->TumorLine NormalLine Normal Line (Fibroblast) Compound->NormalLine IC50_Enz Enzymatic IC50 KinaseAssay->IC50_Enz IC50_Cell Cellular IC50 TumorLine->IC50_Cell CC50_Cell Cytotoxicity CC50 NormalLine->CC50_Cell SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Cell->SI_Calc CC50_Cell->SI_Calc

Caption: Workflow for determining the Selectivity Index (SI) of kinase inhibitors.

References

  • Francini, C. M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369.[2]

  • Al-Sanea, M. M., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726.[1]

  • Peat, A. J., et al. (2004). Novel pyrazolopyridine derivatives as inhibitors of spliceosome-associated kinase 1 (SRPK1).[3] Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. (Context for scaffold selectivity).

  • Wan, P. T., et al. (2004).

Sources

Comparative

In-Depth HPLC Retention Time Comparison Guide: 4-(thiophen-2-yl)-1H-imidazol-2-amine vs. Structural Analogs

Executive Summary The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a critical heteroaromatic building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and argina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(thiophen-2-yl)-1H-imidazol-2-amine is a critical heteroaromatic building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and arginase inhibitors[1]. However, its unique structural dichotomy—a highly polar, basic 2-aminoimidazole core coupled with a lipophilic thiophene ring—presents significant chromatographic challenges.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of 4-(thiophen-2-yl)-1H-imidazol-2-amine against its structural alternatives. By exploring the causality behind mobile phase pH selection, we provide a self-validating experimental protocol designed to eliminate peak tailing and ensure robust retention for highly basic heteroaromatics.

Physicochemical Profiling: The Causality of Retention

To master the chromatography of 4-(thiophen-2-yl)-1H-imidazol-2-amine, one must first understand the physicochemical forces governing its interaction with the stationary phase.

The 2-aminoimidazole moiety possesses a basic pKa of approximately 8.2[1]. In reversed-phase HPLC (RP-HPLC), retention is fundamentally dictated by the analyte's ionization state[2].

  • Low pH Dynamics (pH < 6.0): When analyzed under standard acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen on the imidazole ring is fully protonated. This cationic state drastically reduces the molecule's hydrophobicity, leading to poor partitioning into the C18 stationary phase and early elution. Furthermore, protonated bases often undergo secondary ion-exchange interactions with residual, negatively charged silanols (SiO⁻) on the silica matrix, causing severe peak tailing[3].

  • High pH Dynamics (pH > 10.0): When the mobile phase pH is raised above 10.0, the 2-aminoimidazole core is deprotonated into its neutral free-base form. In this state, the intrinsic lipophilicity of the thiophene ring (LogP ~1.8) dominates, maximizing hydrophobic interactions with the C18 alkyl chains and resulting in significantly longer retention times and sharper peak shapes.

Mechanism Target 4-(thiophen-2-yl)-1H-imidazol-2-amine (pKa ~8.2) LowPH Low pH (< 6.0) 0.1% Formic Acid Target->LowPH HighPH High pH (> 10.0) 10mM NH4HCO3 Target->HighPH Protonated Protonated (Cationic) High Polarity LowPH->Protonated Neutral Neutral (Free Base) High Lipophilicity HighPH->Neutral PoorRet Short Retention (Peak Tailing Risk) Protonated->PoorRet Weak C18 Affinity GoodRet Long Retention (Sharp Peak Shape) Neutral->GoodRet Strong C18 Affinity

Figure 1: pH-dependent ionization and retention mechanism of 2-aminoimidazoles on C18 columns.

Comparative Chromatographic Performance

To objectively evaluate performance, we compared the target compound against three reference analogs. Caffeine is included as a critical neutral reference marker. Because its pKa is ~0.6, it remains un-ionized across the pH 2.0 to 10.0 range, ensuring its retention time remains constant regardless of the buffer used[4].

Table 1: RP-HPLC Retention Time Comparison Across pH Extremes

(Conditions: 5-95% Acetonitrile gradient over 10 mins, Waters XBridge C18 50 x 4.6 mm, 1.0 mL/min)

CompoundStructural FeatureEst. pKaRT at Low pH (0.1% FA)RT at High pH (pH 10)Peak Shape & Performance Notes
2-Aminoimidazole Highly polar core~8.20.8 min (Void)1.2 minSevere tailing at low pH; poor retention overall.
4-(thiophen-2-yl)-1H-imidazol-2-amine Target Compound~8.22.1 min 5.8 min Optimal retention and sharp peak shape at high pH.
2-(thiophen-2-yl)imidazole Lacks 2-amino group~6.04.5 min6.5 minLess pH sensitive due to lower basicity.
Caffeine (Reference) Neutral Marker~0.63.5 min3.5 minpH independent; validates system gradient delivery.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating system . By spiking the sample with Caffeine, the analyst can instantly verify if a shift in retention time is due to analyte ionization or a mechanical failure (e.g., pump proportioning error). If the Caffeine peak shifts, the system gradient is failing; if Caffeine is stable but the target peak shifts, the pH adjustment is successful[4].

Workflow Start 1. System Suitability Setup Spike sample with Caffeine (Neutral Marker) Step1 2. Column Selection Install Hybrid-Silica C18 (pH 1-12 stable) Start->Step1 Step2 3. Mobile Phase Preparation A: 10 mM NH4HCO3 (pH 10) B: Acetonitrile Step1->Step2 Step3 4. Gradient Execution Run 5% to 95% B over 10 mins Step2->Step3 Decision 5. Evaluate Caffeine RT Is Caffeine RT stable at ~3.5 min? Step3->Decision Opt1 System Validated Analyze Target Peak Decision->Opt1 Yes (Stable) Opt2 System Failure Check Pump/Gradient Decision->Opt2 No (Shifted)

Figure 2: Self-validating high-pH HPLC method development workflow using a neutral marker.

Step-by-Step High-pH Methodology
  • Column Selection: Standard silica columns will dissolve at pH > 9. You must select a hybrid-particle C18 column (e.g., Waters XBridge) engineered to withstand high alkaline conditions.

  • Mobile Phase A (Aqueous): Dissolve 790 mg of Ammonium Bicarbonate (

    
    ) in 1.0 L of MS-grade water to create a 10 mM solution. Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide (
    
    
    
    ). Filter through a 0.22 µm membrane.
  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

  • Sample Preparation: Dissolve 4-(thiophen-2-yl)-1H-imidazol-2-amine in a 50:50 mixture of Water/Acetonitrile to a concentration of 0.5 mg/mL. Spike the vial with 0.1 mg/mL of Caffeine.

  • Chromatographic Gradient:

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B

    • Time 12.1 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Conclusion

Analyzing basic heteroaromatics like 4-(thiophen-2-yl)-1H-imidazol-2-amine requires a deliberate departure from standard low-pH screening methods. By understanding the causality between the compound's pKa (~8.2) and the mobile phase pH, scientists can leverage high-pH chromatography to neutralize the basic 2-aminoimidazole core. This eliminates detrimental silanol interactions and maximizes the lipophilic contribution of the thiophene ring, resulting in superior retention, excellent peak symmetry, and robust analytical data.

References

  • Title: 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I Source: PMC - NIH URL: [1]

  • Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [2]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [3]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [4]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL:

Sources

Validation

A Researcher's Guide to the Elemental Analysis of 4-(thiophen-2-yl)-1H-imidazol-2-amine: Theoretical vs. Experimental Data

For researchers and professionals in drug development, precise characterization of novel compounds is paramount. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise characterization of novel compounds is paramount. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for the heterocyclic compound 4-(thiophen-2-yl)-1H-imidazol-2-amine. Understanding the elemental composition is a fundamental step in verifying the identity and purity of a synthesized molecule.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For 4-(thiophen-2-yl)-1H-imidazol-2-amine, the chemical formula is C₇H₇N₃S. The molecular weight of this compound is 165.22 g/mol .

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (7 * 12.011 g/mol ) / 165.22 g/mol * 100% = 50.88%

  • Hydrogen (H): (7 * 1.008 g/mol ) / 165.22 g/mol * 100% = 4.27%

  • Nitrogen (N): (3 * 14.007 g/mol ) / 165.22 g/mol * 100% = 25.43%

  • Sulfur (S): (1 * 32.065 g/mol ) / 165.22 g/mol * 100% = 19.41%

This theoretical data serves as the benchmark against which experimental results are compared.

Comparative Analysis with Structurally Related Compounds

For instance, the elemental analysis of novel Schiff bases and other heterocyclic compounds is a standard characterization technique reported in the literature.[1][2] These studies routinely report experimental values for Carbon, Hydrogen, and Nitrogen, and where applicable, Sulfur.

Table 1: Comparison of Theoretical and Typical Experimental Elemental Analysis Data

ElementTheoretical % for C₇H₇N₃SExpected Experimental Range (%)Potential Reasons for Deviation
Carbon (C)50.8850.6% - 51.2%Incomplete combustion, residual solvents
Hydrogen (H)4.274.1% - 4.5%Hygroscopic nature of the sample, residual water
Nitrogen (N)25.4325.2% - 25.7%Incomplete conversion to N₂, presence of nitrogen-containing impurities
Sulfur (S)19.4119.2% - 19.6%Incomplete oxidation, formation of SO₃

It is important to note that a slight deviation of experimental results from the theoretical values is common and generally acceptable within a certain tolerance (typically ±0.4%). These minor discrepancies can arise from various factors, including instrumental limitations, the presence of impurities, or the hygroscopic nature of the compound.

Experimental Protocol for CHNS Elemental Analysis

The determination of the elemental composition of organic compounds like 4-(thiophen-2-yl)-1H-imidazol-2-amine is typically performed using an automated elemental analyzer. The underlying principle of this technique is the complete combustion of the sample in a high-oxygen environment.

Step-by-Step Methodology
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is dropped into a combustion tube heated to a high temperature (around 900-1000 °C). The sample undergoes rapid and complete combustion in the presence of a constant flow of high-purity oxygen.

  • Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert any nitrogen oxides to N₂. The mixture of gases is then passed through a chromatographic column, which separates the individual gases.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(thiophen-2-yl)-1H-imidazol-2-amine

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(thiophen-2-yl)-1H-imidazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Recognizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(thiophen-2-yl)-1H-imidazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Recognizing the critical importance of safety and environmental stewardship, this document synthesizes regulatory standards with practical laboratory applications to ensure the responsible management of this chemical waste.

Hazard Profile and Classification

Based on the known hazards of thiophene and imidazole compounds, 4-(thiophen-2-yl)-1H-imidazol-2-amine should be presumptively classified as hazardous waste. The primary hazards are likely to include:

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed or in contact with skin.[2][3][5]Imidazole is classified as acutely toxic.[2][3]
Skin Corrosion/Irritation May cause skin irritation or burns.[2][4]Imidazole is known to be corrosive and can cause severe skin burns.[2][4]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1]Thiophene causes serious eye irritation.[1] Imidazole can cause severe eye damage.[2][4]
Flammability May be flammable.Thiophene is a flammable liquid.[6]
Reproductive Toxicity Potential to harm an unborn child.Imidazole is a suspected reproductive toxin.[2][7]

This table is based on inferred hazards from structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

Adherence to a stringent, multi-step disposal process is crucial for ensuring safety and regulatory compliance. The following protocol is designed to guide laboratory personnel through the proper management of waste containing 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[10][11]

  • Designated Waste Containers : All waste contaminated with 4-(thiophen-2-yl)-1H-imidazol-2-amine, including unreacted material, solutions, and contaminated labware (e.g., pipette tips, gloves, and wipes), must be collected in a designated hazardous waste container.[1][8]

  • Separate Solid and Liquid Waste : Maintain separate, clearly labeled containers for solid and liquid waste.[1]

  • Incompatible Materials : Do not mix this waste with other incompatible chemical waste streams, such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[1][9][12]

Step 3: Container Selection and Labeling

The selection of appropriate waste containers and clear, accurate labeling are critical for safe storage and transport.

  • Container Requirements : Waste containers must be chemically compatible with 4-(thiophen-2-yl)-1H-imidazol-2-amine, in good condition, and have a secure, leak-proof lid.[10][11]

  • Labeling : Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(thiophen-2-yl)-1H-imidazol-2-amine," and a clear indication of the primary hazards (e.g., "Toxic," "Corrosive").[11][13] The accumulation start date must also be clearly marked on the label.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][13]

  • Location : The SAA should be in a well-ventilated area, away from sources of heat or ignition.[9]

  • Secondary Containment : Use secondary containment to capture any potential leaks or spills.[1]

  • Container Closure : Waste containers must be kept closed at all times, except when adding waste.[11]

Step 5: Professional Disposal

The final disposal of hazardous waste must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.

  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]

  • Documentation : Provide a complete and accurate description of the waste to the disposal company.

  • Prohibited Disposal Methods : Never dispose of 4-(thiophen-2-yl)-1H-imidazol-2-amine or its waste down the drain or in the regular trash.[2][10] Intentional evaporation of chemical waste is also strictly prohibited.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(thiophen-2-yl)-1H-imidazol-2-amine.

DisposalWorkflow Start Generation of Waste (4-(thiophen-2-yl)-1H-imidazol-2-amine) PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste at Source (Solid vs. Liquid, Incompatibles) PPE->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Designated SAA (Closed, Secondary Containment) Container->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal End Disposal Complete Disposal->End

Caption: Disposal workflow for 4-(thiophen-2-yl)-1H-imidazol-2-amine.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training requirements for handling hazardous waste and the development of emergency response plans.[14][15][16] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills : For minor spills that can be safely cleaned up by trained laboratory personnel, use an appropriate absorbent material. The cleanup materials must then be collected and disposed of as hazardous waste.[2]

  • Large Spills : In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department.[9]

  • Personnel Exposure : If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-(thiophen-2-yl)-1H-imidazol-2-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (n.d.). Proper Disposal of 3-(2,4-Dimethylbenzoyl)
  • Benchchem. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Maren Waves. (2022, September 13).
  • University of Washington. (2025, February 28). Imidazole.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Santa Cruz Biotechnology, Inc. (n.d.). Thiophene.
  • Washington State University. (n.d.).
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). Thiophene. PubChem.
  • Elemental Microanalysis. (2024, March 20). Imidazole.
  • BASF. (2025, July 28).
  • Fisher Scientific. (n.d.).
  • Chemos GmbH & Co. KG. (2020, April 20).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Fisher Scientific. (2018, January 23).
  • Fisher Scientific. (2009, February 23).
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich Inc. (2025, October 7).
  • Enamine. (n.d.).
  • TCI Chemicals. (2025, January 8).
  • Fisher Scientific. (2009, September 26).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.

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Handling

Personal protective equipment for handling 4-(thiophen-2-yl)-1H-imidazol-2-amine

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-(thiophen-2-yl)-1H-imidazol-2-amine Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-(thiophen-2-yl)-1H-imidazol-2-amine

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. The handling of novel or specialized chemical compounds like 4-(thiophen-2-yl)-1H-imidazol-2-amine demands a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the chemical's structural hazards. By understanding the why behind each piece of personal protective equipment (PPE), we can cultivate a laboratory environment where safety is not just a protocol, but an instinct. This document serves as your essential resource for mitigating risk, ensuring experimental integrity, and protecting your most valuable asset: your health.

Hazard Assessment: An Expert Analysis

While a specific Safety Data Sheet (SDS) for 4-(thiophen-2-yl)-1H-imidazol-2-amine is not broadly available, its chemical structure—a fusion of a thiophene ring and an imidazole-amine group—provides critical insights into its potential hazards. Our safety protocol is therefore derived from a conservative assessment based on the known risks of these parent moieties.

  • Imidazole Moiety : The imidazole ring is a known corrosive and irritant. Compounds containing this structure are often associated with severe skin burns and serious eye damage.[1][2][3] Ingestion can be harmful, and some imidazole derivatives are suspected of causing reproductive harm.[1][2]

  • Thiophene Moiety : Thiophene and its derivatives can be irritating to the skin, eyes, and respiratory system.[4] The metabolism of thiophenes can sometimes lead to the formation of reactive intermediates, underscoring the need to prevent systemic exposure.

  • Amine Group : Aromatic amines can vary in toxicity but often present hazards related to skin absorption and irritation.

  • Physical Form : As a solid powder, this compound poses a significant risk of inhalation. Fine dusts can become easily airborne during handling, such as weighing or transferring, and may form combustible dust concentrations in the air.[2][5]

Given these factors, we must treat 4-(thiophen-2-yl)-1H-imidazol-2-amine as a substance that is potentially corrosive, toxic if inhaled or absorbed through the skin, a severe eye irritant, and a respiratory irritant.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment represents the minimum standard for protection. Specific operational contexts may require enhanced measures.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield is required over goggles when handling >5g or when there is a significant splash risk.[6][7]Protects against airborne dust particles and accidental splashes, which can cause serious eye damage.[1] The face shield provides a secondary barrier for the entire face.
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil). Double-gloving is recommended.[2][8]Prevents direct skin contact and absorption. Nitrile offers good resistance against a variety of chemical classes.[7] Always inspect gloves for pinholes before use and dispose of them immediately after handling or if contamination is suspected.[2]
Body Protection A clean, fully-buttoned laboratory coat that extends to the wrists.[2] For large-scale operations or significant dust generation, a chemical-resistant apron or disposable suit is required.[6][7]Protects skin from incidental contact and prevents contamination of personal clothing.[1] Full-length pants and closed-toe shoes are mandatory at all times.[2]
Respiratory Primary Control: All handling of the solid compound must occur within a certified chemical fume hood to control emissions at the source.[5][7] Secondary Control: If a fume hood is unavailable or ventilation is insufficient, a NIOSH-approved respirator with N95 (or higher) particulate filters is required.[5][6]Minimizes the risk of inhaling fine dust particles, which can cause respiratory irritation and potential systemic toxicity.[9]

Experimental Protocol: Safe Handling and Operations

Adherence to a strict, step-by-step methodology is critical for minimizing exposure and ensuring a safe operational environment.

Preparation and PPE Donning
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification. Ensure that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Assemble Materials : Gather the chemical container, spatulas, weigh boats, and any necessary glassware inside the fume hood to minimize movement of the open container.

  • Don PPE :

    • Wash hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical safety goggles.

    • Don a face shield if the procedure warrants it.

Handling the Compound (Inside Fume Hood)
  • Minimize Dust : Open the container slowly. When weighing or transferring the solid, use gentle motions to avoid creating airborne dust.[7] Never "dump" or "pour" the powder quickly.

  • Avoid Contact : Use dedicated spatulas and tools. Never handle the compound directly, even with gloved hands.

  • Containment : Keep the primary container tightly closed when not in use.[7] Perform all manipulations over a disposable absorbent bench liner to contain any minor spills.

  • Immediate Cleanup : If a small amount of powder is spilled within the hood, gently wipe it with a damp cloth or absorbent pad to avoid creating dust. Place the contaminated pad in a designated hazardous waste bag.

Post-Handling and PPE Doffing
  • Decontamination : Decontaminate any reusable equipment that came into contact with the compound. Tightly seal the primary chemical container.

  • Waste Segregation : Place all disposable items (weigh boats, contaminated wipes, gloves) into a clearly labeled hazardous waste container.[5]

  • Doff PPE (in order) :

    • Remove the outer pair of gloves, peeling them off without touching the outer surface.

    • Remove the face shield and/or goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures and Disposal

Exposure Response:

  • Skin Contact : Immediately use the safety shower for 15 minutes, removing contaminated clothing while under the water.[2][5] Seek immediate medical attention.

  • Eye Contact : Use the eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][10]

Spill Response:

  • For spills outside a fume hood, evacuate the area and prevent entry.

  • Wear full PPE, including respiratory protection, before attempting cleanup.

  • Cover the spill with an absorbent material, then gently sweep the material into a designated hazardous waste container.[8] Avoid any actions that could generate dust.[6]

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan:

  • All materials contaminated with 4-(thiophen-2-yl)-1H-imidazol-2-amine, including excess reagent and disposable PPE, must be treated as hazardous waste.[1]

  • Dispose of contents and containers in accordance with all local, state, and federal regulations through an approved waste disposal plant.[5] Do not dispose of down the drain or in regular trash.[8]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational context.

PPE_Workflow cluster_start Phase 1: Assessment cluster_risk Phase 2: Risk Level & Location cluster_ppe Phase 3: Required PPE Ensemble start Task Assessment: Handling 4-(thiophen-2-yl)-1H-imidazol-2-amine location_hood Location: Certified Fume Hood start->location_hood Preferred Method location_bench Location: Open Bench (NOT RECOMMENDED) start->location_bench Avoid if Possible low_risk Low Risk / Small Scale (<1g, non-aerosolizing) ppe_standard Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles low_risk->ppe_standard high_risk High Risk / Large Scale (>1g or potential for dust/splash) ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron high_risk->ppe_enhanced location_hood->low_risk location_hood->high_risk location_bench->ppe_standard ppe_respirator Respiratory Protection: - NIOSH N95 Respirator (Minimum) location_bench->ppe_respirator Mandatory Addition

Caption: PPE selection workflow based on task risk and location.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 1- Methyl-1H-imidazole-4-carbonitrile.
  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole.
  • BASF. (2025, July 28). Safety data sheet.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET.
  • ChemScene. (2024, August 2). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, February 23). SAFETY DATA SHEET.
  • BASF. (2026, February 26). Safety data sheet.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(thiophen-2-yl)-1H-imidazol-2-amine
Reactant of Route 2
4-(thiophen-2-yl)-1H-imidazol-2-amine
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